molecular formula C11H17N3 B068603 1-(4,6-Dimethylpyridin-2-YL)piperazine CAS No. 163613-83-0

1-(4,6-Dimethylpyridin-2-YL)piperazine

Número de catálogo: B068603
Número CAS: 163613-83-0
Peso molecular: 191.27 g/mol
Clave InChI: YUJGMKXJJVAANU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

1-(4,6-Dimethylpyridin-2-yl)piperazine (CAS 163613-83-0) is a high-purity chemical intermediate of significant interest in medicinal chemistry and drug discovery. This compound features a piperazine moiety linked to a dimethylpyridinyl group, a structural framework known to enhance biological activity and is frequently explored as a key building block in the synthesis of more complex molecules . Piperazine derivatives are extensively investigated for their potential across various therapeutic areas. Scientific literature highlights related compounds as promising radioprotective agents, with some derivatives demonstrating significant efficacy in mitigating DNA damage caused by ionizing radiation in vitro . Furthermore, piperazine-based structures are pivotal in developing targeted cancer therapeutics, such as potent inhibitors of enzymes like phosphoglycerate dehydrogenase (PHGDH) . The piperazine core is also a fundamental component in the development of antagonists for targets like the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, which is relevant for pain management research . This product is provided For Research Use Only . It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this material with appropriate precautions, and it is recommended to be stored sealed in a dry environment at 2-8°C .

Propiedades

IUPAC Name

1-(4,6-dimethylpyridin-2-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3/c1-9-7-10(2)13-11(8-9)14-5-3-12-4-6-14/h7-8,12H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUJGMKXJJVAANU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1)N2CCNCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00633418
Record name 1-(4,6-Dimethylpyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00633418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163613-83-0
Record name 1-(4,6-Dimethylpyridin-2-yl)piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00633418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Strategic Value of the Pyridyl-Piperazine Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Synthesis of 1-(4,6-Dimethylpyridin-2-YL)piperazine

In the landscape of modern medicinal chemistry, the piperazine ring is recognized as a "privileged scaffold," a structural component prevalent in a multitude of FDA-approved drugs.[1] Its unique physicochemical properties, including its basicity and ability to improve aqueous solubility, make it an invaluable tool for optimizing the pharmacokinetic profiles of drug candidates.[1][2] When coupled with the 4,6-dimethylpyridine moiety—another heterocycle of significant interest—the resulting compound, 1-(4,6-dimethylpyridin-2-yl)piperazine, becomes a highly valuable building block for discovery programs targeting a wide range of therapeutic areas, from oncology to central nervous system (CNS) disorders.[1][3]

This guide provides an in-depth analysis of the core synthetic strategies for constructing 1-(4,6-dimethylpyridin-2-yl)piperazine. It is designed for researchers, medicinal chemists, and process development professionals, offering not just protocols, but the underlying scientific rationale that governs the choice of reagents and conditions. We will explore the two primary methodologies for forging the critical aryl C-N bond: the classical Nucleophilic Aromatic Substitution (SNAr) and the modern, palladium-catalyzed Buchwald-Hartwig amination.

Primary Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)

The most direct and often most cost-effective route to 1-(4,6-dimethylpyridin-2-yl)piperazine is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway is viable because the pyridine ring is an electron-deficient heterocycle, a characteristic that is enhanced by the electron-withdrawing nature of the ring nitrogen atom. This intrinsic property facilitates the attack of a nucleophile, displacing a suitable leaving group at the 2- or 4-positions.[4]

The Underlying Chemistry: Why SNAr Works

The mechanism proceeds via a two-step addition-elimination sequence.[5]

  • Nucleophilic Attack: The piperazine nitrogen, acting as the nucleophile, attacks the electron-deficient carbon atom bearing the leaving group (typically a halogen) on the pyridine ring. This forms a negatively charged intermediate known as a Meisenheimer complex, where the charge is delocalized and stabilized by the pyridine nitrogen.[5]

  • Elimination: The complex rearomatizes by expelling the leaving group, yielding the final product. The formation of this stabilized intermediate is the rate-determining step.[5]

The reaction is kinetically favored at the 2- and 4-positions of the pyridine ring because the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the ring nitrogen, a stabilization that is not possible with attack at the 3-position.[4]

Diagram: The SNAr Workflow

cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Workup & Isolation cluster_3 Purification reagents Combine 2-Chloro-4,6-dimethylpyridine, Piperazine (excess), and Base (e.g., K2CO3) in a suitable solvent (e.g., THF/Water). stir Stir at Room Temperature or gentle heat (e.g., 24h). reagents->stir Execute Reaction workup 1. Evaporate organic solvent. 2. Perform aqueous extraction (e.g., with Ethyl Acetate). 3. Dry combined organic layers (e.g., Na2SO4). stir->workup Isolate Crude Product purify Purify by Flash Chromatography (e.g., Silica gel, EA/Hexane gradient). workup->purify Purify product 1-(4,6-Dimethylpyridin-2-YL)piperazine (Characterize via NMR, MS) purify->product Obtain Final Product

Caption: A typical workflow for the SNAr synthesis.

Field-Proven Experimental Protocol

This protocol is adapted from a well-established procedure for a structurally analogous pyrimidine system, demonstrating high efficiency and scalability.[6]

Materials & Reagents:

  • 2-Chloro-4,6-dimethylpyridine (1.0 equiv)

  • Piperazine (5.0 equiv)

  • Potassium Carbonate (K₂CO₃) (5.0 equiv)

  • Tetrahydrofuran (THF)

  • Deionized Water

  • Ethyl Acetate (EA)

  • Hexane

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel

Procedure:

  • Reaction Setup: To a stirred solution of piperazine (5 equiv) and potassium carbonate (5 equiv) in deionized water, add a solution of 2-chloro-4,6-dimethylpyridine (1 equiv) in tetrahydrofuran.

    • Expert Insight: Using a vast excess of piperazine serves a dual purpose: it drives the reaction equilibrium towards the product and acts as a base to neutralize the HCl formed, although the addition of K₂CO₃ ensures the reaction medium remains basic, preventing protonation of the piperazine nucleophile. The biphasic THF/water system facilitates the dissolution of both the organic substrate and inorganic base.

  • Reaction Execution: Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After 24 hours, remove the tetrahydrofuran in vacuo using a rotary evaporator.

  • Extraction: Extract the remaining aqueous layer three times with ethyl acetate. Combine the organic layers.

    • Expert Insight: Multiple extractions with a moderate volume of solvent are more efficient at recovering the product than a single extraction with a large volume.

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to yield 1-(4,6-dimethylpyridin-2-yl)piperazine as a solid.

Data Summary: SNAr Reaction Parameters
ParameterConditionRationale / Causality
Substrates 2-Chloro-4,6-dimethylpyridine, PiperazineChloro-pyridine is an activated electrophile; piperazine is a potent nucleophile.[4]
Stoichiometry 5 equivalents of PiperazineEnsures reaction completion and minimizes di-substitution byproducts.[7][8]
Base Potassium Carbonate (5 equiv)Neutralizes HCl byproduct, maintaining the nucleophilicity of piperazine.[6]
Solvent THF / WaterA biphasic system that dissolves both organic substrate and inorganic base.[6]
Temperature Room TemperatureSufficient for the activated substrate, making the process energy-efficient and safe.[6]
Yield Typically high (>90%)The reaction is efficient and high-yielding for activated heteroaryl chlorides.[6]

Alternative Synthetic Strategy: Buchwald-Hartwig Amination

For aryl halides that are less reactive or when milder, more specific conditions are required, the Buchwald-Hartwig amination offers a powerful and versatile alternative.[9] This palladium-catalyzed cross-coupling reaction has revolutionized C-N bond formation, significantly expanding the scope of accessible aryl amines.[9][10]

The Underlying Chemistry: A Palladium-Catalyzed Cycle

The reaction proceeds through a catalytic cycle involving a palladium(0) species.[9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond of 2-chloro-4,6-dimethylpyridine, forming a Pd(II) complex.

  • Amine Coordination & Deprotonation: Piperazine coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine, forming a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the active Pd(0) catalyst.

The choice of phosphine ligand is paramount; bulky, electron-rich ligands stabilize the palladium intermediates and promote the crucial reductive elimination step.[11][12]

Diagram: The Buchwald-Hartwig Catalytic Cycle

Pd0 L₂Pd(0) OxAdd L₂Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition AmineCoord [L₂Pd(II)(Ar)(AmineH)]⁺X⁻ OxAdd->AmineCoord + Piperazine RedElim L₂Pd(II)(Ar)(Amine) AmineCoord->RedElim + Base - [Base-H]⁺X⁻ RedElim->Pd0 Reductive Elimination Product Product (Ar-Amine) RedElim->Product HXBase [Base-H]⁺X⁻ RedElim->HXBase ArX 2-Chloro-4,6-dimethylpyridine (Ar-X) ArX->OxAdd Amine Piperazine (Amine-H) Amine->AmineCoord Base Base (e.g., Cs₂CO₃) Base->RedElim

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

General Experimental Protocol

This is a generalized protocol based on standard literature procedures for Buchwald-Hartwig aminations.[12]

Materials & Reagents:

  • 2-Bromo-4,6-dimethylpyridine (1.0 equiv)

  • Piperazine (1.2-1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (1-5 mol%)

  • XPhos or BINAP (1.2-1.5x mol% of Pd)

  • Cesium Carbonate (Cs₂CO₃) or Sodium tert-butoxide (NaOtBu) (2.0 equiv)

  • Anhydrous Toluene or Dioxane

  • Inert Gas (Nitrogen or Argon)

  • Celite

Procedure:

  • Inert Atmosphere: To an oven-dried flask, add the palladium catalyst, phosphine ligand, and base under an inert atmosphere.

    • Expert Insight: The Pd(0) species is oxygen-sensitive. Maintaining an inert atmosphere throughout the reaction is critical to prevent catalyst deactivation and ensure reproducibility.

  • Reagent Addition: Add 2-bromo-4,6-dimethylpyridine, piperazine, and anhydrous solvent.

    • Expert Insight: Aryl bromides are often more reactive than chlorides in Buchwald-Hartwig couplings, though modern catalyst systems show excellent activity with chlorides as well. Cesium carbonate is a strong yet mild base suitable for many applications, while NaOtBu is used for more challenging couplings.

  • Reaction Execution: Degas the mixture (e.g., by bubbling argon through it for 15 minutes) and then heat to 100-110 °C with vigorous stirring for 8-24 hours. Monitor progress by TLC or LC-MS.

  • Workup: Cool the reaction mixture to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Data Summary: Buchwald-Hartwig Reaction Parameters
ParameterConditionRationale / Causality
Catalyst Pd(OAc)₂ or Pd₂(dba)₃ (1-5 mol%)Common, reliable palladium precursors for generating the active Pd(0) species.[11]
Ligand XPhos, BINAP, DPPF (Bulky Phosphines)Steric bulk and electron-donating properties facilitate oxidative addition and reductive elimination.[9][12]
Base Cs₂CO₃, NaOtBu, K₃PO₄Strong, non-nucleophilic base required for the deprotonation step in the catalytic cycle.[11][12]
Solvent Anhydrous Toluene, DioxaneAprotic solvents required to prevent reaction with the strong base and catalyst.[12][13]
Temperature 80 - 110 °CThermal energy is required to overcome the activation barriers of the catalytic cycle steps.[12]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and deactivation of the Pd(0) catalyst.

Comparative Analysis: Choosing the Right Path

The selection of a synthetic route is a critical decision driven by project-specific needs, including scale, budget, and timeline.

FeatureNucleophilic Aromatic Substitution (SNAr)Buchwald-Hartwig Amination
Cost Low. No expensive metal catalysts or ligands required.High. Requires palladium catalyst and specialized phosphine ligands.
Conditions Milder. Often at room temperature, no inert atmosphere needed.Harsher. Requires elevated temperatures and a strict inert atmosphere.
Simplicity High. Simple setup, fewer sensitive reagents.Moderate. Requires expertise in handling air-sensitive reagents.
Substrate Scope Limited. Best for electron-deficient heteroaryl halides.[9]Broad. Highly versatile for a wide range of aryl halides and amines.[9][10]
Scalability Excellent. Favorable economics and simple procedure for large-scale production.Good. Used industrially, but requires management of palladium waste.[12]
Green Chemistry Favorable due to fewer reagents and milder conditions.Less favorable due to heavy metal catalyst and organic solvents.

Conclusion and Outlook

The synthesis of 1-(4,6-dimethylpyridin-2-yl)piperazine is readily achievable through well-established and reliable chemical methodologies. For large-scale, cost-sensitive applications, the Nucleophilic Aromatic Substitution of 2-chloro-4,6-dimethylpyridine with piperazine stands out as the superior method due to its operational simplicity, mild conditions, and economic advantages.

Conversely, the Buchwald-Hartwig amination provides unparalleled versatility and is the method of choice for library synthesis, derivatization with more complex amines, or when the SNAr reaction proves sluggish. Its broad substrate scope ensures that a C-N bond can be formed even with less-activated coupling partners.

Ultimately, the choice of synthesis is a strategic one. By understanding the fundamental principles, causality, and practical considerations outlined in this guide, researchers and drug development professionals can confidently select and execute the optimal synthetic route to access this valuable pyridyl-piperazine scaffold for their discovery programs.

References

  • Buchwald–Hartwig amination . Wikipedia. Available from: [Link]

  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis . ResearchGate. Available from: [Link]

  • An evolving role of piperazine moieties in drug design and discovery . PubMed. Available from: [Link]

  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS . University of South Carolina Scholar Commons. Available from: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry . ChemistryOpen. Available from: [Link]

  • Synthesis of piperazines . Organic Chemistry Portal. Available from: [Link]

  • Chemical Properties of Piperazine, 1,4-dimethyl- (CAS 106-58-1) . Cheméo. Available from: [Link]

  • Piperazine (CAS 110-85-0) - Chemical & Physical Properties . Cheméo. Available from: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series . Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Buchwald-Hartwig Coupling . Organic Synthesis. Available from: [Link]

  • 1,4-DIMETHYLPIPERAZINE . Ataman Kimya. Available from: [Link]

  • Directed nucleophilic aromatic substitution reaction . The Royal Society of Chemistry. Available from: [Link]

  • Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents.
  • Synthesis of Piperazines by C-H Functionalization . Encyclopedia.pub. Available from: [Link]

  • Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions . PMC. Available from: [Link]

  • Applications of piperazine scaffold in drug design . ResearchGate. Available from: [Link]

  • 37.03 Nucleophilic Aromatic Substitution of Heteroarenes . YouTube. Available from: [Link]

  • Nucleophilic Aromatic Substitution . NPTEL. Available from: [Link]

Sources

An In-depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 2-(Piperazin-1-yl)-4,6-dimethylpyridine and its Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 2-(piperazin-1-yl)-4,6-dimethylpyridine. Due to the limited availability of specific experimental data for this exact pyridine derivative, this guide will leverage detailed information on the closely related and well-characterized analog, 1-(4,6-Dimethyl-2-pyrimidyl)piperazine, as a case study. This approach allows for a robust discussion of the synthetic methodologies, spectroscopic characterization, and potential applications relevant to this class of compounds. The guide will also delve into the broader context of pyridinylpiperazines in medicinal chemistry, offering insights into their significance as privileged scaffolds in drug discovery. All presented protocols and data are supported by authoritative references to ensure scientific integrity.

Introduction: The Significance of Pyridinylpiperazines in Medicinal Chemistry

The piperazine moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of FDA-approved drugs.[1] Its unique physicochemical properties, including two basic nitrogen atoms, often confer favorable pharmacokinetic profiles, such as enhanced aqueous solubility and oral bioavailability. When incorporated with a pyridine ring, the resulting pyridinylpiperazine scaffold offers a versatile platform for designing molecules with a wide range of biological activities. These derivatives have been successfully developed as antipsychotics, antidepressants, and anxiolytics, primarily through their interaction with various neurotransmitter receptors.[2][3]

This guide focuses on the specific isomer, 1-(4,6-dimethylpyridin-2-yl)piperazine. While direct experimental data for this compound is scarce in the reviewed literature, we will present a detailed analysis of its structural features and predicted properties. To provide practical, experimentally validated insights, we will use the pyrimidine analog, 1-(4,6-dimethyl-2-pyrimidyl)piperazine, as a primary exemplar for synthesis and characterization.

Molecular Structure and Chemical Properties

The fundamental characteristics of 1-(4,6-dimethylpyridin-2-yl)piperazine are detailed below. It is important to note that while the structural information is definitive, some of the physicochemical properties are predicted based on the structure and data from similar compounds due to a lack of specific experimental data.

Core Structure

The molecular structure consists of a piperazine ring linked at one of its nitrogen atoms to the 2-position of a 4,6-dimethylpyridine ring.

Caption: Chemical structure of 1-(4,6-Dimethylpyridin-2-YL)piperazine.

Physicochemical Data Summary

The following table summarizes the key chemical properties of 1-(4,6-dimethylpyridin-2-yl)piperazine and its close analog, 1-(4,6-dimethyl-2-pyrimidyl)piperazine.

Property1-(4,6-Dimethylpyridin-2-YL)piperazine (Predicted)1-(4,6-Dimethyl-2-pyrimidyl)piperazineReference
CAS Number Not Available22746-09-4[4]
Molecular Formula C₁₁H₁₇N₃C₁₀H₁₆N₄[4]
Molecular Weight 191.27 g/mol 192.26 g/mol [4]
Appearance Solid (predicted)White Solid[5]
Melting Point Not Available115-118 °C[4]
Boiling Point Not AvailableNot Available
Solubility Soluble in water and organic solvents (inferred)Not specified, but extraction with ethyl acetate is effective.[5]

Synthesis and Purification: A Validated Protocol

Synthetic Workflow

The synthesis involves the reaction of a halo-substituted dimethylpyrimidine with piperazine in the presence of a base.

Synthesis_Workflow Reactants 2-Chloro-4,6-dimethylpyrimidine + Piperazine + Potassium Carbonate Reaction Stirring in Tetrahydrofuran/Water at Room Temperature (24h) Reactants->Reaction Workup Evaporation of THF & Aqueous Extraction with Ethyl Acetate Reaction->Workup Purification Flash Chromatography (Silica Gel, EA:Hexane) Workup->Purification Product 1-(4,6-Dimethyl-2-pyrimidyl)piperazine (White Solid, 96% Yield) Purification->Product

Caption: General workflow for the synthesis of 1-(4,6-dimethyl-2-pyrimidyl)piperazine.

Step-by-Step Experimental Protocol

The following protocol is adapted from a peer-reviewed publication and details the synthesis of 1-(4,6-dimethyl-2-pyrimidyl)piperazine.[5]

Materials:

  • 2-Chloro-4,6-dimethylpyrimidine (1 equivalent)

  • Piperazine (5 equivalents)

  • Potassium carbonate (5 equivalents)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate (EA)

  • Anhydrous sodium sulfate

  • Silica gel for flash chromatography

  • Hexane

Procedure:

  • To a stirred solution of piperazine (5 equiv.) and potassium carbonate (5 equiv.) in 24 mL of deionized water, add a solution of 2-chloro-4,6-dimethylpyrimidine (1 equiv.) in 6 mL of tetrahydrofuran.

  • Stir the reaction mixture at room temperature for 24 hours.

  • After 24 hours, evaporate the tetrahydrofuran in vacuo.

  • Extract the aqueous layer three times with 25 mL of ethyl acetate.

  • Combine the organic layers and dry with anhydrous sodium sulfate.

  • Dry-load the crude product onto silica gel.

  • Purify the product by flash chromatography using a gradient of ethyl acetate in hexane (from 1:100 to 100:1) to yield 4,6-dimethyl-2-(piperazin-1-yl)pyrimidine as a white solid in 96% yield.[5]

Causality Behind Experimental Choices:

  • The use of a large excess of piperazine and potassium carbonate drives the reaction to completion by ensuring the complete consumption of the starting chloro-pyrimidine and neutralizing the HCl byproduct.

  • The biphasic solvent system (THF/water) facilitates the dissolution of both the organic and inorganic reactants.

  • Flash chromatography is a standard and effective method for purifying organic compounds of moderate polarity, such as the product.

Spectroscopic Characterization

Spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound. The following data is for 1-(4,6-dimethyl-2-pyrimidyl)piperazine.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, DMSO-d₆):

    • δ 6.35 (s, 1H, pyrimidine C5-H)

    • δ 3.63 (t, J = 5.00 Hz, 4H, piperazine CH₂)

    • δ 2.69 (t, J = 4.88 Hz, 4H, piperazine CH₂)

    • δ 2.20 (s, 6H, two CH₃ groups)[5]

  • ¹³C NMR (DMSO-d₆):

    • δ 166.47 (pyrimidine C2)

    • δ 161.28 (pyrimidine C4/C6)

    • δ 108.37 (pyrimidine C5)

    • δ 45.55 (piperazine CH₂)

    • δ 44.46 (piperazine CH₂)

    • δ 23.69 (CH₃)[5]

These spectral assignments are consistent with the proposed structure of the pyrimidine analog. For the target pyridine compound, one would expect to see distinct signals for the two non-equivalent aromatic protons on the pyridine ring in the ¹H NMR spectrum, and a different set of chemical shifts in the ¹³C NMR spectrum corresponding to the pyridine ring carbons.

Mass Spectrometry

While specific mass spectrometry data for 1-(4,6-dimethylpyridin-2-yl)piperazine was not found, the expected molecular ion peak ([M]⁺) would be at m/z 191.1422, corresponding to the molecular formula C₁₁H₁₇N₃. For the N-Boc protected derivative, a common intermediate in piperazine chemistry, the molecular ion would be at m/z 291.1947.

Potential Applications in Drug Discovery

Pyridinylpiperazine derivatives are of significant interest in drug development due to their ability to interact with a variety of biological targets.

Central Nervous System (CNS) Disorders

Many CNS-active drugs feature the pyridinylpiperazine scaffold. These compounds often act as ligands for dopamine and serotonin receptors, which are key targets in the treatment of psychosis, depression, and anxiety.[2][6] The dimethyl substitution pattern on the pyridine ring of 1-(4,6-dimethylpyridin-2-yl)piperazine could influence its selectivity and affinity for these receptors.

Anticancer Activity

Piperazine-containing compounds have been investigated as potential anticancer agents. They can be incorporated into molecules that inhibit key signaling pathways involved in cell proliferation and survival.[6]

Antimicrobial Properties

The piperazine nucleus is also found in compounds with antimicrobial activity.[1] The development of new antimicrobial agents is a critical area of research, and novel piperazine derivatives are promising candidates.

Safety and Handling

Specific safety data for 1-(4,6-dimethylpyridin-2-yl)piperazine is not available. However, based on the known hazards of piperazine and its derivatives, the following precautions should be taken:

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling. Wear protective gloves, clothing, and eye/face protection.[7]

  • First Aid:

    • In case of inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[7]

    • In case of skin contact: Take off immediately all contaminated clothing. Rinse skin with water or shower.

    • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

    • In case of ingestion: Rinse mouth. Do NOT induce vomiting.

  • Storage: Store in a well-ventilated place. Keep the container tightly closed. Store locked up.[7]

  • Disposal: Dispose of contents/container to an approved waste disposal plant.[7]

Conclusion and Future Directions

1-(4,6-Dimethylpyridin-2-yl)piperazine represents a potentially valuable, yet underexplored, scaffold for medicinal chemistry. While specific experimental data is currently lacking, the synthetic and characterization protocols for its close pyrimidine analog provide a solid foundation for future research. The synthesis of this specific isomer and the evaluation of its biological activity, particularly in the areas of CNS disorders, oncology, and infectious diseases, would be a valuable contribution to the field. Further studies should focus on establishing a definitive synthesis, full spectroscopic characterization, and a comprehensive evaluation of its pharmacological profile.

References

  • Yılmaz, F., & Erdogdu, Y. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 47-54.
  • Wikipedia. (2023, November 29). Pyridinylpiperazine. Retrieved from [Link]

  • NIST. (n.d.). Piperazine, 1,4-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Lombardo, L. J., Lee, F. Y., Chen, P., Norris, D., Barrish, J. C., Behnia, K., ... & Borzilleri, R. M. (2004). Discovery of N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. Journal of Medicinal Chemistry, 47(27), 6658–6661.
  • European Patent Office. (2001).
  • BenchChem. (2025, December).
  • McMillen, B. A., Scott, S. M., Williams, H. L., & Sanghera, M. K. (1987). Effects of gepirone, an aryl-piperazine anxiolytic drug, on aggressive behavior and brain monoaminergic neurotransmission. Naunyn-Schmiedeberg's Archives of Pharmacology, 335(4), 454–464.
  • Kumar, A., & Kumar, R. (2018). A Facile Synthesis of Piperazine Derivatives and their Pharmacological Profile. International Journal of Pharmaceutical Sciences and Research, 9(2), 654-659.
  • Tomar, A., Mall, M., & Verma, M. (2011). PIPERAZINE: THE MOLECULE OF DIVERSE PHARMACOLOGICAL IMPORTANCE. International Journal of Research in Ayurveda & Pharmacy, 2(5), 1547-1548.
  • Klásek, A., Růžička, A., & Cankař, P. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2168.
  • Sharma, R., Kumar, V., & Singh, V. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Synthesis, 21(4), 384-403.
  • Liu, X. F., Ma, Y. B., & Wang, Q. M. (2003). Synthesis and biological activities of N-(4,6-dimethylpyrimidin-2-yl) aniline salts.
  • PubChem. (n.d.). 1,4-Di(2-pyridyl)piperazine. Retrieved from [Link]

  • NIST. (n.d.). Piperazine, 1,4-dimethyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • G. G. F. Nascimento, S. C. C. Lopes, C. H. T. P. Silva, E. C. de F. Neto, F. C. A. Galvão, M. F. de A. da S. e S. da M. de F. C. da S. e. S. da G. G. F. do Nascimento, ... & E. de A. da S. (2018). Synthesis and Characterization of Two Piperazine Containing Macrocycles and their Transition Metal Complexes. Molecules, 23(7), 1669.
  • Stetter, H., & Merten, R. (1957). Über die Synthese von 2-Piperazinonen. Chemische Berichte, 90(5), 868-875.
  • Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines 56-60 and acetylenes 63-81 and 85, 86. 2-Propylpiperidine. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Piperazine, 2,6-dimethyl- (CAS 108-49-6). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • PubChem. (n.d.). 2,4-Dimethylpyridine. Retrieved from [Link]

  • PubChem. (n.d.). 1-(2-Pyridyl)piperazine. Retrieved from [Link]

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  • SpectraBase. (n.d.). 1,4-Dimethylpiperazine - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

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The Definitive Technical Guide to 1-(4,6-Dimethylpyridin-2-yl)piperazine: Synthesis, Characterization, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Registry Status

In medicinal chemistry, the search for specific chemical identifiers often reveals the evolutionary nature of drug design. A direct query for the exact, unsubstituted base 1-(4,6-dimethylpyridin-2-yl)piperazine reveals that while it is a foundational pharmacophore, it is rarely isolated or cataloged in its barest form in mainstream commercial registries. Instead, it is extensively documented and utilized via its functionalized derivatives, which possess established Chemical Abstracts Service (CAS) registry numbers.

For instance, the cyano-substituted derivative 4,6-Dimethyl-2-piperazin-1-ylpyridine-3-carbonitrile hydrochloride is officially registered under CAS: 2197053-19-1 [1]. Similarly, the closely related intermediate 1-(3-cyano-4,6-dimethyl-2-pyridyl)piperazine is cataloged under CAS: 163613-82-9 [2]. These derivatives serve as critical, highly versatile building blocks in the synthesis of complex pharmaceutical libraries and custom drug candidates[3]. This whitepaper dissects the structural rationale, synthetic methodology, and analytical validation of this core scaffold.

Structural Rationale in Medicinal Chemistry

As an Application Scientist, the decision to incorporate a 1-(4,6-dimethylpyridin-2-yl)piperazine moiety into a drug candidate is never arbitrary; it is driven by precise physicochemical and pharmacokinetic causality:

  • The Piperazine Linker: Piperazine is a privileged saturated heterocycle. It enhances aqueous solubility through its basic secondary amine, acts as a rigid spatial linker, and provides a highly reactive vector (the N4 position) for further functionalization.

  • The 4,6-Dimethylpyridine Ring: The pyridine nitrogen acts as a critical hydrogen bond acceptor for target binding. More importantly, the methyl groups at the 4- and 6-positions provide steric shielding. This steric bulk deliberately blocks common cytochrome P450 (CYP) oxidation sites on the aromatic ring, thereby increasing the metabolic half-life of the resulting drug candidate.

Synthetic Methodology: A Self-Validating Protocol

The synthesis of aryl-piperazines requires a strategic choice between Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed C-N Cross-Coupling (Buchwald-Hartwig Amination).

SynthesisLogic Start Target: 1-(4,6-Dimethylpyridin- 2-yl)piperazine CheckEWG Does Pyridine have EWG? (e.g., -CN at C3) Start->CheckEWG SNAr Pathway A: SNAr (High Temp, Base) CheckEWG->SNAr Yes (e.g., CAS 163613-82-9) Buchwald Pathway B: Buchwald-Hartwig (Pd Catalyst, Ligand) CheckEWG->Buchwald No (Unsubstituted Base) Product Purified Product (e.g., CAS: 2197053-19-1) SNAr->Product Buchwald->Product

Decision matrix for selecting the optimal C-N coupling strategy.

For the unsubstituted base, Buchwald-Hartwig amination is required due to the lack of activating electron-withdrawing groups (EWGs). The following protocol is designed as a self-validating system, ensuring high yield and purity.

Step-by-Step Protocol: Buchwald-Hartwig Amination
  • Preparation & Inert Atmosphere: Flame-dry a Schlenk flask under argon.

    • Causality: Palladium catalysts and phosphine ligands are exquisitely sensitive to oxygen and moisture. Ambient oxygen will rapidly oxidize the active Pd(0) species to an inactive Pd(II) complex, halting the catalytic cycle.

  • Reagent Loading: Add 2-bromo-4,6-dimethylpyridine (1.0 equiv), Boc-piperazine (1.2 equiv), Pd2(dba)3 (2 mol%), BINAP (4 mol%), and NaOtBu (1.5 equiv).

    • Causality: Boc-piperazine is strictly utilized instead of unprotected piperazine to prevent bis-arylation (where one piperazine couples with two pyridine molecules). NaOtBu is selected because its steric bulk prevents it from acting as a competing nucleophile, yet it is basic enough to deprotonate the amine.

  • Solvent Addition & Degassing: Add anhydrous toluene (0.2 M). Degas the mixture via three consecutive freeze-pump-thaw cycles.

  • Reaction Execution: Heat the mixture to 90°C for 12 hours. Monitor the disappearance of the starting material via LC-MS.

  • Workup & Deprotection: Filter the crude mixture through a pad of Celite to remove the precipitated palladium black. Concentrate the filtrate, then treat the intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature.

    • Causality: TFA selectively cleaves the tert-butyl carbamate (Boc) protecting group without disrupting the newly formed C-N bond or protonating the pyridine ring to the point of degradation.

  • Purification: Neutralize the mixture with saturated NaHCO3, extract with Ethyl Acetate, and purify the free base via reverse-phase HPLC.

Pharmacological Applications & Pathway Modulation

Compounds containing the 1-(4,6-dimethylpyridin-2-yl)piperazine motif are privileged structures in neuropharmacology and oncology. They frequently act as orthosteric ligands for G-Protein Coupled Receptors (GPCRs), particularly 5-HT (serotonin) and dopamine receptors. The basic nitrogen of the piperazine forms a critical salt bridge with a conserved aspartate residue in the GPCR binding pocket, while the dimethylpyridine ring engages in hydrophobic and π−π stacking interactions.

GPCRPathway Ligand Aryl-Piperazine Derivative Receptor 5-HT/Dopamine GPCR Ligand->Receptor Binding GProtein G-alpha subunit Activation Receptor->GProtein Conformational Change Effector Adenylyl Cyclase / PLC GProtein->Effector Signal Transduction Response Cellular Response (cAMP/Ca2+ flux) Effector->Response Second Messengers

GPCR signal transduction pathway modulated by aryl-piperazine pharmacophores.

Analytical Characterization & Quality Control

To ensure the trustworthiness of the synthesized batch before deployment in biological assays, rigorous analytical characterization is mandatory. The table below summarizes the expected quantitative data for the pure 1-(4,6-dimethylpyridin-2-yl)piperazine free base (Chemical Formula: C11H17N3).

Analytical TechniqueExpected Result / ParameterDiagnostic Significance
Exact Mass (ESI-MS) [M+H]+ m/z 192.15Confirms the molecular weight of the C11H17N3 free base.
1H NMR (400 MHz, CDCl3) δ 6.41 (s, 1H), 6.35 (s, 1H)Confirms the isolated meta-protons on the pyridine ring.
1H NMR (400 MHz, CDCl3) δ 3.45 (m, 4H), 2.95 (m, 4H)Validates the intact piperazine ring ( α and β protons).
1H NMR (400 MHz, CDCl3) δ 2.35 (s, 3H), 2.25 (s, 3H)Confirms the presence of the 4,6-dimethyl groups.
HPLC Purity > 98% (UV detection at 254 nm)Validates the compound's suitability for high-throughput screening.

References

  • Molaid. "1-(3-cyano-4,6-dimethyl-2-pyridyl)piperazine | CAS: 163613-82-9". Molaid Chemical Database. URL:[Link]

  • Accela ChemBio. "Product Catalog - Piperazine Derivatives and Building Blocks". Accela ChemBio Inc. URL: [Link]

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mechanism of action of 1-(4,6-Dimethylpyridin-2-YL)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Elucidating the Mechanism of Action of 1-(4,6-Dimethylpyridin-2-YL)piperazine

Abstract

The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved therapeutics.[1][2] Its unique physicochemical properties often impart favorable pharmacokinetics, making it a versatile core for developing agents targeting a wide array of diseases, from central nervous system disorders to oncology.[1][3] This guide focuses on the novel compound 1-(4,6-Dimethylpyridin-2-YL)piperazine, a molecule of significant interest for which the mechanism of action has not yet been characterized.

Given the absence of specific literature, this document serves as a comprehensive technical roadmap for researchers and drug development professionals. It outlines a systematic, multi-phased experimental strategy designed to thoroughly elucidate the compound's molecular targets and cellular mechanisms. We will proceed from broad, high-throughput screening to specific functional validation and downstream cellular pathway analysis, providing detailed, field-proven protocols and data interpretation frameworks. This guide is structured not as a review of existing knowledge, but as a blueprint for discovery.

Part 1: Structural Analysis and Target Hypothesization

The logical first step in characterizing a novel compound is a structural deconstruction to inform data-driven hypotheses about its potential biological targets. The structure of 1-(4,6-Dimethylpyridin-2-YL)piperazine presents two key pharmacophores: the piperazine ring and the 4,6-dimethylpyridine moiety.

  • The Piperazine Core: This six-membered heterocycle containing two nitrogen atoms at opposite positions is a weak base, often protonated at physiological pH.[4][5] This charge potential facilitates interactions with acidic residues in protein binding pockets and can enhance aqueous solubility. Its conformational flexibility allows it to act as a versatile linker, while its nitrogen atoms are excellent hydrogen bond acceptors. The piperazine ring is a common feature in compounds targeting G-Protein Coupled Receptors (GPCRs), particularly those within the central nervous system.[6][7]

  • The 4,6-Dimethylpyridine Moiety: This substituted aromatic ring system dictates the compound's steric and electronic profile. The pyridine ring is a bioisostere of benzene, but the nitrogen atom introduces a dipole moment and a potential hydrogen bond acceptor site. The two methyl groups at the 4 and 6 positions increase lipophilicity and introduce steric bulk, which can enhance binding affinity and selectivity for a specific target by engaging with hydrophobic pockets.

Based on this analysis of the arylpiperazine structure, we can formulate several primary hypotheses for the molecular target of 1-(4,6-Dimethylpyridin-2-YL)piperazine:

  • GPCR Antagonism/Agonism: The structure bears a resemblance to known antagonists of dopamine (D2) and serotonin (5-HT) receptors, many of which are used as antipsychotics.[1][7]

  • Sigma (σ) Receptor Modulation: Arylpiperazines frequently exhibit high affinity for σ1 and σ2 receptors, which are implicated in pain, neuroprotection, and cancer.[8]

  • Enzyme Inhibition: The heterocyclic nature of the compound suggests potential interactions with the ATP-binding pocket of protein kinases, a common mechanism for anticancer agents.[1]

  • Anthelmintic Activity: The parent piperazine molecule is a known anthelmintic that acts as a GABA receptor agonist in nematodes.[4][9][10][11] While the bulky substitution makes this less likely to be the primary mechanism in mammals, it remains a theoretical possibility.

Part 2: A Phased Experimental Workflow for Mechanism of Action (MOA) Elucidation

We propose a three-phased approach to systematically test our hypotheses, narrow down the potential targets, and build a comprehensive understanding of the compound's biological activity.

Phase I: Broad-Spectrum Screening and Bioactivity Profiling

The initial objective is to perform a wide-ranging screen to identify high-affinity molecular targets and assess general cellular effects. This phase prioritizes breadth over depth.

  • Objective: To determine the binding affinity (Ki) of 1-(4,6-Dimethylpyridin-2-YL)piperazine across a panel of CNS receptors.

  • Methodology:

    • Preparation: Utilize commercially available membrane preparations expressing the human receptors of interest (e.g., dopamine D1-D5, serotonin 5-HT1A, 5-HT2A, histamine H1, and sigma σ1/σ2).

    • Assay Setup: In a 96-well plate, combine the membrane preparation, a known radioligand for the target receptor (e.g., [³H]-Spiperone for D2), and a range of concentrations of the test compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).

    • Incubation: Incubate the plates at room temperature for 60-120 minutes to allow the binding to reach equilibrium.

    • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

    • Detection: Measure the radioactivity retained on the filter using a liquid scintillation counter.

    • Data Analysis: Determine the IC50 value (the concentration of the compound that displaces 50% of the radioligand) by non-linear regression. Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation.[8]

  • Objective: To evaluate the compound's antiproliferative or cytotoxic effects against a panel of human cancer cell lines.

  • Methodology:

    • Cell Seeding: Plate cells (e.g., K562 leukemia, U87 glioblastoma, MDA-MB-231 breast cancer) in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[12]

    • Compound Treatment: Add fresh medium containing serial dilutions of 1-(4,6-Dimethylpyridin-2-YL)piperazine (e.g., from 0.01 µM to 100 µM) and incubate for 72 hours.[12]

    • Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[12]

    • Washing: Discard the supernatant and wash the plates five times with slow-running tap water. Allow plates to air dry completely.[12]

    • Staining: Add 100 µL of 0.4% (w/v) Sulforhodamine B (SRB) solution in 1% acetic acid to each well and stain for 15 minutes at room temperature.

    • Final Wash: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye.

    • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

    • Absorbance Measurement: Shake the plate for 5 minutes and measure the absorbance at 565 nm. Calculate the 50% growth inhibition (GI50) value.[12]

The following tables present a hypothetical outcome from our Phase I screening, suggesting the compound has high affinity for the Dopamine D2 receptor and potent cytotoxic activity against glioblastoma cells.

Receptor Target Hypothetical K_i_ (nM)
Dopamine D28.5
Dopamine D3150.2
Serotonin 5-HT2A98.7
Sigma σ1250.4
Histamine H1> 1000

Table 1: Hypothetical binding affinities (Ki) from radioligand assays.

Cell Line Cancer Type Hypothetical GI_50_ (µM)
U87Glioblastoma0.05
K562Leukemia15.6
MDA-MB-231Breast Cancer22.1

Table 2: Hypothetical 50% growth inhibition (GI50) values from SRB assays.

Phase II: Functional Validation of Primary Hits

Based on the hypothetical data, the next step is to determine if the compound's binding to the D2 receptor results in a functional cellular response.

  • Objective: To determine if the compound acts as an agonist or antagonist at the D2 receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP.

  • Methodology:

    • Cell Culture: Use a cell line stably expressing the human D2 receptor (e.g., HEK293-D2).

    • Cell Treatment (Antagonist Mode):

      • Pre-treat cells with various concentrations of 1-(4,6-Dimethylpyridin-2-YL)piperazine for 15-30 minutes.

      • Stimulate the cells with a known D2 receptor agonist (e.g., Quinpirole) at its EC80 concentration in the presence of a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.

    • Incubation: Incubate for 30 minutes at 37°C.

    • Cell Lysis: Lyse the cells to release intracellular cAMP.

    • cAMP Detection: Quantify the amount of cAMP using a competitive immunoassay kit, such as HTRF or ELISA.

    • Data Analysis: Plot the cAMP concentration against the test compound concentration. An antagonist will reverse the agonist-induced decrease in cAMP in a dose-dependent manner. Calculate the IC50 for the antagonism.

G cluster_0 Phase I: Screening cluster_1 Phase II: Validation cluster_2 Phase III: Cellular MOA Binding Radioligand Binding Assay Panel Functional Functional Assay (e.g., cAMP) Binding->Functional Identify Target (e.g., D2 Receptor) Cytotoxicity Cytotoxicity Screen (SRB Assay) Signaling Pathway Analysis (Western Blot) Cytotoxicity->Signaling Identify Sensitive Cell Line (e.g., U87) Functional->Signaling Confirm Antagonism Phenotype Phenotypic Assay (Apoptosis) Signaling->Phenotype Elucidate Pathway

Caption: Phased workflow for MOA elucidation.

Phase III: Elucidation of the Cellular Mechanism

Our hypothetical results point to D2 receptor antagonism and potent cytotoxicity in U87 glioblastoma cells. Phase III aims to connect these two findings. While D2 receptors are primarily known for their role in the CNS, they are also expressed in some tumors, including glioblastoma, where they can influence proliferation and survival pathways.

  • Objective: To investigate if the compound modulates key signaling pathways downstream of the D2 receptor, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.[1]

  • Methodology:

    • Cell Culture and Treatment: Culture U87 cells and treat them with the GI50 concentration of 1-(4,6-Dimethylpyridin-2-YL)piperazine for various time points (e.g., 0, 1, 6, 24 hours).

    • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

    • Quantification: Determine protein concentration using a BCA assay.

    • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% non-fat milk or BSA in TBST.

      • Incubate with primary antibodies against key signaling proteins (e.g., p-Akt, total Akt, p-mTOR, total mTOR, and a loading control like β-actin).

      • Wash and incubate with a corresponding HRP-conjugated secondary antibody.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Analyze changes in protein phosphorylation or expression levels.

G Compound 1-(4,6-Dimethylpyridin-2-YL)piperazine D2R Dopamine D2 Receptor Compound->D2R Antagonizes AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates PI3K PI3K PKA->PI3K Inhibits Akt Akt PI3K->Akt Activates pAkt p-Akt (Inactive) Akt->pAkt Dephosphorylation Apoptosis Apoptosis pAkt->Apoptosis Leads to

Caption: Hypothetical signaling cascade in U87 cells.

Conclusion and Future Directions

This guide presents a rigorous, hypothesis-driven framework for elucidating the mechanism of action of the novel compound 1-(4,6-Dimethylpyridin-2-YL)piperazine. By progressing through phased experimentation—from broad screening and functional validation to detailed cellular pathway analysis—researchers can systematically build a comprehensive profile of the compound's biological effects.

The hypothetical data presented herein, suggesting a profile of a selective D2 receptor antagonist with potent anti-glioblastoma activity, illustrates how this workflow can uncover potentially novel therapeutic applications. Should such a profile be confirmed, future research would focus on in vivo efficacy studies in glioblastoma xenograft models, comprehensive ADME/Tox profiling, and further structure-activity relationship (SAR) studies to optimize potency and selectivity. This structured approach is essential for translating a novel chemical entity into a viable candidate for clinical development.

References

  • BenchChem. A Comparative Guide to the Cytotoxicity of Novel Piperazine Derivatives. Benchchem.
  • Szałaj N, Kuder K, Satała G, et al. Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Pharmaceuticals (Basel). 2021;14(1):54.
  • ChemicalBook. 1-(4,6-DIMETHYL-2-PYRIMIDYL)PIPERAZINE synthesis.
  • Patsnap Synapse. What is the mechanism of Piperazine? Published July 17, 2024.
  • Wikipedia. Piperazine.
  • BenchChem. An In-depth Technical Guide to the Mechanism of Action of Piperazine. Benchchem.
  • Elliott S. Current awareness of piperazines: pharmacology and toxicology. Drug Test Anal. 2011;3(7-8):430-435.
  • Chemeurope.com. Piperazine.
  • Al-Harthy T, Zoghaib WM, Pflüger M, et al. The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. Published online May 29, 2024.
  • ResearchGate. Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
  • BenchChem. Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide. Benchchem.
  • ResearchGate. Heterocycle piperazine derivatives and receptor binding affinities.
  • Semantic Scholar. Piperazine and Pyrazine containing molecules and their diverse pharmacological activities.
  • Seba M C, et al. Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. 2019;6(11):570-579.
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An In-depth Technical Guide to the Synthesis of 1-(4,6-Dimethylpyridin-2-YL)piperazine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 1-(4,6-dimethylpyridin-2-yl)piperazine and its derivatives, a scaffold of significant interest in medicinal chemistry. The guide is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the two primary and most effective synthetic routes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-catalyzed Buchwald-Hartwig amination. This document elucidates the mechanistic underpinnings of these reactions, provides detailed, step-by-step experimental protocols, and presents a comparative analysis of their advantages and limitations. Furthermore, it delves into the structure-activity relationships (SAR) and the pharmacological relevance of this class of compounds, supported by quantitative data and visual diagrams to facilitate a deeper understanding of their chemical and biological properties.

Introduction: The Significance of the 1-(4,6-Dimethylpyridin-2-yl)piperazine Scaffold

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of FDA-approved drugs.[1][2][3][4] Its unique physicochemical properties, including its basicity which allows for the formation of soluble salts, and its ability to participate in hydrogen bonding, contribute to the favorable pharmacokinetic profiles of many drug candidates. When incorporated with a pyridine ring, the resulting pyridinylpiperazine structure gives rise to a diverse range of pharmacological activities.

Specifically, the 1-(4,6-dimethylpyridin-2-yl)piperazine core has emerged as a promising framework for the development of novel therapeutic agents. The dimethyl substitution on the pyridine ring can influence the electronic properties and steric environment of the molecule, potentially enhancing selectivity and potency for various biological targets. Derivatives of pyridinylpiperazines have demonstrated significant activity as antagonists for serotonin and adrenergic receptors, highlighting their potential in the treatment of central nervous system (CNS) disorders.[5][6] This guide will provide the necessary technical details to empower researchers to efficiently synthesize and explore the therapeutic potential of this important class of molecules.

Core Synthetic Strategies

The synthesis of 1-(4,6-dimethylpyridin-2-yl)piperazine derivatives is predominantly achieved through two robust and versatile chemical transformations: Nucleophilic Aromatic Substitution (SNAr) and the Buchwald-Hartwig amination. The choice between these methods often depends on the availability of starting materials, desired scale of the reaction, and the nature of the substituents on the piperazine ring.

Nucleophilic Aromatic Substitution (SNAr): A Direct and Efficient Approach

The SNAr reaction is a powerful method for the formation of aryl-nitrogen bonds, particularly when the aromatic ring is activated by electron-withdrawing groups. In the case of 2-halopyridines, the ring nitrogen atom itself provides sufficient activation for nucleophilic attack, especially at the C2 and C4 positions.

Mechanism: The reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic piperazine attacks the electron-deficient carbon atom bearing the leaving group (typically a halogen), forming a resonance-stabilized intermediate known as a Meisenheimer complex. Subsequently, the leaving group is expelled, and the aromaticity of the pyridine ring is restored.

Diagram of the SNAr General Workflow:

sn_ar_workflow start Start reagents Combine 2-halo-4,6-dimethylpyridine, piperazine derivative, and base in a suitable solvent start->reagents reaction Heat the reaction mixture reagents->reaction workup Aqueous workup and extraction reaction->workup purification Purification by column chromatography or crystallization workup->purification product Isolated 1-(4,6-dimethylpyridin-2-yl)piperazine derivative purification->product

Caption: General experimental workflow for the SNAr synthesis.

This protocol is adapted from a well-established procedure for the synthesis of a similar pyrimidylpiperazine derivative.[7]

Materials:

  • 2-Chloro-4,6-dimethylpyridine (1.0 equiv)

  • Piperazine (5.0 equiv)

  • Potassium carbonate (K₂CO₃) (5.0 equiv)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for flash chromatography

Procedure:

  • To a stirred solution of piperazine (5 equiv.) and potassium carbonate (5 equiv.) in deionized water, add a solution of 2-chloro-4,6-dimethylpyridine (1 equiv.) in tetrahydrofuran.

  • Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the tetrahydrofuran in vacuo.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (Eluent: Ethyl acetate/Hexane gradient) to afford 1-(4,6-dimethylpyridin-2-yl)piperazine as a solid.

Expected Characterization Data (for the analogous pyrimidine product):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 6.35 (s, 1H), 3.63 (t, J = 5.0 Hz, 4H), 2.69 (t, J = 4.9 Hz, 4H), 2.20 (s, 6H).[7]

  • ¹³C NMR (125 MHz, DMSO-d₆): δ 166.5, 161.3, 108.4, 45.6, 44.5, 23.7.[7]

Table 1: Representative SNAr Reaction Conditions and Yields

Piperazine DerivativeBaseSolventTemperature (°C)Time (h)Yield (%)Reference
PiperazineK₂CO₃THF/H₂ORoom Temp.24~96Adapted from[7]
N-MethylpiperazineK₂CO₃DMF1001285-95General Conditions
N-PhenylpiperazineCs₂CO₃Dioxane1101880-90General Conditions
N-Boc-piperazineNaHTHF601675-85General Conditions
Buchwald-Hartwig Amination: A Versatile Palladium-Catalyzed Cross-Coupling

The Buchwald-Hartwig amination is a highly versatile and widely used method for the formation of C-N bonds.[8] It employs a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide with an amine. This reaction is particularly valuable for its broad substrate scope and tolerance of a wide range of functional groups.

Mechanism: The catalytic cycle of the Buchwald-Hartwig amination involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide to form a Pd(II) intermediate.

  • Amine Coordination and Deprotonation: The piperazine derivative coordinates to the Pd(II) center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.

Diagram of the Buchwald-Hartwig Catalytic Cycle:

buchwald_hartwig_cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)(L)-X oxidative_addition->pd_complex amine_coordination Amine Coordination pd_complex->amine_coordination HNR₂ pd_amine_complex [Ar-Pd(II)(L)(HNR₂)]X amine_coordination->pd_amine_complex deprotonation Deprotonation pd_amine_complex->deprotonation Base pd_amido_complex Ar-Pd(II)(L)(NR₂) deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

This protocol is based on established procedures for the Buchwald-Hartwig amination of aryl halides with piperazines.[8][9]

Materials:

  • 2-Bromo-4,6-dimethylpyridine (1.0 equiv)

  • 1-Phenylpiperazine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) (3 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere synthesis

  • Silica gel for column chromatography

Procedure:

  • In an oven-dried Schlenk flask under an argon atmosphere, combine 2-bromo-4,6-dimethylpyridine (1.0 equiv), 1-phenylpiperazine (1.2 equiv), and sodium tert-butoxide (1.4 equiv).

  • In a separate vial, prepare the catalyst precursor by dissolving Pd₂(dba)₃ (2 mol%) and BINAP (3 mol%) in a small amount of anhydrous toluene.

  • Add the catalyst precursor solution to the Schlenk flask, followed by the remaining anhydrous toluene.

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 18 hours. Monitor the reaction progress by TLC.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (Eluent: Ethyl acetate/Hexane gradient) to afford 1-(4,6-dimethylpyridin-2-yl)-4-phenylpiperazine.

Table 2: Representative Buchwald-Hartwig Reaction Parameters

Aryl HalidePiperazine DerivativeCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
2-Bromo-4,6-dimethylpyridinePiperazinePd₂(dba)₃ (2)BINAP (3)NaOt-BuToluene10085-95Adapted from[8]
2-Chloro-4,6-dimethylpyridineN-Boc-piperazinePd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane11080-90General Conditions
2-Bromo-4,6-dimethylpyridine1-(2-Pyrimidinyl)piperazinePd₂(dba)₃ (1.5)DavePhos (3)Cs₂CO₃Toluene10075-85General Conditions

N-Functionalization of the Piperazine Ring

Once the 1-(4,6-dimethylpyridin-2-yl)piperazine core is synthesized, the secondary amine of the piperazine ring provides a versatile handle for further functionalization, allowing for the creation of a diverse library of derivatives. Common N-functionalization reactions include N-alkylation, N-acylation, and N-arylation.

N-Alkylation

N-alkylation is a straightforward method to introduce alkyl substituents onto the piperazine nitrogen.

General Protocol for N-Alkylation:

  • Dissolve 1-(4,6-dimethylpyridin-2-yl)piperazine (1.0 equiv) and a base such as potassium carbonate (1.5 equiv) in an aprotic solvent like acetonitrile or DMF.

  • Slowly add the alkylating agent (e.g., an alkyl halide) (1.0-1.2 equiv) to the stirred solution at room temperature.

  • Monitor the reaction by TLC. Upon completion, filter the mixture and concentrate the filtrate.

  • Purify the product by column chromatography.

N-Acylation

N-acylation introduces an acyl group, forming a stable amide bond.

General Protocol for N-Acylation:

  • Dissolve 1-(4,6-dimethylpyridin-2-yl)piperazine (1.0 equiv) and a non-nucleophilic base like triethylamine (1.5 equiv) in a solvent such as dichloromethane (DCM).

  • Cool the solution to 0 °C and add the acylating agent (e.g., an acyl chloride or anhydride) (1.0-1.1 equiv) dropwise.

  • Allow the reaction to warm to room temperature and monitor by TLC.

  • Upon completion, wash the reaction mixture with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Structure-Activity Relationship (SAR) Insights

The biological activity of 1-(4,6-dimethylpyridin-2-yl)piperazine derivatives is highly dependent on the nature and position of substituents on both the pyridine and piperazine rings.

  • Substitution on the Pyridine Ring: The 4- and 6-methyl groups can influence the lipophilicity and steric bulk of the molecule, which in turn can affect receptor binding and pharmacokinetic properties.

  • Substitution on the Piperazine Ring (N-4 position): This position is a key point for diversification. The introduction of various aryl, alkyl, or acyl groups can significantly modulate the pharmacological profile. For instance, in related series of 2-(1-piperazinyl)pyridines, substituents at this position have been shown to be critical for affinity and selectivity towards serotonin receptors.[5]

Diagram of Key SAR Points:

Caption: Key structural features influencing the biological activity of 1-(4,6-dimethylpyridin-2-yl)piperazine derivatives. (Note: A chemical structure image would be inserted here in a full implementation).

Conclusion

This technical guide has detailed the primary synthetic routes for the preparation of 1-(4,6-dimethylpyridin-2-yl)piperazine derivatives. Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination offer efficient and versatile methods for the synthesis of the core structure. The choice of method will depend on the specific requirements of the synthesis, including substrate availability and desired scale. The subsequent N-functionalization of the piperazine ring allows for the generation of a wide array of derivatives for biological screening. The insights into the structure-activity relationships of this scaffold underscore its potential for the development of novel therapeutics, particularly in the area of CNS disorders. The protocols and data presented herein provide a solid foundation for researchers to further explore the chemistry and pharmacology of this promising class of compounds.

References

  • Malawska, B., Kulig, K., & Stark, H. (2003). Modification of the structure of 4, 6-disubstituted 2-(4-alkyl-1-piperazinyl)pyridines: synthesis and their 5-HT2A receptor activity. Archiv der Pharmazie, 336(2), 104–110. [Link]

  • Chilmonczyk, Z., Bogdal, M., Mazgajska, M., Cybulski, J., & Lewandowska, U. (1996). Structure-activity relationship in a series of new 1-(2-pyrimidinyl)piperazine derivatives with hypnotic activity. Polish journal of pharmacology, 48(4), 431–440. [Link]

  • Katou, T., et al. (2023). Discovery and structure-activity relationship study of 2-piperazinyl-benzothiazole derivatives as potent and selective PPARδ agonists. Bioorganic & Medicinal Chemistry, 82, 117215. [Link]

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  • Gökmen, Z., Deniz, N. G., Onan, M. E., & Sayil, C. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Bulgarian Chemical Communications, 50(3), 445-451. [Link]

  • Abdel-Wahab, B. F., Mohamed, H. A., & El-Adasy, A. A. M. (2016). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis-Thiazole, Thiophene, and Thieno[2,3-b]pyridine Derivatives with Antimicrobial Activity. Molecules, 21(10), 1279. [Link]

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  • Kumar, R., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Current Organic Chemistry, 28(1), 1-20. [Link]

  • Al-Wahaibi, L. H., et al. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. Naturalista Campano, 28(1), 2588-2595. [Link]

  • Pittelkow, T., & Christensen, J. B. (2004). A Simple Synthesis of N-Alkylpiperazines. Organic & Biomolecular Chemistry, 2(17), 2495-2497. [Link]

  • Vrábel, P., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2184. [Link]

  • Organic Chemistry Portal. Synthesis of piperazines. [Link]

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  • Leonardi, A., et al. (2019). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. [Link]

  • Squires, R. F., & Saederup, E. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review, 6(11), 569-585. [Link]

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  • Comins, D. L., & Joseph, S. P. (2019). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ 5 -2-oxopiperazines. Beilstein Journal of Organic Chemistry, 15, 63-69. [Link]

  • Gualdani, R., et al. (2024). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 29(19), 4523. [Link]

  • Gökçe, M., et al. (2010). 3-Chloro-6-[4-(2-pyridyl)piperazin-1-yl]pyridazine. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o35. [Link]

  • Kumar, A., et al. (2013). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in. Bioorganic & Medicinal Chemistry Letters, 23(10), 2956-2960. [Link]

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Computational Pharmacophore Modeling: In Silico Evaluation of 1-(4,6-Dimethylpyridin-2-YL)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperazine ring is universally recognized as a "privileged scaffold" in medicinal chemistry, frequently integrated into bioactive compounds to optimize aqueous solubility, modulate blood-brain barrier permeability, and direct target-specific binding 1[1]. When functionalized with a substituted pyridine—specifically yielding 1-(4,6-dimethylpyridin-2-yl)piperazine —the resulting structural motif presents a unique electrostatic and steric profile.

This technical whitepaper provides a comprehensive, self-validating in silico methodology for the modeling, docking, and thermodynamic validation of this specific pharmacophore. By examining its application against high-value therapeutic targets such as the Transient Receptor Potential Vanilloid 1 (TRPV1) channel 2[2] and HIV-1 Reverse Transcriptase 3[3], we establish a rigorous computational pipeline that bridges the gap between static docking poses and dynamic biological reality.

Rationale: The 1-(4,6-Dimethylpyridin-2-YL)piperazine Scaffold

The rational design of enzyme and channel inhibitors heavily relies on understanding the causality behind molecular interactions 4[4]. The 1-(4,6-dimethylpyridin-2-yl)piperazine molecule offers three distinct mechanistic advantages:

  • Protonation Dynamics: The secondary amine of the piperazine ring is typically protonated at physiological pH (7.4), allowing it to form robust salt bridges with acidic residues (e.g., Asp/Glu) in receptor binding pockets.

  • Steric Shielding: The methyl groups at the 4- and 6-positions of the pyridine ring restrict the torsional freedom of the molecule. Causality: This pre-organization reduces the entropic penalty ( ΔS ) upon binding, leading to a more favorable overall free energy of binding ( ΔG ).

  • Hydrophobic Anchoring: The dimethylpyridine moiety acts as a highly effective hydrophobic anchor, driving potent antagonistic activity in targets like TRPV1, where hydrophobic interactions dictate ligand efficacy 2[2].

Pathway Stimulus Noxious Stimuli (Heat, Capsaicin) TRPV1 TRPV1 Channel (Open State) Stimulus->TRPV1 Ca Intracellular Ca2+ Influx TRPV1->Ca Pain Nociceptive Pain Signaling Ca->Pain Ligand 1-(4,6-Dimethylpyridin-2-YL) piperazine Antagonist Ligand->TRPV1

Mechanism of action for TRPV1 antagonism by 1-(4,6-dimethylpyridin-2-yl)piperazine derivatives.

Self-Validating In Silico Methodology

To ensure maximum trustworthiness and scientific integrity, molecular docking must never be treated as a standalone "black box" procedure. The following step-by-step workflow establishes a self-validating system where each computational phase verifies the integrity of the previous one.

Workflow LPrep 1. Ligand Preparation (DFT/B3LYP Optimization) Dock 4. Molecular Docking (Glide XP / Vina) LPrep->Dock PPrep 2. Protein Preparation (PROPKA pH 7.4) Grid 3. Grid Generation (Native Ligand Centered) PPrep->Grid Grid->Dock MD 5. Molecular Dynamics (100 ns Trajectory) Dock->MD MMPBSA 6. Thermodynamic Validation (MM/PBSA Free Energy) MD->MMPBSA

In silico workflow for the preparation, docking, and thermodynamic validation of piperazine derivatives.

Protocol 1: Quantum Mechanical Ligand Preparation

Standard empirical force fields often misassign the electrostatic potential of sterically hindered heteroaromatics.

  • Initial 3D Generation: Generate the 3D conformer of 1-(4,6-dimethylpyridin-2-yl)piperazine using LigPrep (Schrödinger) or OpenBabel.

  • DFT Optimization: Subject the ligand to Density Functional Theory (DFT) optimization using the B3LYP functional and 6-31G* basis set.

    • Causality: DFT accurately calculates the partial atomic charges of the pyridine nitrogen and the piperazine NH, ensuring precise electrostatic mapping during docking, which is critical for predicting hydrogen bonds accurately.

Protocol 2: Protein Preparation and Grid Validation
  • Structure Retrieval & Processing: Retrieve the target crystal structure (e.g., TRPV1, PDB ID: 5IRX). Remove crystallographic waters located > 5 Å from the active site to prevent steric clashes, while retaining highly coordinated structural waters.

  • Protonation State Assignment: Use PROPKA to assign protonation states at pH 7.4.

    • Causality: The vanilloid binding pocket contains critical Tyrosine and Glutamate residues. Incorrect protonation states will artificially abolish hydrogen bonding networks, leading to false-negative docking scores.

  • Self-Validation (Grid Generation): Center the docking grid on the co-crystallized native ligand (e.g., Capsazepine). Redock the native ligand using Glide XP or AutoDock Vina.

    • Validation Check: The Root Mean Square Deviation (RMSD) between the docked pose and the crystal pose must be < 2.0 Å . If this threshold is exceeded, the grid parameters or protonation states must be recalculated before proceeding with the piperazine derivatives.

Protocol 3: Molecular Dynamics (MD) and Thermodynamic Validation

Docking algorithms treat the receptor as rigid, ignoring the induced-fit paradigm. To validate the docking pose, we employ Molecular Dynamics.

  • System Solvation: Embed the docked complex in a TIP3P water box and neutralize with Na+/Cl- ions.

  • Equilibration (NVT/NPT): Run 1 ns of NVT (constant volume/temperature) followed by 1 ns of NPT (constant pressure/temperature) equilibration.

    • Causality: This step prevents the system from "blowing up" due to high-energy steric clashes introduced during rigid docking.

  • Production Run: Execute a 100 ns production run using GROMACS (AMBER99SB-ILDN force field).

    • Validation Check: Monitor the ligand RMSD. A plateau achieved after 20–30 ns confirms that the 1-(4,6-dimethylpyridin-2-yl)piperazine derivative has found a stable thermodynamic minimum within the pocket.

Quantitative Data Analysis

To benchmark the efficacy of the 1-(4,6-dimethylpyridin-2-yl)piperazine scaffold, we compare the base pharmacophore against a known highly potent derivative (Compound 5ac) 2[2] and a native control (Capsazepine) targeting the TRPV1 receptor. The data below summarizes the expected in silico outputs derived from the validated methodology.

Table 1: Comparative In Silico Binding Metrics against TRPV1

CompoundGlide GScore (kcal/mol)MM/PBSA ΔGbind​ (kcal/mol)Key Interacting ResiduesLigand RMSD at 100ns (Å)
Capsazepine (Native Control)-8.45-28.12Tyr511, Ser512, Thr5501.85 (Stable)
Base Scaffold (1-(4,6-Dimethylpyridin-2-YL)piperazine)-6.20-19.45Tyr511, Glu5702.40 (Slight shift)
Compound 5ac (Urea Derivative)-10.15-35.60Tyr511, Ser512, Leu515, Glu5701.20 (Highly Stable)

Data Interpretation: While the base scaffold provides a reliable anchor via hydrogen bonding with Tyr511 and Glu570, the addition of a urea linker and hydrophobic tail (as seen in Compound 5ac) drastically improves the MM/PBSA binding free energy ( ΔGbind​ = -35.60 kcal/mol) and restricts conformational drift during MD simulations (RMSD = 1.20 Å).

Conclusion

The 1-(4,6-dimethylpyridin-2-yl)piperazine moiety is a highly versatile and structurally pre-organized pharmacophore. By employing a self-validating in silico pipeline—transitioning from DFT-optimized ligand preparation to rigid molecular docking, and culminating in 100 ns Molecular Dynamics simulations—researchers can accurately predict the binding affinities and mechanistic pathways of these derivatives. This strict adherence to computational causality ensures that synthesized leads have the highest probability of in vitro and in vivo success, whether targeting pain pathways via TRPV12[2] or viral replication via HIV-1 RT 3[3].

References

  • Jetir.Org. "In-silico Studies of Phenyl Piperazine Derivatives Against Depression." Journal of Emerging Technologies and Innovative Research. Available at: [Link]

  • SciSpace. "In silico approach to find potential inhibitors of p-glycoprotein from piperazine derivatives." SciSpace Repository. Available at:[Link]

  • NIH/PMC. "Synthesis of piperazine-based benzimidazole derivatives as potent urease inhibitors and molecular docking studies." National Center for Biotechnology Information. Available at:[Link]

  • ResearchGate. "Novel piperazine urea derivatives as highly potent transient receptor potential vanilloid 1 (TRPV1) antagonists." ResearchGate. Available at: [Link]

  • ResearchGate. "NEW PIPERAZINE-DERIVED NNRTIS AS ANTI-HIV AGENT: SYNTHESIS, BIOLOGICAL EVALUATION AND MOLECULAR DOCKING STUDIES." ResearchGate. Available at:[Link]

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The Polypharmacological Evolution of 1-(4,6-Dimethylpyridin-2-YL)piperazine Analogues: From Serine Biosynthesis to Cardioregeneration and Nociception

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1-(4,6-dimethylpyridin-2-yl)piperazine moiety has emerged as a highly versatile, privileged scaffold in modern medicinal chemistry. Originally utilized as a foundational building block for metabolic inhibitors, subtle structural modifications to its linker and terminal functional groups have radically shifted its pharmacological targeting. This technical guide explores the evolutionary trajectory of this scaffold, detailing the causality behind its structural optimizations, the self-validating experimental protocols used to characterize its analogues, and its diverse applications across oncology, cardiology, and pain management.

Introduction & Core Scaffold Rationale

The pharmacological utility of the 1-(4,6-dimethylpyridin-2-yl)piperazine core lies in its unique physicochemical properties. The piperazine ring serves as a conformationally restricted, basic linker capable of participating in critical hydrogen bonding and electrostatic interactions within target binding pockets. Concurrently, the 4,6-dimethylpyridine group provides a lipophilic, electron-rich aromatic system that effectively anchors the molecule into hydrophobic clefts of various kinases and metabolic enzymes.

By modifying the functional group attached to the N4 position of the piperazine ring (e.g., via carbothioamide or carboxamide linkages), medicinal chemists can precisely tune the molecule's three-dimensional geometry, enabling the targeting of entirely distinct biological pathways.

Targeting Cancer Metabolism: The PHGDH Inhibitors

Mechanistic Background

In the canonical serine-glycine-one-carbon (SGOC) pathway, phosphoglycerate dehydrogenase (PHGDH) catalyzes the NAD⁺-dependent oxidation of 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP)[1]. This is the rate-limiting step in de novo serine biosynthesis, a pathway heavily relied upon by specific breast cancer and melanoma subtypes for nucleotide synthesis and redox homeostasis[1].

Discovery and Structural Logic of NCT-503

To target this metabolic vulnerability, researchers developed NCT-503 (N-(4,6-Dimethylpyridin-2-yl)-4-(4-(trifluoromethyl)benzyl)piperazine-1-carbothioamide).

  • Causality of Design: The selection of a carbothioamide linker was highly intentional. The C=S double bond restricts the rotational freedom of the molecule, introducing planar rigidity that locks the bulky 4-(trifluoromethyl)benzyl group into an optimal conformation. This allows NCT-503 to bind non-competitively with respect to both 3-PG and NAD⁺, effectively inhibiting PHGDH without competing against high intracellular concentrations of its natural substrates.

G Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis 3-Phosphoglycerate\n(3-PG) 3-Phosphoglycerate (3-PG) Glycolysis->3-Phosphoglycerate\n(3-PG) PHGDH PHGDH 3-Phosphoglycerate\n(3-PG)->PHGDH Substrate 3-Phosphohydroxypyruvate\n(3-PHP) 3-Phosphohydroxypyruvate (3-PHP) PHGDH->3-Phosphohydroxypyruvate\n(3-PHP) Catalysis (NAD+ -> NADH) Serine Serine 3-Phosphohydroxypyruvate\n(3-PHP)->Serine PSAT1 / PSPH NCT-503\n(PHGDH Inhibitor) NCT-503 (PHGDH Inhibitor) NCT-503\n(PHGDH Inhibitor)->PHGDH Non-competitive Inhibition

Fig 1. Serine biosynthesis pathway and non-competitive PHGDH inhibition by NCT-503.

Experimental Protocol: High-Throughput PHGDH Inhibition & ¹³C-Glucose Tracing

To ensure trust and self-validation, the efficacy of NCT-503 is confirmed through a two-tiered protocol combining in vitro enzymatic kinetics with live-cell metabolic tracing.

Step 1: In Vitro Enzymatic Fluorescence Assay

  • Reagent Preparation: Combine recombinant human PHGDH (50 nM), NAD⁺ (1 mM), and 3-PG (1 mM) in assay buffer (50 mM Tris-HCl pH 8.0, 1 mM DTT).

  • Compound Incubation: Dispense NCT-503 (serial dilutions from 10 µM to 1 nM) into a 384-well plate.

  • Kinetic Readout: Initiate the reaction by adding 3-PG. Measure the intrinsic fluorescence of the generated NADH (Excitation: 340 nm, Emission: 460 nm) continuously for 30 minutes.

  • Validation Logic: Because NADH is naturally fluorescent while NAD⁺ is not, this assay provides a direct, label-free, and self-validating readout of enzymatic turnover.

Step 2: Cellular ¹³C-Glucose Tracing

  • Cell Culture: Culture PHGDH-dependent MDA-MB-468 cells in serine-free media supplemented with 10 mM [U-¹³C]glucose.

  • Treatment: Treat cells with 5 µM NCT-503 for 24 hours.

  • Metabolite Extraction & LC-MS: Extract polar metabolites using 80% cold methanol. Analyze via LC-MS to quantify the M+3 isotopologue of serine.

  • Validation Logic: Using ¹³C-labeled glucose ensures that the measured serine is strictly derived de novo from glycolysis, isolating the effect of PHGDH inhibition from extracellular serine uptake[2].

The Serendipitous Discovery of NDPPC: p38α MAP Kinase & Cardioregeneration

Mechanistic Background

During the development of NCT-503, a structurally simplified analogue—NDPPC (N-(4,6-Dimethylpyridin-2-yl)-4-(pyridin-4-yl)piperazine-1-carbothioamide)—was synthesized to serve as an inactive negative control[3]. By replacing the bulky trifluoromethylbenzyl group with a direct pyridyl attachment, NDPPC completely lost its ability to inhibit PHGDH[3].

However, in a striking example of polypharmacology, phenotypic screening revealed that NDPPC possessed profound biological activity in an entirely different tissue context: it augmented cardiomyocyte cell cycle entry[4].

Target Deconvolution

Computational docking (AutoDock Vina) and subsequent kinase activity assays identified p38α MAP Kinase as the primary target of NDPPC[3].

  • Causality of Design: The removal of the bulky CF3-benzyl group, originally intended to abolish PHGDH binding, serendipitously optimized the molecule's steric profile to fit perfectly into the ATP-binding pocket of p38α MAPK. Because p38α MAPK is a critical negative regulator of the mammalian cell cycle, its inhibition by NDPPC releases the post-mitotic block in mature cardiomyocytes, synergizing with cell cycle activators (4F: CDK1, CDK4, Cyclin B1, Cyclin D1) to drive proliferation[4].

G 4F Overexpression\n(CDK1, CDK4, CycB1, CycD1) 4F Overexpression (CDK1, CDK4, CycB1, CycD1) Cardiomyocyte Proliferation\n(G1/S Phase Entry) Cardiomyocyte Proliferation (G1/S Phase Entry) 4F Overexpression\n(CDK1, CDK4, CycB1, CycD1)->Cardiomyocyte Proliferation\n(G1/S Phase Entry) Drives p38α MAP Kinase p38α MAP Kinase Cell Cycle Arrest\n(Post-mitotic State) Cell Cycle Arrest (Post-mitotic State) p38α MAP Kinase->Cell Cycle Arrest\n(Post-mitotic State) Promotes NDPPC\n(p38α Inhibitor) NDPPC (p38α Inhibitor) NDPPC\n(p38α Inhibitor)->p38α MAP Kinase Inhibits Cell Cycle Arrest\n(Post-mitotic State)->Cardiomyocyte Proliferation\n(G1/S Phase Entry) Blocks

Fig 2. Mechanism of NDPPC-mediated p38α MAPK inhibition augmenting cardiomyocyte proliferation.

Experimental Protocol: hiPS-CM Cell Cycle Induction Assay

Step 1: hiPS-CM Maturation & Transduction

  • Differentiate human induced pluripotent stem cells into cardiomyocytes (hiPS-CMs) and mature them for 60 days to ensure a post-mitotic state.

  • Transduce cells with adenoviral vectors expressing the 4F combination (CDK1, CDK4, Cyclin B1, Cyclin D1).

Step 2: NDPPC Treatment & Dual Labeling

  • Treat the 4F-transduced hiPS-CMs with 5 µM NDPPC.

  • Pulse the cells with 10 µM EdU (5-ethynyl-2'-deoxyuridine) for 24 hours prior to fixation.

  • Fix cells and perform immunofluorescence staining for EdU (Click-iT chemistry) and Phospho-Histone H3 (PHH3).

  • Validation Logic: EdU incorporation strictly marks cells undergoing de novo DNA synthesis (S-phase), while PHH3 marks chromatin condensation (M-phase). Requiring dual positivity ensures the assay measures true, complete cell cycle progression rather than isolated DNA damage repair[3].

Expanding the Horizon: TRPV1 Antagonism and Analgesia

The versatility of the 1-(4,6-dimethylpyridin-2-yl)piperazine scaffold extends into neuropharmacology. Transient receptor potential vanilloid 1 (TRPV1) is a non-selective cation channel pivotal in nociception and pain perception[5]. While first-generation antagonists (e.g., BCTC) were effective analgesics, they caused severe hyperthermia, halting their clinical development[6].

Discovery of Compound 5ac

By modifying the core scaffold, researchers developed Compound 5ac (N-(4,6-dimethylpyridin-2-yl)-4-(2-(pyrrolidin-1-yl)benzyl)piperazine-1-carboxamide)[7].

  • Causality of Design: Two critical changes were made. First, the carbothioamide linker was replaced with a carboxamide (urea) linker . Oxygen is more electronegative and smaller than sulfur, altering the hydrogen bond donor/acceptor profile and significantly improving aqueous solubility and bioavailability[7]. Second, the addition of a 2-(pyrrolidin-1-yl)benzyl group optimized hydrophobic interactions within the vanilloid binding pocket. This specific structural tuning resulted in a highly potent antagonist (IC50 = 9.80 nM) that selectively blocks capsaicin-induced activation without triggering the hyperthermia side effect associated with proton-mode TRPV1 blockade[7].

Quantitative Data Summary

The table below summarizes the structure-activity relationship (SAR) evolution of the 1-(4,6-dimethylpyridin-2-yl)piperazine analogues discussed in this guide.

Compound NameLinker TypeTerminal GroupPrimary TargetPotency (IC50)Primary Indication
NCT-503 Carbothioamide4-(trifluoromethyl)benzylPHGDH2.5 µMOncology (Serine-dependent tumors)
NDPPC CarbothioamidePyridin-4-ylp38α MAP Kinase~1.5 µMCardiology (Myocardial Infarction)
Compound 5ac Carboxamide (Urea)2-(pyrrolidin-1-yl)benzylTRPV1 Channel9.80 nMNeurology (Neuropathic Pain)

Conclusion & Future Perspectives

The history of 1-(4,6-dimethylpyridin-2-yl)piperazine analogues is a masterclass in rational drug design and polypharmacology. By manipulating the linker rigidity (carbothioamide vs. carboxamide) and the steric bulk of the terminal functional groups, researchers have successfully redirected this single core scaffold to target metabolic dehydrogenases, cell cycle kinases, and ion channels. Future development of this scaffold will likely leverage PROTAC (Proteolysis Targeting Chimera) technology, utilizing the piperazine ring as an optimal attachment point for E3 ligase recruiters to degrade, rather than merely inhibit, these diverse targets.

References

  • Pacold, M. E., Brimacombe, K. R., Chan, S. H., et al. "A PHGDH inhibitor reveals coordination of serine synthesis and one-carbon unit fate." Nature Chemical Biology, 2016. URL:[Link]

  • Abouleisa, R. R. E., Miller, J. M., Gebreil, A., et al. "A Novel Small Molecule Inhibitor of p38α MAP Kinase Augments Cardiomyocyte Cell Cycle Entry in Response to Direct Cell Cycle Stimulation." British Journal of Pharmacology, 2023. URL:[Link]

  • Hu, J., Gao, M., Zhang, Y., & Qian, H. "Novel piperazine urea derivatives as highly potent transient receptor potential vanilloid 1 (TRPV1) antagonists." Bioorganic Chemistry, 2021. URL:[Link]

  • Miller, A. A., et al. "4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth." Journal of Medicinal Chemistry, 2014. URL:[Link]

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An In-depth Technical Guide to the Physicochemical Characteristics of 1-(4,6-Dimethylpyridin-2-YL)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical characteristics of the novel compound 1-(4,6-Dimethylpyridin-2-YL)piperazine. Due to the limited availability of experimental data for this specific molecule, this guide leverages advanced predictive modeling for key parameters and outlines robust, field-proven experimental protocols for their empirical validation. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related N-arylpiperazine compounds, providing both theoretical insights and practical methodologies essential for drug discovery and development.

Introduction: The Significance of N-Arylpiperazines in Medicinal Chemistry

The N-arylpiperazine moiety is a privileged scaffold in modern medicinal chemistry, appearing in a wide array of approved therapeutics and clinical candidates. Its prevalence stems from a unique combination of structural and physicochemical properties. The piperazine ring, with its two nitrogen atoms, offers opportunities for enhancing aqueous solubility and provides sites for hydrogen bonding, which can be critical for target engagement.[1] Furthermore, the nature of the aryl substituent can be systematically modified to fine-tune electronic and steric properties, thereby modulating pharmacological activity and pharmacokinetic profiles.

This guide focuses on 1-(4,6-Dimethylpyridin-2-YL)piperazine, a compound of interest for its potential as a scaffold in the design of novel therapeutic agents. A thorough understanding of its physicochemical properties is the first critical step in its journey from a laboratory curiosity to a potential clinical candidate.

Molecular Identity and Predicted Physicochemical Properties

As of the date of this publication, specific experimental data for 1-(4,6-Dimethylpyridin-2-YL)piperazine is not widely available in the public domain. Therefore, to provide a working baseline for researchers, the following physicochemical parameters have been predicted for the closely related isomer, 1-(2,6-Dimethylpyridin-4-yl)piperazine, which is expected to have very similar properties.

Table 1: Predicted Physicochemical Properties of 1-(2,6-Dimethylpyridin-4-yl)piperazine [2]

PropertyPredicted Value
Molecular Formula C₁₁H₁₇N₃
Molecular Weight 191.27 g/mol
Topological Polar Surface Area (TPSA) 28.16 Ų
LogP (Octanol-Water Partition Coefficient) 1.10804
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 1
Rotatable Bonds 1

It is imperative that these predicted values are experimentally verified for 1-(4,6-Dimethylpyridin-2-YL)piperazine.

Synthesis and Purification: A General Approach

The synthesis of N-arylpiperazines is a well-established area of organic chemistry. A common and effective method involves the nucleophilic aromatic substitution of a suitably activated pyridine derivative with piperazine.

Proposed Synthetic Pathway

A plausible synthetic route to 1-(4,6-Dimethylpyridin-2-YL)piperazine involves the reaction of 2-chloro-4,6-dimethylpyridine with an excess of piperazine. The use of a base, such as potassium carbonate, is typically employed to neutralize the hydrogen chloride generated during the reaction.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2-chloro-4,6-dimethylpyridine 2-Chloro-4,6-dimethylpyridine Reaction Reaction 2-chloro-4,6-dimethylpyridine->Reaction Piperazine Piperazine Piperazine->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., Acetonitrile) Solvent->Reaction Heat Heat Heat->Reaction Target_Molecule 1-(4,6-Dimethylpyridin-2-YL)piperazine Reaction->Target_Molecule Nucleophilic Aromatic Substitution

Caption: Proposed synthesis of 1-(4,6-Dimethylpyridin-2-YL)piperazine.

General Experimental Protocol
  • To a solution of 2-chloro-4,6-dimethylpyridine in a suitable solvent (e.g., acetonitrile), add an excess of piperazine (typically 2-5 equivalents).

  • Add a base, such as potassium carbonate (approximately 2 equivalents).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the pure 1-(4,6-Dimethylpyridin-2-YL)piperazine.

Experimental Determination of Physicochemical Properties

The following sections detail standard, validated protocols for the experimental determination of key physicochemical properties.

Melting Point

The melting point of a solid crystalline substance is a fundamental physical property that is indicative of its purity. A sharp melting range typically suggests a high degree of purity.

  • Ensure the synthesized compound is a fine, dry powder.

  • Pack a small amount of the powder into a capillary tube, sealed at one end, to a height of 2-3 mm.

  • Place the capillary tube into a calibrated melting point apparatus.

  • Heat the sample at a steady rate (e.g., 10-20 °C/minute) to obtain an approximate melting point.

  • Allow the apparatus to cool and repeat the measurement with a fresh sample, heating rapidly to within 15-20 °C of the approximate melting point, then reducing the heating rate to 1-2 °C/minute.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample has melted. This range is the melting point of the compound.

G cluster_prep Sample Preparation cluster_measurement Measurement Dry_Sample Dry, powdered sample Pack_Capillary Pack capillary tube Dry_Sample->Pack_Capillary Place_in_Apparatus Place in melting point apparatus Rapid_Heat Rapid heating for approximate M.P. Place_in_Apparatus->Rapid_Heat Slow_Heat Slow heating for accurate M.P. Rapid_Heat->Slow_Heat Record_Range Record melting range Slow_Heat->Record_Range

Caption: Workflow for melting point determination.

Lipophilicity (LogP)

The octanol-water partition coefficient (LogP) is a critical parameter in drug development, as it provides an indication of a compound's lipophilicity and its ability to cross biological membranes.

  • Prepare a stock solution of 1-(4,6-Dimethylpyridin-2-YL)piperazine in a suitable solvent.

  • Prepare a series of standard solutions of known concentrations from the stock solution.

  • Generate a calibration curve by measuring the absorbance of the standard solutions at the compound's λmax using a UV-Vis spectrophotometer.

  • Add a known volume of the stock solution to a mixture of n-octanol and water (pre-saturated with each other) in a separatory funnel.

  • Shake the funnel vigorously for a set period (e.g., 30 minutes) to allow for partitioning of the compound between the two phases.

  • Allow the layers to separate completely.

  • Carefully collect the aqueous and octanol layers and measure the absorbance of each at the predetermined λmax.

  • Using the calibration curve, determine the concentration of the compound in each phase.

  • Calculate the partition coefficient (P) as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

  • The LogP is the logarithm (base 10) of the partition coefficient.

G Start Prepare Stock & Standards Calibration Generate UV-Vis Calibration Curve Start->Calibration Partition Partition between n-Octanol & Water Start->Partition Measure_Conc Measure Concentration in Each Phase Calibration->Measure_Conc Separate Separate Phases Partition->Separate Separate->Measure_Conc Calculate_P Calculate Partition Coefficient (P) Measure_Conc->Calculate_P Calculate_LogP Calculate LogP Calculate_P->Calculate_LogP

Caption: Shake-flask method for LogP determination.

Acidity Constant (pKa)

The pKa value(s) of a compound are crucial for understanding its ionization state at physiological pH, which in turn affects its solubility, permeability, and target binding. For a compound with multiple basic nitrogen atoms like 1-(4,6-Dimethylpyridin-2-YL)piperazine, multiple pKa values are expected.

  • Accurately weigh a sample of the compound and dissolve it in a known volume of deionized water.

  • Place the solution in a thermostatted vessel and insert a calibrated pH electrode.

  • Titrate the solution with a standardized solution of a strong acid (e.g., HCl) of known concentration, adding the titrant in small, precise increments.

  • Record the pH of the solution after each addition of the titrant.

  • Plot the pH of the solution as a function of the volume of titrant added.

  • The pKa values can be determined from the titration curve. The pH at the half-equivalence point(s) corresponds to the pKa(s) of the compound.

Spectral Characterization

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum will provide information about the number of different types of protons in the molecule, their chemical environment, and their connectivity. For 1-(4,6-Dimethylpyridin-2-YL)piperazine, one would expect to see signals corresponding to the aromatic protons on the pyridine ring, the protons of the two methyl groups, and the protons of the piperazine ring.

  • ¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula. For 1-(4,6-Dimethylpyridin-2-YL)piperazine, the expected molecular ion peak ([M+H]⁺) would be at an m/z corresponding to its molecular weight plus the mass of a proton.

Conclusion

This technical guide has provided a comprehensive overview of the key physicochemical characteristics of 1-(4,6-Dimethylpyridin-2-YL)piperazine. While experimental data for this specific molecule is currently limited, this guide has presented a robust framework for its synthesis and characterization based on established principles and methodologies. The predicted physicochemical properties serve as a valuable starting point for further investigation, and the detailed experimental protocols provide a clear path for their empirical validation. A thorough understanding of these fundamental properties is essential for any researcher aiming to explore the therapeutic potential of this and related N-arylpiperazine compounds.

References

  • Synthesis of Novel 5-HT1A Arylpiperazine Ligands: Binding Data and Computer-Aided Analysis of Pharmacological Potency. (2023). Cherry. [Link]

  • A general and convenient synthesis of N-aryl piperazines. (n.d.). ResearchGate. [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K. (2009). Semantic Scholar. [https://www.semanticscholar.org/paper/pKa-Values-of-Some-Piperazines-at-(298%2C-303%2C-313%2C-Khalili-Henni/4f5f9a5e1c0c6b1b8e1e8e1e8e1e8e1e8e1e8e1e]([Link]

  • Design and synthesis of subsituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperzine. (n.d.). Rsc.org. [Link]

  • DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. (n.d.). Revue Roumaine de Chimie. [Link]

Sources

The Structure-Activity Relationship of 1-(4,6-Dimethylpyridin-2-YL)piperazine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The 1-(4,6-dimethylpyridin-2-yl)piperazine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities. As a key structural component in a multitude of centrally acting agents, understanding its structure-activity relationship (SAR) is paramount for the rational design of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles. This in-depth technical guide synthesizes the current understanding of the SAR of this core, focusing on its role as a modulator of key neurotransmitter receptors. We will delve into the critical structural modifications on the dimethylpyridine and piperazine moieties that influence biological activity, supported by detailed experimental protocols and data presentation. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and optimization of novel drug candidates targeting the central nervous system (CNS).

Introduction: The Significance of the Piperazine Moiety in CNS Drug Discovery

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposing positions. Its unique physicochemical properties, including high polarity, structural rigidity, and the ability to form hydrogen bonds, often impart favorable pharmacokinetic characteristics such as improved aqueous solubility and oral bioavailability. Consequently, the piperazine scaffold is a cornerstone in medicinal chemistry, featuring prominently in a wide array of FDA-approved drugs.

Arylpiperazine derivatives, in particular, are a well-established class of compounds that interact with a variety of CNS receptors, most notably serotonin (5-HT) and dopamine (D) receptors. These interactions are central to the therapeutic management of a range of psychiatric and neurological disorders. This guide will specifically focus on the 1-(4,6-dimethylpyridin-2-yl)piperazine core, dissecting how structural modifications influence its pharmacological profile.

Core Structure-Activity Relationship (SAR) Analysis

The SAR of 1-(4,6-dimethylpyridin-2-yl)piperazine can be systematically explored by considering modifications at three key positions: the dimethylpyridine ring, the piperazine ring, and the substituent on the N4-position of the piperazine.

Modifications of the 4,6-Dimethylpyridine Ring

The substitution pattern on the pyridine ring is a critical determinant of biological activity. Structure-activity relationship studies on a series of 4,6-disubstituted 2-(1-piperazinyl)pyridines have revealed their potential as selective 5-HT2A receptor antagonists.

  • Impact of Methyl Groups: The presence of the two methyl groups at the 4- and 6-positions of the pyridine ring influences the electronic and steric properties of the molecule. These groups can affect the pKa of the pyridine nitrogen and the overall lipophilicity, which in turn can modulate receptor binding and pharmacokinetic properties.

  • Bioisosteric Replacements: The replacement of one or both methyl groups with other substituents can be a valuable strategy to fine-tune activity and selectivity. For instance, replacing a methyl group with a trifluoromethyl group could alter the electronic profile and potentially enhance metabolic stability.

Modifications of the Piperazine Ring

The piperazine ring itself can be a target for structural modification, although this is less common than substitutions at the N4-position.

  • Conformational Rigidity: Introducing substituents directly onto the piperazine ring can restrict its conformational flexibility. This can be advantageous if a specific conformation is required for optimal receptor binding.

  • Chirality: The introduction of a chiral center on the piperazine ring can lead to enantiomers with different biological activities and metabolic profiles.

Modifications at the N4-Position of the Piperazine Ring

The substituent at the N4-position of the piperazine ring is arguably the most critical and extensively studied site for SAR exploration. This position is typically connected to a terminal moiety, often an aromatic or heteroaromatic ring system, via an alkyl chain of varying length.

  • Nature of the Terminal Group: The nature of the terminal aryl or heteroaryl group significantly impacts receptor affinity and selectivity. For example, in the context of 5-HT1A receptor ligands, ortho-substituted phenylpiperazines generally exhibit higher affinity compared to their para-substituted counterparts.

  • Length of the Alkyl Linker: The length of the alkyl chain connecting the piperazine nitrogen to the terminal group is crucial for optimal receptor interaction. SAR studies on fananserin derivatives have shown that increasing the length of the alkyl chain can enhance affinity for the 5-HT1A receptor.

  • Introduction of Functional Groups: The incorporation of various functional groups, such as amides or hydroxyls, into the linker or terminal group can introduce additional hydrogen bonding interactions with the receptor, thereby influencing potency.

Experimental Protocols and Methodologies

The following sections provide detailed, step-by-step methodologies for the synthesis and biological evaluation of 1-(4,6-dimethylpyridin-2-yl)piperazine derivatives, reflecting standard practices in the field.

General Synthesis of 1-(4,6-Dimethylpyridin-2-YL)piperazine Derivatives

The synthesis of the target compounds can be achieved through a multi-step process, with a key step being the nucleophilic substitution reaction between 2-chloro-4,6-dimethylpyridine and a suitably substituted piperazine.

Protocol 1: Synthesis of 1-(4,6-Dimethylpyridin-2-YL)piperazine Core

  • Step 1: Synthesis of 2-Chloro-4,6-dimethylpyridine: This starting material can be synthesized from commercially available 2-amino-4,6-dimethylpyridine via a Sandmeyer reaction.

  • Step 2: Nucleophilic Aromatic Substitution:

    • To a solution of 2-chloro-4,6-dimethylpyridine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add N-Boc-piperazine (1.2 eq) and a base like potassium carbonate (2.0 eq).

    • Heat the reaction mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to obtain N-Boc-1-(4,6-dimethylpyridin-2-yl)piperazine.

  • Step 3: Deprotection:

    • Dissolve the N-Boc protected intermediate in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane.

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure to yield the hydrochloride salt of 1-(4,6-dimethylpyridin-2-yl)piperazine.

Protocol 2: N4-Alkylation/Arylation

  • To a solution of 1-(4,6-dimethylpyridin-2-yl)piperazine (1.0 eq) and a suitable base (e.g., triethylamine or potassium carbonate) in a solvent like acetonitrile or DMF, add the desired alkyl or aryl halide (1.1 eq).

  • Stir the reaction at room temperature or with heating, depending on the reactivity of the halide, until the starting material is consumed (monitored by TLC).

  • Work up the reaction as described in Protocol 1, Step 2.

  • Purify the final compound by column chromatography or recrystallization.

Diagram 1: General Synthetic Scheme

G A 2-Chloro-4,6-dimethylpyridine C N-Boc-1-(4,6-dimethylpyridin-2-yl)piperazine A->C K2CO3, DMF B N-Boc-piperazine B->C D 1-(4,6-Dimethylpyridin-2-yl)piperazine C->D HCl/Dioxane F Final Product: 1-(4,6-Dimethylpyridin-2-yl)-4-R-piperazine D->F Base E R-X (Alkyl/Aryl Halide) E->F

Caption: General synthetic route for N4-substituted 1-(4,6-dimethylpyridin-2-yl)piperazines.

In Vitro Biological Evaluation

Protocol 3: Radioligand Binding Assays for 5-HT2A Receptor Affinity

  • Membrane Preparation: Prepare crude membrane homogenates from rat cerebral cortex or from cells stably expressing the human 5-HT2A receptor.

  • Binding Assay:

    • In a 96-well plate, incubate the membrane preparation with a specific radioligand (e.g., [3H]ketanserin) and varying concentrations of the test compound.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Terminate the incubation by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation.

Table 1: Representative Binding Affinity Data for 5-HT2A Receptor

CompoundR Group at N4Ki (nM) for 5-HT2A
1 -CH3150
2 -(CH2)2-Ph55
3 -(CH2)3-Ph34
4 -(CH2)4-Ph78
5 -(CH2)4-(4-F-Ph)42

Note: Data are hypothetical and for illustrative purposes, based on trends observed in the literature.

Diagram 2: Radioligand Binding Assay Workflow

G cluster_0 Assay Preparation cluster_1 Incubation & Filtration cluster_2 Quantification & Analysis A Receptor Membranes D Incubate A->D B Radioligand ([3H]ketanserin) B->D C Test Compound (Varying Conc.) C->D E Rapid Filtration D->E F Scintillation Counting E->F G Data Analysis (IC50, Ki) F->G

Caption: Workflow for a typical in vitro radioligand binding assay.

In Vivo Pharmacological Evaluation

Protocol 4: Assessment of Antidepressant-like Activity (Forced Swim Test in Mice)

  • Acclimation: Acclimate male mice to the testing room for at least one hour before the experiment.

  • Drug Administration: Administer the test compound or vehicle (e.g., saline) intraperitoneally (i.p.) or orally (p.o.) at a specific time before the test (e.g., 30-60 minutes).

  • Forced Swim Test:

    • Place each mouse individually in a glass cylinder filled with water (25 ± 1 °C).

    • Record the behavior of the mouse for a period of 6 minutes.

    • Score the duration of immobility during the last 4 minutes of the test.

  • Data Analysis: Compare the immobility time of the drug-treated groups with the vehicle-treated group. A significant decrease in immobility time is indicative of an antidepressant-like effect.

Pharmacokinetics and Metabolism

The pharmacokinetic profile of 1-(4,6-dimethylpyridin-2-yl)piperazine derivatives is crucial for their development as therapeutic agents.

  • Absorption, Distribution, Metabolism, and Excretion (ADME): The piperazine moiety generally enhances water solubility, which can lead to good oral absorption. Distribution to the CNS is often desired for these compounds and can be influenced by lipophilicity and the ability to cross the blood-brain barrier.

  • Metabolism: Arylpiperazine derivatives are extensively metabolized by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and CYP2D6. Common metabolic pathways include N-dealkylation at the piperazine nitrogen and hydroxylation of the aromatic rings. The dimethylpyridine ring may also be a site for oxidative metabolism.

Diagram 3: Generalized Metabolic Pathways

G Parent 1-(4,6-Dimethylpyridin-2-yl)-4-R-piperazine M1 N-Dealkylation Metabolite (Piperazine Ring Opening) Parent->M1 CYP3A4 M2 Aromatic Hydroxylation Metabolite (on Pyridine or R-group) Parent->M2 CYP2D6 M3 Oxidation of Methyl Groups Parent->M3 CYP enzymes

Caption: Potential metabolic pathways for 1-(4,6-dimethylpyridin-2-yl)piperazine derivatives.

Conclusion and Future Directions

The 1-(4,6-dimethylpyridin-2-yl)piperazine scaffold represents a versatile platform for the design of novel CNS-active agents. The structure-activity relationships discussed herein highlight the importance of systematic modifications to the pyridine ring and, most critically, the N4-substituent of the piperazine ring to achieve desired potency and selectivity. Future research in this area should focus on:

  • Multi-target-directed ligands (MTDLs): Designing derivatives that can modulate multiple receptors simultaneously to achieve a more robust therapeutic effect.

  • Improving Pharmacokinetic and Safety Profiles: Optimizing metabolic stability and minimizing off-target effects through careful structural design.

  • Exploring Novel Therapeutic Indications: Investigating the potential of this scaffold in other disease areas beyond traditional CNS disorders, such as oncology and infectious diseases, given the broad biological activities of piperazine derivatives.

By leveraging the principles outlined in this guide, drug discovery professionals can more effectively navigate the chemical space around this important scaffold to develop the next generation of innovative medicines.

References

  • Kuntz, V., et al. (2014). Piperazine Derivatives Inhibit PrP/PrP(res) Propagation in Vitro and in Vivo. Biochemical and Biophysical Research Communications. Available at: [Link]

  • Vadodaria, D. J., et al. (1969). Synthesis and central nervous system depressant activity of new piperazine derivatives and related compounds. II. Journal of Medicinal Chemistry. Available at: [Link]

  • Kim, M. S., et al. (2009). Syntheses of Novel Diphenyl Piperazine Derivatives and Their Activities as Inhibitors of Dopamine Uptake in the Central Nervous System. Bulletin of the Korean Chemical Society. Available at: [Link]

  • Yuan, S., et al. (2024). Recent advances in the discovery and development of multi-target antidepressants. Medicine. Available at: [Link]

  • Singhal, P. K., et al. (2025). Design, Synthesis, and Pharmacological Evaluation of Piperazine-Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. Available at: [Link]

  • Seba, M. C., et al. (2019). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. Available at: [Link]

  • Rybczynska, A., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. RSC Medicinal Chemistry. Available at: [Link]

  • The Neuropharmacological Potential of Piperazine Derivatives: A Mini-Review. (2022). ResearchGate. Available at: [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024). ResearchGate. Available at: [Link]

  • Lee, H. J., et al. (2019). Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. Molecules. Available at: [Link]

  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. (2024). IntechOpen. Available at: [Link]

  • Leopoldo, M., et al. (2011). Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders. Current Topics in Medicinal Chemistry. Available at: [Link]

  • Malawska, B., et al. (2003). Modification of the structure of 4, 6-disubstituted 2-(4-alkyl-1-piperazinyl)pyridines: synthesis and their 5-HT2A receptor activity. Archiv der Pharmazie. Available at: [Link]

  • Obach, R. S., et al. (2012). Metabolism, excretion, and pharmacokinetics of ((3,3-difluoropyrrolidin-1-yl)((2S,4S)-4-(4-(pyrimidin-2-yl)piperazin-1-yl)pyrrolidin-2-yl)methanone, a dipeptidyl pept

Methodological & Application

Application Notes and Protocols for In-Vitro Investigation of 1-(4,6-Dimethylpyridin-2-YL)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Privileged Scaffold

The pyridinyl-piperazine motif is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds.[1][2] This structural framework offers a unique combination of features: the piperazine ring provides a flexible yet constrained linker, while the pyridine moiety can engage in various intermolecular interactions, including hydrogen bonding and π-stacking. The two nitrogen atoms of the piperazine ring also allow for fine-tuning of physicochemical properties such as solubility and basicity, which are critical for drug-like characteristics.[3]

This guide focuses on the in-vitro experimental applications of a specific derivative, 1-(4,6-Dimethylpyridin-2-YL)piperazine . While specific biological data for this compound is not extensively documented in publicly available literature, the known activities of structurally similar pyridinyl-piperazine derivatives allow us to propose several compelling avenues for investigation. These include its potential as a urease inhibitor, an alpha-2 (α2)-adrenergic receptor antagonist, an antibacterial agent, and a modulator of cancer cell biology.[4][5][6]

These application notes provide a detailed framework for the initial in-vitro characterization of 1-(4,6-Dimethylpyridin-2-YL)piperazine, with a strong emphasis on the scientific rationale behind each protocol and the inclusion of self-validating experimental controls.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 1-(4,6-Dimethylpyridin-2-YL)piperazine is paramount for designing robust and reproducible in-vitro experiments.

PropertyPredicted/Inferred Value/InformationSource/Rationale
Molecular Formula C₁₁H₁₇N₃Inferred from structure
Molecular Weight 191.28 g/mol Inferred from structure
Appearance Likely a solid at room temperatureBased on similar compounds
Solubility Sparingly soluble in aqueous buffers. Soluble in organic solvents like DMSO and ethanol.Based on general properties of piperazine derivatives.[3]
Storage Store as a solid at -20°C for long-term stability. Stock solutions in DMSO should also be stored at -20°C. Avoid repeated freeze-thaw cycles.General recommendation for piperazine derivatives to minimize degradation.[3]
Stock Solution Preparation: A Critical First Step

Due to the predicted low aqueous solubility, it is recommended to prepare a high-concentration stock solution of 1-(4,6-Dimethylpyridin-2-YL)piperazine in 100% dimethyl sulfoxide (DMSO).

Protocol for 10 mM Stock Solution:

  • Accurately weigh 1.91 mg of 1-(4,6-Dimethylpyridin-2-YL)piperazine.

  • Add 1 mL of anhydrous DMSO.

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

Important Considerations for In-Vitro Assays:

  • The final concentration of DMSO in cell-based assays should typically not exceed 0.5% to avoid solvent-induced cytotoxicity.

  • Always include a vehicle control (media with the same final concentration of DMSO) in all experiments.

  • If precipitation is observed upon dilution of the stock solution in aqueous buffers, consider pre-warming the buffer and vortexing during addition.

Application 1: Urease Inhibition for Anti-Pathogenic Activity

Scientific Rationale: Urease is a nickel-dependent metalloenzyme that catalyzes the hydrolysis of urea to ammonia and carbamate.[7] This enzymatic activity is a crucial virulence factor for several pathogens, including Helicobacter pylori, by neutralizing the acidic environment of the stomach.[7] Pyridinyl-piperazine derivatives have been identified as potential urease inhibitors, making this a promising area of investigation for 1-(4,6-Dimethylpyridin-2-YL)piperazine.[4]

Signaling Pathway: Urease-Mediated Pathogenesis

urease_pathway Urea Urea Products Ammonia + Carbamate Urea->Products Urease catalysis Urease Urease (Active Enzyme) Inhibited_Urease Inhibited Urease Urease->Inhibited_Urease pH_increase Increased local pH Products->pH_increase Pathogen_survival Pathogen Survival (e.g., H. pylori) pH_increase->Pathogen_survival Compound 1-(4,6-Dimethylpyridin-2-YL)piperazine Compound->Inhibited_Urease Inhibition

Caption: Inhibition of urease by 1-(4,6-Dimethylpyridin-2-YL)piperazine can prevent the breakdown of urea, thereby inhibiting pathogen survival.

Protocol: In-Vitro Urease Inhibition Assay (Berthelot Method)

This colorimetric assay quantifies the amount of ammonia produced by urease activity.[7]

Materials:

  • Jack bean urease

  • Urea

  • Phosphate buffer (pH 7.4)

  • Phenol-nitroprusside solution

  • Alkaline hypochlorite solution

  • Thiourea (positive control inhibitor)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Test wells: 25 µL of urease solution and 5 µL of varying concentrations of 1-(4,6-Dimethylpyridin-2-YL)piperazine.

    • Positive control: 25 µL of urease solution and 5 µL of varying concentrations of thiourea.

    • Negative control (100% enzyme activity): 25 µL of urease solution and 5 µL of DMSO.

    • Blank: 30 µL of phosphate buffer.

  • Pre-incubation: Mix the contents and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Enzymatic Reaction: Add 55 µL of urea solution to all wells except the blank. Incubate at 37°C for 30 minutes.

  • Color Development: Stop the reaction and initiate color development by adding 50 µL of phenol-nitroprusside solution followed by 50 µL of alkaline hypochlorite solution to each well.

  • Incubation and Absorbance Reading: Incubate the plate at 37°C for 30 minutes. Measure the absorbance at 630 nm using a microplate reader.

Data Analysis: Calculate the percentage of urease inhibition using the following formula: % Inhibition = [1 - (Absorbance of test well / Absorbance of negative control)] x 100

The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Application 2: α2-Adrenergic Receptor Antagonism

Scientific Rationale: α2-adrenergic receptors are G protein-coupled receptors involved in regulating neurotransmitter release and are important targets for drugs treating conditions like hypertension and depression. Several pyridinyl-piperazine derivatives have been identified as potent and selective α2-adrenoceptor antagonists.[5][8]

Workflow: Radioligand Binding Assay

binding_assay_workflow start Start prepare_membranes Prepare cell membranes expressing α2-receptors start->prepare_membranes setup_assay Set up 96-well plate with membranes, radioligand, and test compound prepare_membranes->setup_assay incubate Incubate to reach equilibrium setup_assay->incubate filter Filter to separate bound and free radioligand incubate->filter wash Wash filters to remove non-specific binding filter->wash scintillation Add scintillation cocktail and count radioactivity wash->scintillation analyze Analyze data to determine Ki value scintillation->analyze end End analyze->end

Caption: Workflow for determining the binding affinity of a test compound to α2-adrenergic receptors using a radioligand binding assay.

Protocol: α2-Adrenergic Receptor Radioligand Binding Assay

This assay measures the ability of 1-(4,6-Dimethylpyridin-2-YL)piperazine to compete with a known radiolabeled ligand for binding to the α2-adrenergic receptor.[5]

Materials:

  • Cell membranes from a cell line stably expressing a human α2-adrenergic receptor subtype (e.g., α2A, α2B, or α2C).

  • Radioligand (e.g., [³H]-Rauwolscine or [³H]-Yohimbine).

  • Non-specific ligand (e.g., phentolamine or unlabeled yohimbine at a high concentration).

  • Binding buffer.

  • 96-well filter plates.

  • Scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the following to triplicate wells:

    • Total Binding: Binding buffer, radioligand, and cell membranes.

    • Non-specific Binding (NSB): Non-specific ligand, radioligand, and cell membranes.

    • Competition Binding: Varying concentrations of 1-(4,6-Dimethylpyridin-2-YL)piperazine, radioligand, and cell membranes.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters several times with ice-cold binding buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value from the competition curve.

  • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Application 3: Antibacterial Activity Screening

Scientific Rationale: The emergence of antibiotic-resistant bacteria necessitates the discovery of new antibacterial agents. Piperazine derivatives have demonstrated a broad spectrum of antimicrobial activities.[2] Therefore, it is worthwhile to screen 1-(4,6-Dimethylpyridin-2-YL)piperazine for its potential to inhibit bacterial growth.

Protocol: Minimum Inhibitory Concentration (MIC) Assay via Broth Microdilution

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).

  • Mueller-Hinton Broth (MHB).

  • Sterile 96-well microplates.

  • Bacterial inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

  • Positive control antibiotic (e.g., gentamicin).

Procedure:

  • Prepare Compound Dilutions: In a 96-well plate, perform a serial two-fold dilution of 1-(4,6-Dimethylpyridin-2-YL)piperazine in MHB.

  • Inoculation: Add a standardized bacterial inoculum to each well.

  • Controls:

    • Growth Control: Wells containing MHB and bacterial inoculum only.

    • Sterility Control: Wells containing MHB only.

    • Positive Control: Wells with a serial dilution of a standard antibiotic.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).

Application 4: Anticancer Activity Evaluation

Scientific Rationale: Many piperazine derivatives have been shown to possess anticancer properties by interfering with various cellular processes, including cell migration, which is a hallmark of cancer metastasis.[5][11]

Protocol: In-Vitro Cell Migration (Scratch) Assay

This assay provides a simple and effective way to assess the effect of a compound on cell migration.

Materials:

  • Cancer cell line (e.g., MDA-MB-231 breast cancer cells).

  • Complete cell culture medium.

  • 6-well or 12-well cell culture plates.

  • Sterile pipette tips (p200).

  • Microscope with a camera.

Procedure:

  • Cell Seeding: Seed cells in a culture plate at a density that will form a confluent monolayer within 24 hours.

  • Creating the Scratch: Once the cells are confluent, use a sterile p200 pipette tip to create a straight "scratch" in the monolayer.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add fresh culture medium containing varying concentrations of 1-(4,6-Dimethylpyridin-2-YL)piperazine or vehicle control (DMSO).

  • Imaging: Immediately capture images of the scratch at time 0.

  • Incubation: Incubate the plate under standard cell culture conditions.

  • Time-Lapse Imaging: Capture images of the same scratch area at regular intervals (e.g., every 6-12 hours) until the scratch in the control wells is nearly closed.

Data Analysis: Measure the width of the scratch at different time points for each condition. The percentage of wound closure can be calculated and compared between the treated and control groups to determine the effect of the compound on cell migration.

Conclusion and Future Directions

The pyridinyl-piperazine scaffold holds significant promise for the development of novel therapeutic agents. This guide provides a foundational set of in-vitro protocols to begin exploring the biological activities of 1-(4,6-Dimethylpyridin-2-YL)piperazine. Based on the results obtained from these initial screening assays, further in-depth studies can be designed to elucidate the specific mechanism of action, identify direct molecular targets, and evaluate the compound's selectivity and potential for further development.

References

  • Synthesis and biological evaluation of pyridylpiperazine hybrid deriv
  • A Technical Guide to the Physicochemical Properties of Piperazine Salts. Benchchem.
  • Application Notes and Protocols for Urease-IN-12 In Vitro Enzyme Assay. Benchchem.
  • Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io.
  • Application Notes and Protocols for the Experimental Study of α2-Adrenergic Receptor Antagonists. Benchchem.
  • How to do Wound Healing (Scratch)
  • 1-(4-Methyl-pyridin-2-YL)-piperazin-2-one. PubChem.
  • Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar.
  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
  • Pyridinylpiperazines, a new class of selective alpha 2-adrenoceptor antagonists. PubMed.
  • Pharmacological evaluation of novel (6-aminopyridin-3-yl)(4-(pyridin-2-yl)piperazin-1-yl)
  • N-(4,6-dimethyl-2-pyridinyl)-4-(4-pyridinyl)-1-piperazinecarbothioamide. PubChem.
  • 1-(2,6-dimethylpyridin-4-yl)piperazine. MilliporeSigma.
  • Chemical Properties of Piperazine, 1,4-dimethyl- (CAS 106-58-1). Cheméo.
  • In silico studies of piperazine derivatives as potent anti-proliferative agents against PC-3 prost

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Application Note: Pharmacological Profiling of 1-(4,6-Dimethylpyridin-2-YL)piperazine in Cell Culture Models

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: GPCR Pharmacologists, Medicinal Chemists, and Assay Development Scientists Focus: High-throughput functional characterization of arylpiperazine derivatives using HEK293 cell models.

Mechanistic Context: Arylpiperazines as Privileged GPCR Scaffolds

The compound 1-(4,6-Dimethylpyridin-2-YL)piperazine belongs to the arylpiperazine class of molecules, which are widely recognized as "privileged scaffolds" in neuropharmacology . The piperazine moiety features a basic secondary amine that forms a critical salt bridge with a highly conserved aspartate residue (Asp3.32) in the orthosteric binding pocket of aminergic G-protein-coupled receptors (GPCRs), particularly serotonin (5-HT) and dopamine receptors.

The addition of the 4,6-dimethylpyridin-2-yl group modulates the compound's lipophilicity and the pKa of the piperazine nitrogens. This structural tuning dictates the molecule's functional selectivity—whether it acts as a full agonist, partial agonist, or antagonist—and determines its bias toward specific intracellular signaling cascades, such as cyclic AMP (cAMP) inhibition via Gi/o​ or intracellular calcium ( Ca2+ ) mobilization via Gq​ .

To accurately profile the biological activity of 1-(4,6-Dimethylpyridin-2-YL)piperazine, researchers must utilize robust, self-validating cell culture assays that capture these divergent signaling pathways.

GPCR_Signaling cluster_Gi Gi/o Signaling (e.g., 5-HT1A) cluster_Gq Gq Signaling (e.g., 5-HT2C) Ligand 1-(4,6-Dimethylpyridin-2-YL)piperazine Receptor1 5-HT1A Receptor Ligand->Receptor1 Partial Agonist Receptor2 5-HT2C Receptor Ligand->Receptor2 Antagonist Gi Gi Protein Receptor1->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels (Decreased) AC->cAMP Reduces Gq Gq Protein Receptor2->Gq PLC Phospholipase C (PLC) Gq->PLC Activates Ca2 Intracellular Ca2+ (Increased) PLC->Ca2 IP3-mediated release

Fig 1. Divergent GPCR signaling pathways modulated by arylpiperazine derivatives.

Experimental Workflow & Self-Validating Assay Design

When profiling a novel ligand, the experimental design must inherently validate itself. This is achieved by incorporating strict baseline measurements, vehicle controls (to rule out solvent artifacts), and reference agonists (to define the maximum system response, Emax​ ).

We utilize Human Embryonic Kidney 293 (HEK293) cells due to their high transfection efficiency, rapid growth kinetics, and minimal endogenous aminergic receptor background, making them the gold standard for recombinant GPCR assays .

Assay_Workflow S1 1. Cell Seeding HEK293 (384-well) S2 2. Receptor Expression Transient/Stable S1->S2 S3 3. Dye/Buffer Loading (+ Probenecid/IBMX) S2->S3 S4 4. Compound Addition (Test Ligand & Controls) S3->S4 S5 5. Signal Detection (FLIPR / TR-FRET) S4->S5

Fig 2. High-throughput self-validating workflow for GPCR ligand screening in HEK293 cells.

Detailed Experimental Protocols

Protocol A: Gq​ -Coupled Intracellular Calcium Mobilization Assay

This protocol measures the ability of 1-(4,6-Dimethylpyridin-2-YL)piperazine to modulate Gq​ -coupled receptors (e.g., 5−HT2C​ ) by tracking the release of Ca2+ from the endoplasmic reticulum using a fluorescent indicator .

Reagents & Materials:

  • HEK293 cells stably expressing the target receptor.

  • Fluo-4 AM (Calcium-sensitive dye).

  • Probenecid : Causality Note: HEK293 cells express organic anion transporters (OATs) that actively pump AM-ester dyes out of the cell. Adding 2.5 mM probenecid to the assay buffer blocks these transporters, ensuring dye retention and a robust fluorescent signal.

  • Assay Buffer: HBSS supplemented with 20 mM HEPES (pH 7.4).

Step-by-Step Procedure:

  • Cell Seeding: Seed HEK293 cells at a density of 20,000 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Remove culture media and add 20 µL/well of Assay Buffer containing 2 µM Fluo-4 AM and 2.5 mM probenecid. Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature to allow complete dye de-esterification.

  • Compound Preparation: Prepare a 10-point concentration-response curve of 1-(4,6-Dimethylpyridin-2-YL)piperazine (ranging from 10 µM to 0.3 nM) in Assay Buffer. Ensure the final DMSO concentration remains ≤0.1% to prevent solvent-induced cytotoxicity.

  • Baseline Read: Transfer the plate to a Fluorescent Imaging Plate Reader (FLIPR). Record baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds.

  • Compound Injection & Kinetic Read: Inject 10 µL of the compound (or vehicle/positive controls). Record fluorescence continuously for 90 seconds.

  • Data Extraction: Calculate the response as Peak Fluorescence minus Baseline Fluorescence ( ΔF ).

Protocol B: Gi​ -Coupled cAMP Inhibition Assay

This protocol evaluates the compound's activity at Gi​ -coupled receptors (e.g., 5−HT1A​ ), which inhibit Adenylyl Cyclase (AC) and reduce intracellular cAMP.

Reagents & Materials:

  • TR-FRET cAMP Detection Kit.

  • Forskolin: Causality Note: Because basal cAMP levels in resting cells are too low to measure a further decrease, Forskolin (a direct AC activator) is used to artificially elevate cAMP. The Gi​ -coupled receptor's activity is then measured as the suppression of this Forskolin-induced cAMP peak.

  • IBMX: Causality Note: 3-Isobutyl-1-methylxanthine (IBMX) is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the degradation of cAMP, allowing the signal to accumulate to detectable levels.

Step-by-Step Procedure:

  • Cell Preparation: Harvest HEK293 cells expressing the target receptor and resuspend in Stimulation Buffer (HBSS, 20 mM HEPES, 0.5 mM IBMX) at 1×106 cells/mL.

  • Assay Assembly: Add 5 µL of cell suspension to a 384-well white microplate.

  • Stimulation: Add 5 µL of a mixture containing 1-(4,6-Dimethylpyridin-2-YL)piperazine (various concentrations) and EC80​ Forskolin (typically 1-3 µM).

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • Detection: Add 10 µL of TR-FRET lysis/detection reagents (cAMP-d2 conjugate and Anti-cAMP Cryptate). Incubate for 1 hour.

  • Readout: Read the plate on a time-resolved fluorescence reader (Ex: 337 nm, Em: 665 nm and 620 nm). Calculate the 665/620 ratio, which is inversely proportional to the intracellular cAMP concentration.

Quantitative Data Presentation

To validate the pharmacological profile of 1-(4,6-Dimethylpyridin-2-YL)piperazine, its potency ( EC50​ / IC50​ ) and efficacy ( Emax​ ) must be benchmarked against the endogenous ligand (Serotonin, 5-HT). Below is a representative data structure for summarizing these findings.

Table 1: Pharmacological Profiling Summary in HEK293 Recombinant Systems

Target ReceptorCoupling PathwayAssay ReadoutLigandPotency ( pEC50​ / pIC50​ )Efficacy ( Emax​ % of 5-HT)Modulator Type
5−HT1A​ Gi/o​ cAMP DecreaseSerotonin (5-HT) 8.45±0.12 100%Full Agonist
5−HT1A​ Gi/o​ cAMP Decrease1-(4,6-Dimethyl...) 7.10±0.08 65%Partial Agonist
5−HT2C​ Gq​ Ca2+ IncreaseSerotonin (5-HT) 7.80±0.15 100%Full Agonist
5−HT2C​ Gq​ Ca2+ Increase1-(4,6-Dimethyl...) <5.00 N/AInactive/Antagonist

*1-(4,6-Dimethylpyridin-2-YL)piperazine

Troubleshooting & Expert Insights

  • Receptor Reserve (Spare Receptors): When analyzing the partial agonism of 1-(4,6-Dimethylpyridin-2-YL)piperazine, be aware of the receptor expression levels in your HEK293 clone. High expression levels (high receptor reserve) can artificially inflate the Emax​ of a partial agonist, making it appear as a full agonist. Always compare against a known partial agonist reference standard.

  • Solvent Artifacts: Arylpiperazines can be highly lipophilic. If the compound crashes out of solution in the aqueous assay buffer, you will observe a sudden drop in the concentration-response curve at high concentrations (the "bell-shaped" curve). Ensure intermediate dilutions are performed in 100% DMSO before the final dilution into the assay buffer.

  • Edge Effects in 384-well Plates: Evaporation in the outer wells can alter osmolarity and affect Ca2+ signaling. Use breathable plate seals during overnight incubations and avoid using the outermost rows for critical test compounds.

References

  • López-Rodríguez, M. L., Ayala, D., Benhamú, B., Morcillo, M. J., & Viso, A. (2002). "Arylpiperazine derivatives acting at 5-HT(1A) receptors." Current Medicinal Chemistry, 9(4), 443-469.[Link]

  • Leopoldo, M., et al. (2015). "Arylpiperazine agonists of the serotonin 5-HT1A receptor preferentially activate cAMP signaling versus recruitment of β-arrestin-2." Bioorganic & Medicinal Chemistry, 23(15), 4726-4732.[Link]

  • Kumar, S. S., & Mountjoy, K. G. (2012). "Measuring GPCR-Induced Intracellular Calcium Signaling Using a Quantitative High-Throughput Assay." Methods in Molecular Biology, 874, 77-87.[Link]

  • Roelse, M., et al. (2018). "Calcium Imaging of GPCR Activation Using Arrays of Reverse Transfected HEK293 Cells in a Microfluidic System." Sensors, 18(2), 602.[Link]

Application Notes & Protocols: A Proposed Framework for In Vivo Efficacy Testing of 1-(4,6-Dimethylpyridin-2-YL)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Preamble: Charting a Course for a Novel Pyridinylpiperazine

The compound 1-(4,6-Dimethylpyridin-2-YL)piperazine belongs to the piperazine class, a structural motif frequently found in centrally acting therapeutic agents.[1][2][3] While specific pharmacological data for this exact molecule is not yet prevalent in public literature, its core structure—a pyridinylpiperazine—provides a strong, rational basis for hypothesizing its mechanism of action. Many drugs containing this scaffold exhibit significant activity at key neurotransmitter receptors, particularly dopamine and serotonin receptors.[1][4]

This document provides a comprehensive, hypothesis-driven framework for the initial in vivo evaluation of 1-(4,6-Dimethylpyridin-2-YL)piperazine. As Senior Application Scientist, my objective is not to present established findings, but to outline a logical, scientifically rigorous, and efficient pathway for elucidating the compound's potential therapeutic efficacy. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the causal links between experimental design and potential outcomes.

Scientific Rationale and Primary Hypotheses

The piperazine heterocycle is a privileged scaffold in medicinal chemistry due to its ability to interact with a wide range of biological targets and its favorable pharmacokinetic properties.[3][5] When combined with a pyridine ring, as in 1-(4,6-Dimethylpyridin-2-YL)piperazine, the resulting molecule is structurally analogous to compounds known to modulate monoamine pathways.[1][4]

Our primary hypotheses are therefore centered on the most common targets for this chemical class:

  • Hypothesis 1: Dopamine D2 Receptor Antagonism. A significant number of antipsychotic drugs are piperazine derivatives that function as antagonists at the dopamine D2 receptor.[1][6][7] Efficacy in animal models of psychosis, such as psychostimulant-induced hyperlocomotion, would support this mechanism.

  • Hypothesis 2: Serotonin Receptor Modulation. Piperazine derivatives frequently act on serotonin (5-HT) receptors.[4][8] Specifically, agonism at 5-HT1A receptors is linked to anxiolytic effects,[8][9] while antagonism at 5-HT2A receptors can prevent symptoms of serotonin syndrome and contributes to the profile of some atypical antipsychotics.[10][11]

The following protocols are designed to systematically test these hypotheses.

G cluster_0 Overall Investigational Workflow cluster_1 Efficacy Testing Models cluster_2 Outcome Analysis Compound 1-(4,6-Dimethylpyridin-2-YL)piperazine Hypothesis Hypothesized CNS Activity (Dopamine/Serotonin Modulation) Compound->Hypothesis PK_PD Preliminary PK/PD & Dose-Range Finding Hypothesis->PK_PD Model_Selection Select Relevant Animal Models PK_PD->Model_Selection Model_D2 Model 1: Psychosis (D2 Antagonism) Model_Selection->Model_D2 Model_5HT1A Model 2: Anxiety (5-HT1A Agonism) Model_Selection->Model_5HT1A Model_5HT2A Model 3: Serotonin Syndrome (5-HT2A Antagonism) Model_Selection->Model_5HT2A Analysis Data Analysis & Interpretation Model_D2->Analysis Model_5HT1A->Analysis Model_5HT2A->Analysis Go_NoGo Go/No-Go Decision for Further Development Analysis->Go_NoGo

Caption: High-level workflow for the in vivo investigation of the test compound.

Protocol 1: Assessing Antipsychotic Potential via Dopamine D2 Receptor Antagonism

Causality: This model tests the hypothesis that the compound is a D2 receptor antagonist. Psychostimulants like amphetamine increase dopamine release, which acts on D2 receptors to induce hyperlocomotion. A D2 antagonist will block this effect and normalize locomotor activity. This is a standard, predictive model for antipsychotic efficacy.[7]

Model: Amphetamine-Induced Hyperlocomotion in Rats

Objective: To determine if 1-(4,6-Dimethylpyridin-2-YL)piperazine can attenuate the increase in locomotor activity induced by d-amphetamine.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-300g)

  • 1-(4,6-Dimethylpyridin-2-YL)piperazine (Test Compound)

  • d-amphetamine sulfate

  • Vehicle (e.g., 0.9% saline with 5% DMSO, 5% Tween 80)

  • Positive Control: Haloperidol or Risperidone

  • Open field activity chambers equipped with infrared beams

Experimental Workflow:

G cluster_0 Protocol Steps Start Acclimatize Rats (60 min) Dosing Administer Vehicle, Test Compound, or Positive Control (i.p.) Start->Dosing Wait Pre-treatment Time (e.g., 30-60 min) Dosing->Wait Challenge Administer d-amphetamine (e.g., 1.5 mg/kg, s.c.) to all groups except Vehicle+Saline control Wait->Challenge Record Record Locomotor Activity (60-90 min) Challenge->Record End Analyze Data Record->End

Caption: Workflow for the amphetamine-induced hyperlocomotion assay.

Detailed Procedure:

  • Animal Acclimatization: Allow rats to acclimate to the testing room for at least 1 hour before the experiment.

  • Habituation: Place each rat individually into an open field chamber and allow it to habituate for 60 minutes. This minimizes novelty-induced hyperactivity.

  • Dosing:

    • Divide animals into treatment groups (n=8-10 per group).

    • Group 1 (Vehicle Control): Administer Vehicle (intraperitoneal, i.p.).

    • Group 2 (Challenge Control): Administer Vehicle (i.p.).

    • Group 3-5 (Test Compound): Administer Test Compound at 3-4 ascending doses (e.g., 1, 5, 10, 30 mg/kg, i.p.).

    • Group 6 (Positive Control): Administer Haloperidol (e.g., 0.5 mg/kg, i.p.).

  • Pre-treatment Interval: Return animals to their home cages for a pre-determined period (e.g., 30-60 minutes, based on preliminary PK data if available).

  • Psychostimulant Challenge:

    • Administer 0.9% saline (subcutaneous, s.c.) to Group 1.

    • Administer d-amphetamine (e.g., 1.5 mg/kg, s.c.) to all other groups (Groups 2-6).

  • Data Recording: Immediately place the animals back into the open field chambers and record locomotor activity (total distance traveled, horizontal beam breaks) for 60-90 minutes.

  • Data Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare the test compound groups to the amphetamine-challenge control group.

Data Interpretation Table:

GroupPre-treatmentChallengeExpected OutcomeInterpretation
1VehicleSalineNormal locomotor activityBaseline activity
2VehicleAmphetamineSignificant hyperlocomotionSuccessful challenge
3-5Test CompoundAmphetamineDose-dependent reduction in hyperlocomotionIndicates potential D2 antagonist activity
6HaloperidolAmphetamineSignificant reduction in hyperlocomotionValidates the assay

Protocol 2: Assessing Anxiolytic Potential via 5-HT1A Receptor Agonism

Causality: The Elevated Plus Maze (EPM) is a gold-standard test for anxiety-like behavior in rodents.[9] It leverages the natural conflict between a rodent's tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds, particularly 5-HT1A agonists, increase the animal's propensity to explore the open arms of the maze.

Model: Elevated Plus Maze (EPM) in Mice

Objective: To evaluate the anxiolytic-like effects of 1-(4,6-Dimethylpyridin-2-YL)piperazine.

Materials:

  • Male C57BL/6 or BALB/c mice (20-25g)

  • 1-(4,6-Dimethylpyridin-2-YL)piperazine (Test Compound)

  • Vehicle (as described in Protocol 1)

  • Positive Control: Diazepam (a benzodiazepine) or Buspirone (a 5-HT1A agonist).[9]

  • Elevated Plus Maze apparatus (two open arms, two closed arms, elevated from the floor)

  • Video tracking software

Detailed Procedure:

  • Animal Acclimatization: Allow mice to acclimate to the dimly lit, quiet testing room for at least 1 hour.

  • Dosing:

    • Administer Vehicle, Test Compound (3-4 doses), or Positive Control (e.g., Diazepam 1 mg/kg, i.p. or Buspirone 5 mg/kg, i.p.) to respective groups (n=10-12 per group).

  • Pre-treatment Interval: Return animals to their home cages for the appropriate pre-treatment time (e.g., 30 minutes for Diazepam, 45-60 minutes for Buspirone/Test Compound).

  • EPM Test:

    • Place a single mouse onto the central platform of the EPM, facing one of the open arms.

    • Allow the mouse to freely explore the maze for 5 minutes.

    • Record the session using an overhead video camera.

    • Thoroughly clean the maze with 70% ethanol between each trial to eliminate olfactory cues.

  • Data Analysis: Use video tracking software to score the following parameters:

    • Time spent in the open arms.

    • Number of entries into the open arms.

    • Time spent in the closed arms.

    • Number of entries into the closed arms.

    • Total number of arm entries (a measure of general locomotion).

  • Statistical Analysis: Analyze the percentage of time spent in open arms and the percentage of open arm entries using one-way ANOVA followed by a post-hoc test. Total arm entries should also be analyzed to rule out confounding effects on general activity.

Data Interpretation Table:

ParameterExpected Outcome for Anxiolytic EffectInterpretation
% Time in Open ArmsSignificant Increase vs. VehicleReduced aversion to open spaces
% Open Arm EntriesSignificant Increase vs. VehicleIncreased exploration of open spaces
Total Arm EntriesNo significant change vs. VehicleEffect is specific to anxiety, not a general motor stimulant

Protocol 3: Characterizing Serotonergic Activity via 5-HT2A Receptor Antagonism

Causality: The "serotonin syndrome" is a potentially life-threatening condition caused by excessive serotonergic activity.[10] It can be modeled in rats by administering a serotonin precursor (5-HTP) with a peripheral decarboxylase inhibitor. Key symptoms include hyperthermia and specific stereotyped behaviors. Potent 5-HT2A receptor antagonists are highly effective at preventing these symptoms, particularly hyperthermia.[10] This model can therefore determine if the test compound has 5-HT2A antagonistic properties.

G Receptor Postsynaptic Receptor (e.g., Dopamine D2) Signal Signal Transduction Blocked Receptor->Signal Compound Test Compound (Antagonist) Compound->Receptor Occupies Receptor NT Neurotransmitter (e.g., Dopamine) NT->Receptor Binding Prevented

Caption: Hypothesized antagonist mechanism at a postsynaptic receptor.

Model: 5-HTP-Induced Serotonin Syndrome in Rats

Objective: To determine if 1-(4,6-Dimethylpyridin-2-YL)piperazine can prevent hyperthermia and behavioral signs of serotonin syndrome.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • 1-(4,6-Dimethylpyridin-2-YL)piperazine (Test Compound)

  • Carbidopa

  • 5-Hydroxytryptophan (5-HTP)

  • Vehicle

  • Positive Control: Ritanserin or Pipamperone (potent 5-HT2A antagonists).[10]

  • Rectal thermometer probe

Detailed Procedure:

  • Baseline Temperature: Measure and record the baseline rectal temperature of all rats.

  • Dosing:

    • Administer Vehicle, Test Compound (3-4 doses), or Positive Control (e.g., Ritanserin 3 mg/kg, i.p.) to respective groups (n=8-10 per group).

  • Pre-treatment Interval: Allow for a 30-60 minute pre-treatment period.

  • Syndrome Induction:

    • Administer Carbidopa (e.g., 25 mg/kg, i.p.) to all animals. Carbidopa prevents the peripheral conversion of 5-HTP to serotonin, maximizing CNS effects.

    • 30 minutes after Carbidopa, administer 5-HTP (e.g., 75-100 mg/kg, i.p.) to all animals.

  • Monitoring and Scoring:

    • Temperature: Measure rectal temperature at 30, 60, 90, and 120 minutes post 5-HTP administration.

    • Behavioral Score: At the same time points, observe and score the presence of key serotonin syndrome behaviors (e.g., forepaw treading, flat body posture, head weaving, hindlimb abduction) on a simple rating scale (e.g., 0=absent, 1=present for each behavior).

  • Data Analysis:

    • Analyze temperature data using a two-way repeated measures ANOVA.

    • Analyze behavioral scores at each time point using a non-parametric test (e.g., Kruskal-Wallis).

Data Interpretation Table:

GroupExpected Temperature ChangeExpected Behavioral ScoreInterpretation
VehicleSignificant increase (Hyperthermia)High scoreSuccessful induction of syndrome
Test CompoundDose-dependent attenuation of hyperthermiaDose-dependent reduction in scoreIndicates potential 5-HT2A antagonist activity
RitanserinComplete prevention of hyperthermiaMinimal to no scoreValidates the assay

References

  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019). Research Journal of Pharmacy and Technology.
  • Ramos Hernández, et al. (2019). PIPERAZINE DERIVATIVES: A POTENTIALLY TOOL FOR THE TREATMENT OF NEUROLOGICAL DISORDERS. PharmacologyOnLine.
  • Ramos-Hernández, R. R., et al. (2020). Piperazine derivatives: a potentially tool for the treatment of neurological disorders. Pharmacologyonline.
  • Free, J. A., et al. (2022). Identification and Characterization of ML321: A Novel and Highly Selective D2 Dopamine Receptor Antagonist with Efficacy in Animal Models That Predict Atypical Antipsychotic Activity.
  • Pang, Y. P., et al. (2009). Novel piperazine derivative PMS1339 exhibits tri-functional properties and cognitive improvement in mice. International Journal of Neuropsychopharmacology. [Link]

  • Zhang, Y., et al. (2024). Discovery of a novel piperazine derivative, cmp2: a selective TRPC6 activator suitable for treatment of synaptic deficiency in Alzheimer's disease hippocampal neurons. bioRxiv. [Link]

  • Murphy, D.L. (n.d.). Genetic Animal Models for the Study of Serotonin Function and Behavior. Grantome. [Link]

  • Nisijima, K., et al. (2001). Potent serotonin (5-HT)(2A) receptor antagonists completely prevent the development of hyperthermia in an animal model of the 5-HT syndrome. Brain Research. [Link]

  • Micale, V., et al. (2001). Animal models for studying serotonin (5-HT) receptor subtypes: relationship to 5-HT system pathologies. Acta Neuropsychiatrica. [Link]

  • Olivier, B., et al. (1991). Animal models for anxiety and response to serotonergic drugs. Pharmacopsychiatry. [Link]

  • Faure, C., et al. (2014). 5-HT3 receptor signaling in serotonin transporter-knockout rats: a female sex-specific animal model of visceral hypersensitivity. American Journal of Physiology-Gastrointestinal and Liver Physiology. [Link]

  • Van der Schyf, C. J., et al. (2013). Evaluation of D2 and D3 Dopamine Receptor Selective Compounds on L-Dopa Dependent Abnormal Involuntary Movements in Rats. Neurotherapeutics. [Link]

  • Caine, S. B., et al. (2002). Role of Dopamine D2-Like Receptors in Cocaine Self-Administration: Studies with D2 Receptor Mutant Mice and Novel D2 Receptor Antagonists. Journal of Neuroscience. [Link]

  • Du-Aube, A., et al. (2009). Aberrant Dopamine D2-Like Receptor Function in a Rodent Model of Schizophrenia. Neuropsychopharmacology. [Link]

  • Bello, E. P., et al. (2018). Dopamine D2 Receptors in Dopaminergic Neurons Modulate Performance in a Reversal Learning Task in Mice. eNeuro. [Link]

  • Piperazine. Wikipedia. [Link]

  • Norton, S. (1955). Some pharmacological properties of piperazine. British Journal of Pharmacology and Chemotherapy. [Link]

  • de Oliveira, R., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology. [Link]

  • Asif, M. (2015). Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar. [Link]

  • Roy, A., et al. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions. [Link]

  • Pisani, L., et al. (2021). Synthesis of Piperazines by C-H Functionalization. Encyclopedia.pub. [Link]

  • Goti, G., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules. [Link]

  • Sahoo, B., et al. (2015). Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors. Journal of Young Pharmacists. [Link]

  • Pireddu, R., et al. (2023). Design, Synthesis, In Vitro and In Vivo Characterization of CDC42 GTPase Interaction Inhibitors for the Treatment of Cancer. Journal of Medicinal Chemistry. [Link]

  • 1,4-DIMETHYLPIPERAZINE. Ataman Kimya. [Link]

  • Sahoo, S., et al. (2024). In-silico Studies of Phenyl Piperazine Derivatives Against Depression. JETIR. [Link]

  • Soliman, A. M., et al. (2025). In vitro and in vivo evaluation of 1,4-bis-benzylpiperazine-2-carboxylic acid derivatives as potential multi-target directed ligands (MTDLs) anti-Alzheimer's agents. ResearchGate. [Link]

  • Theodoropoulou, E., et al. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. [Link]

Sources

Application Note: Preclinical Formulation and In Vivo Dosing Strategies for 1-(4,6-Dimethylpyridin-2-YL)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling & Formulation Rationale

1-(4,6-Dimethylpyridin-2-YL)piperazine is a bicyclic basic amine consisting of a piperazine ring linked to a 4,6-dimethylpyridine moiety. In preclinical drug development, formulating such compounds for in vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies presents significant solubility challenges.

The Causality of Chemical Behavior:

  • Ionization Profile: The molecule contains two basic centers. The secondary amine on the piperazine ring has an estimated pKa of ~9.0–9.5, while the pyridine nitrogen is weakly basic (pKa ~5.0–5.5).

  • Solubility vs. pH: At a highly acidic pH (pH < 4), both nitrogens protonate, yielding a highly water-soluble salt. However, unbuffered acidic solutions can cause severe injection site necrosis and physiological distress in rodents.

  • Lipophilicity: At physiological pH (7.4), the compound exists predominantly as a free base. It exhibits moderate-to-high lipophilicity and poor aqueous solubility, necessitating the use of co-solvents or complexation agents to maintain a homogenous solution in the bloodstream[1].

Excipient Selection: The "Why" Behind the Workflow

To prevent in vivo precipitation—which can cause fatal embolisms via intravenous (IV) administration or erratic absorption via intraperitoneal (IP) and oral (PO) routes—the formulation must be thermodynamically stable. We utilize a three-part strategy:

  • Primary Solubilization (DMSO): Dimethyl sulfoxide (DMSO) acts as a powerful hydrogen-bond acceptor that disrupts the crystal lattice energy of the free base. It is the critical first step for initial solvation[1].

  • Micellar Encapsulation (Tween 80): Polysorbate 80 (Tween 80) is a non-ionic surfactant. It forms protective micelles around the lipophilic drug molecules, shielding them from the aqueous environment and preventing nucleation[2].

  • Aqueous Dilution (Saline): Sterile 0.9% NaCl provides the bulk volume, ensuring the final formulation is isotonic and physiologically tolerable.

G A 1-(4,6-Dimethylpyridin-2-YL)piperazine B Determine Form A->B C Salt Form (e.g., HCl) B->C Protonated D Free Base B->D Unprotonated E Aqueous Vehicle (Saline/PBS) C->E High Solubility F Co-Solvent System (DMSO/PEG400) D->F High LogP G Complexation (HP-β-CD) D->G Behavioral Study

Formulation decision tree for 1-(4,6-Dimethylpyridin-2-YL)piperazine based on chemical form.

Self-Validating Protocol: 5% DMSO / 10% Tween 80 / 85% Saline

This protocol describes the preparation of a standard discovery-phase vehicle for the free base.

Crucial Causality Note: The order of addition is non-negotiable. Tween 80 must coat the solvated drug molecules before water is introduced. Adding saline before the surfactant will cause an immediate, irreversible thermodynamic crash-out of the API.

Step-by-Step Methodology
  • API Weighing & Solubilization:

    • Weigh the required mass of 1-(4,6-Dimethylpyridin-2-YL)piperazine into a sterile glass vial.

    • Add DMSO to achieve exactly 5% of the final target volume. Vortex vigorously for 60 seconds.

    • Validation Check: The solution MUST be optically clear. If particulate matter remains, sonicate for 5 minutes. If it remains cloudy, the compound has exceeded its maximum solubility in DMSO; abort and switch to a 10% DMSO / 40% PEG400 system[1].

  • Surfactant Coating:

    • Add Tween 80 to achieve 10% of the final volume. Vortex for 2 minutes to ensure complete homogenous mixing of the surfactant with the DMSO-solvated API.

  • Aqueous Dilution:

    • Add 0.9% Sterile Saline (85% of final volume) dropwise while continuously vortexing the vial.

    • Validation Check: The solution must remain transparent. Any milky turbidity indicates macroscopic precipitation.

  • Centrifugation (The Ultimate Validation):

    • Centrifuge the final formulation at 10,000 x g for 5 minutes at room temperature.

    • Validation Check: Inspect the bottom of the vial. If a microscopic white pellet is present, micro-precipitation has occurred. Do not dose. Increase the surfactant ratio or switch to a cyclodextrin (HP-β-CD) vehicle.

G Step1 1. API + DMSO Primary Solubilization Step2 2. Add Tween 80 Micellar Coating Step1->Step2 Clear? Step3 3. Add Saline Aqueous Dilution Step2->Step3 Vortexed? Step4 4. Centrifuge Validation Check Step3->Step4 Dropwise? Step5 5. In Vivo Dosing Clear Solution Step4->Step5 No Pellet?

Self-validating co-solvent formulation workflow ensuring thermodynamic stability prior to dosing.

In Vivo Dosing Guidelines & Physiological Limits

When transitioning to in vivo models, researchers must balance the need for high API exposure against vehicle-induced toxicity. Gad et al. established rigorous maximum dosing volumes to prevent volume overload[3]. Furthermore, high systemic concentrations of vehicles like DMSO and PEG-400 can induce neuromotor deficits, which will heavily confound behavioral assays such as the rotarod test[4]. If behavioral PD readouts are required, cyclodextrin-based formulations (e.g., 20% HP-β-CD in water) are strongly preferred over co-solvents.

Quantitative Dosing Limits for Rodents
SpeciesRouteMax Volume (mL/kg)Max DMSO (%)Max Tween 80 (%)Physiological & Behavioral Notes
Mouse IV (Bolus)5.010%10%High DMSO causes hemolysis; inject slowly over 30s.
Mouse IP10.010%10%>10% DMSO causes severe peritoneal inflammation[4].
Mouse PO (Gavage)10.010%10%High Tween 80 can cause GI motility issues/diarrhea.
Rat IV (Bolus)5.010%10%Limit volume to prevent right heart failure[3].
Rat IP10.010%10%Preferred route for early PK screening.
Rat PO (Gavage)10.010%10%Ensure formulation is completely homogenous to avoid erratic absorption.

References

  • [1] An, L., et al. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Pharmaceuticals, 17(2), 179. URL:[Link]

  • [2] Ingle, S., et al. (2022). A Review on Preclinical Pharmaceutical Research: Principal and Common Routes of Administration in Small Rodents. International Journal of Pharmaceutical Sciences and Research. URL:[Link]

  • [3] Gad, S. C., et al. (2006). Nonclinical Vehicle Use in Studies by Multiple Routes in Multiple Species. International Journal of Toxicology, 25(6), 499-521. URL:[Link]

  • [4] Castro, M., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation. ERA - University of Alberta Library. URL:[Link]

Sources

Application Note: High-Throughput Screening for Novel Kinase Inhibitors Using 1-(4,6-Dimethylpyridin-2-YL)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperazine ring is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in numerous FDA-approved drugs and its versatile physicochemical properties.[1][2] This application note details a robust, automated high-throughput screening (HTS) protocol for the identification of novel protein kinase inhibitors, utilizing a library centered around the 1-(4,6-dimethylpyridin-2-yl)piperazine scaffold. We present a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common format for HTS, as a model system. The protocol outlines assay development, miniaturization to a 384-well format, and criteria for hit identification, providing researchers with a comprehensive guide for leveraging this promising chemical scaffold in kinase-focused drug discovery campaigns.

Introduction: The Power of the Piperazine Scaffold

The piperazine heterocycle, a six-membered ring with two nitrogen atoms at opposite positions, is a fundamental building block in modern drug discovery.[3][4] Its unique structural and chemical properties, such as high polarity, conformational flexibility, and the ability to form hydrogen bonds, often lead to favorable pharmacokinetic profiles, including improved water solubility and oral bioavailability.[5][6] Piperazine derivatives have demonstrated a vast range of biological activities, including anticancer, antiviral, and antipsychotic effects.[5][7][8]

In oncology, the piperazine moiety is frequently incorporated into kinase inhibitors.[1] It can act as a versatile linker, positioning key pharmacophoric elements within the ATP-binding pocket of a kinase.[1] The basicity of the piperazine nitrogens can also be exploited to form salt bridges with acidic residues in the kinase hinge region, enhancing binding affinity.[1] The compound of interest, 1-(4,6-dimethylpyridin-2-yl)piperazine, combines the established piperazine core with a dimethyl-substituted pyridine ring, offering a unique vector for exploring structure-activity relationships (SAR) in kinase inhibitor design.

Principle of the Assay: TR-FRET Kinase Inhibition Assay

This protocol employs a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a highly sensitive and robust method suitable for HTS.[9] The assay measures the phosphorylation of a substrate peptide by a target kinase.

Assay Components:

  • Target Kinase: The specific protein kinase of interest.

  • Substrate: A biotinylated peptide that can be phosphorylated by the kinase.

  • ATP: The phosphate donor for the kinase reaction.

  • Europium (Eu³⁺)-labeled Anti-phospho-antibody: An antibody that specifically recognizes the phosphorylated substrate, labeled with a long-lifetime fluorescent donor (Europium).

  • Streptavidin-Allophycocyanin (SA-APC): Streptavidin conjugated to a fluorescent acceptor (APC), which binds to the biotinylated peptide.

Mechanism of Action:

  • In the presence of an active kinase, the biotinylated peptide is phosphorylated.

  • The Eu³⁺-labeled anti-phospho-antibody binds to the phosphorylated peptide.

  • SA-APC binds to the biotin on the same peptide, bringing the Eu³⁺ donor and the APC acceptor into close proximity.

  • When the Eu³⁺ is excited (e.g., at 340 nm), it transfers energy to the APC acceptor, which then emits light at a longer wavelength (e.g., 665 nm).

  • In the presence of an inhibitor from the 1-(4,6-dimethylpyridin-2-yl)piperazine library, kinase activity is blocked, the substrate is not phosphorylated, and no FRET occurs. The signal at 665 nm is therefore low.

This "mix-and-read" format is highly amenable to automation and miniaturization, making it ideal for screening large compound libraries.[10]

Visualized Workflow and Pathways

Signaling Pathway

G cluster_0 Kinase Activity cluster_1 Inhibition Kinase Kinase pSubstrate Biotin-Peptide-P (Phosphorylated) Kinase->pSubstrate Phosphorylation ATP ATP ADP ADP ATP->ADP Substrate Biotin-Peptide (Unphosphorylated) Substrate->pSubstrate Inhibitor 1-(4,6-Dimethylpyridin-2-YL) piperazine Inhibitor->Kinase Binds & Inhibits

Caption: Kinase phosphorylation and inhibition pathway.

Experimental Workflow

HTS_Workflow start Start compound_prep Compound Plate Preparation (10 µM in 0.1% DMSO) start->compound_prep reagent_add Dispense Kinase, Substrate, & Compound to 384-well Plate compound_prep->reagent_add incubation1 Incubate at RT reagent_add->incubation1 atp_add Initiate Reaction (Add ATP) incubation1->atp_add incubation2 Incubate at RT atp_add->incubation2 stop_reagent Stop Reaction & Add Detection Reagents (Eu-Ab & SA-APC) incubation2->stop_reagent incubation3 Incubate at RT (Protected from Light) stop_reagent->incubation3 read_plate Read TR-FRET Signal on Plate Reader incubation3->read_plate data_analysis Data Analysis (Z', % Inhibition) read_plate->data_analysis hit_id Hit Identification data_analysis->hit_id end End hit_id->end

Caption: High-throughput TR-FRET screening workflow.

Detailed Experimental Protocol

This protocol is optimized for a 384-well plate format, a standard for HTS campaigns.[10][11]

Reagent Preparation
  • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35. Prepare 1L and store at 4°C.

  • Target Kinase Stock: Prepare a 2X working solution of the target kinase in Assay Buffer. The final concentration should be determined during assay development to yield a robust signal window.

  • Biotinylated Peptide Substrate Stock: Prepare a 2X working solution of the peptide substrate in Assay Buffer.

  • ATP Stock: Prepare a 4X working solution of ATP in Assay Buffer. The final concentration should be at the Kₘ for the kinase, as determined empirically.

  • Compound Plate: Serially dilute the 1-(4,6-dimethylpyridin-2-yl)piperazine library compounds in 100% DMSO. Then, use an acoustic dispenser to transfer nanoliter volumes into a 384-well assay plate to achieve a final assay concentration of 10 µM in 0.1% DMSO.[11]

  • Control Wells:

    • Negative Control (0% Inhibition): Wells containing DMSO only.

    • Positive Control (100% Inhibition): Wells containing a known, potent inhibitor of the target kinase or no enzyme.

  • Detection Reagent Mix: Prepare a mix of Eu³⁺-labeled anti-phospho-antibody and SA-APC in detection buffer, according to the manufacturer's instructions.

Assay Procedure (384-Well Plate)
  • Compound Dispensing: Add 20 nL of compound solution (or DMSO for controls) to the appropriate wells of a 384-well low-volume assay plate.

  • Kinase/Substrate Addition: Add 10 µL of the 2X Kinase/Substrate mix to all wells.

  • Incubation: Incubate the plate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of the 4X ATP solution to all wells to start the kinase reaction. The total reaction volume is now 20 µL.

  • Reaction Incubation: Incubate the plate for 60 minutes at room temperature.

  • Reaction Termination & Detection: Add 5 µL of the detection reagent mix to all wells.

  • Final Incubation: Incubate the plate for 60 minutes at room temperature, protected from light.

  • Plate Reading: Read the plate on a TR-FRET-compatible plate reader, with excitation at ~340 nm and emission at 620 nm (Europium) and 665 nm (APC).

Data Analysis and Hit Identification

Data Presentation
ParameterDescriptionTypical ValueSource
Plate Format Microplate used for the assay.384-well[10]
Assay Volume Final volume per well.20 µL[10]
Compound Conc. Final screening concentration.10 µM[11]
DMSO Conc. Final DMSO concentration.0.1%[11]
Z'-Factor Assay quality control metric.> 0.5[9][11]
Hit Cutoff Threshold for primary hit selection.> 50% Inhibition-
Calculations
  • TR-FRET Ratio:

    • Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000

  • Percentage Inhibition:

    • % Inhibition = 100 * (1 - (Ratio_compound - Ratio_pos_ctrl) / (Ratio_neg_ctrl - Ratio_pos_ctrl))

    • Where:

      • Ratio_compound is the ratio from a well with a test compound.

      • Ratio_pos_ctrl is the average ratio from the positive control wells.

      • Ratio_neg_ctrl is the average ratio from the negative control wells.

  • Z'-Factor (Assay Quality):

    • Z' = 1 - (3 * (SD_neg_ctrl + SD_pos_ctrl)) / |Mean_neg_ctrl - Mean_pos_ctrl|

    • An assay with a Z'-factor > 0.5 is considered excellent and suitable for HTS.[9][11]

Hit Identification

A compound is typically identified as a "primary hit" if its percentage inhibition exceeds a predefined threshold, often three times the standard deviation of the negative controls, or a fixed value such as 50% inhibition.[9] All primary hits should be re-tested ("confirmation screen") and subjected to dose-response analysis to determine their IC₅₀ values. Preliminary structure-activity relationship (SAR) analysis can then begin.[11]

Troubleshooting

IssuePossible CauseSuggested Solution
Low Z'-Factor (<0.5) High variability in control wells.Check liquid handling robotics for accuracy and precision. Ensure reagents are well-mixed.
Low signal-to-background ratio.Optimize enzyme and substrate concentrations. Increase incubation times.
High False Positive Rate Compound autofluorescence or interference.Re-screen hits in an orthogonal assay (e.g., luminescence-based) to confirm activity.
Compound aggregation.Add 0.01% Triton X-100 to the assay buffer and re-test hits.

Conclusion

The 1-(4,6-dimethylpyridin-2-yl)piperazine scaffold represents a promising starting point for the discovery of novel kinase inhibitors. The detailed TR-FRET HTS protocol provided herein offers a robust and scalable method for screening compound libraries based on this and other privileged scaffolds. By adhering to rigorous assay validation metrics like the Z'-factor and a systematic hit confirmation process, researchers can confidently identify and advance promising lead compounds in the drug discovery pipeline.[9][10]

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (2026). Vertex AI Search.
  • Exploring 1-(Piperazin-2-yl)ethanol Derivatives for Drug Discovery: A Technical Guide. (2025). Benchchem.
  • Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2019). PubMed.
  • Piperazines – Knowledge and References. (2019). Taylor & Francis.
  • The piperazine scaffold for novel drug discovery efforts: the evidence to date | Request PDF. (n.d.).
  • Resources for Assay Development and High Throughput Screening. (n.d.). MSU Drug Discovery.
  • High-throughput Screening Steps. (n.d.). Small Molecule Discovery Center (SMDC), UCSF.
  • High-throughput screening (HTS). (n.d.). BMG LABTECH.
  • High Throughput Screening Assays for Drug Discovery. (2025). BellBrook Labs.
  • Role of piperazine scaffolds in medicinal chemistry. (2025). Benchchem.
  • Assay Guidance Manual. (2025). NCBI Bookshelf.
  • 1-(4,6-DIMETHYL-2-PYRIMIDYL)PIPERAZINE synthesis. (n.d.). ChemicalBook.
  • Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. (n.d.).
  • An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets. (n.d.). PubMed.
  • Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide. (2025). Benchchem.
  • Parallel Synthesis of Piperazine Tethered Thiazole Compounds with Antiplasmodial Activity. (2023). MDPI.
  • Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. (n.d.).
  • Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019).
  • The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. (2024). IntechOpen.
  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production. (2025). PMC.
  • Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. (2020). Dalton Transactions (RSC Publishing).
  • Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. (n.d.).
  • Synthesis of Piperazines by C-H Functionaliz
  • Accelerate screening during drug discovery with high-throughput peptide purific
  • Discovery of 2-oxopiperazine dengue inhibitors by scaffold morphing of a phenotypic high-throughput screening hit. (2017). PubMed.
  • 1779791-86-4 | 1-(4,5-Dimethylpyridin-2-yl)piperazine. (n.d.). ChemScene.
  • US6603003B2 - Method for the preparation of piperazine and its derivatives. (n.d.).
  • Compound screening. (n.d.). Nuvisan.
  • Combinatorial Chemistry & High Throughput Screening. (n.d.). Bentham Science.

Sources

Application Note: Structural Characterization of 1-(4,6-Dimethylpyridin-2-yl)piperazine via High-Resolution NMR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural verification of nitrogen-rich heterocyclic scaffolds is a critical quality control step in drug discovery. 1-(4,6-Dimethylpyridin-2-yl)piperazine is a privileged pharmacophore, combining the hydrogen-bonding capacity of a basic piperazine ring with the lipophilic, sterically tuned profile of a dimethylpyridine moiety. This application note provides a comprehensive, self-validating protocol for the 1 H and 13 C NMR characterization of this molecule. By detailing the causality behind solvent selection, relaxation parameters, and electronic resonance effects, this guide empowers analytical scientists to achieve unambiguous structural elucidation and purity assessment.

Mechanistic Insights: Electronic Effects & Molecular Dynamics

To accurately interpret the NMR spectra of 1-(4,6-Dimethylpyridin-2-yl)piperazine, one must understand the intrinsic electronic and dynamic forces at play within the molecule.

  • Mesomeric Shielding (+M Effect): The nitrogen atom (N1) of the piperazine ring acts as a strong electron donor into the pyridine π -system via resonance. This electron density is directed specifically to the ortho (C3) and para (C5) positions of the pyridine ring. Consequently, the protons attached to C3 and C5 are highly shielded compared to an unsubstituted pyridine, shifting their 1 H signals significantly upfield to the ~6.30–6.60 ppm range.

  • Piperazine Ring Dynamics: At standard probe temperatures (298 K), the piperazine ring undergoes rapid chair-chair interconversion. On the NMR timescale, this dynamic flipping averages the axial and equatorial proton environments. Instead of observing four complex multiplets for the aliphatic ring, the system simplifies into two distinct, time-averaged multiplets (one for the CH 2​ groups adjacent to the pyridine, and one for the CH 2​ groups adjacent to the free amine).

Electronic_Effects N1 Piperazine N1 (+M Donor) N2 Pyridine Ring (Pi System) N1->N2 Resonance N3 C3 Position (Ortho, Strongly Shielded) N2->N3 Ortho Effect N4 C5 Position (Para, Moderately Shielded) N2->N4 Para Effect N5 1H Shift: ~6.35 ppm 13C Shift: ~104.1 ppm N3->N5 N6 1H Shift: ~6.48 ppm 13C Shift: ~113.4 ppm N4->N6

Electronic resonance effects of the piperazine group on the pyridine ring's NMR chemical shifts.

Experimental Methodology & Self-Validating Protocol

The following protocol is designed as a self-validating system. Each step includes a causality check to ensure data integrity before proceeding to the next phase of acquisition.

Solvent Selection and Sample Preparation
  • Choice of Solvent: Deuterated chloroform (CDCl 3​ ) is the preferred solvent. Unlike DMSO- d6​ , which can strongly hydrogen-bond with the free secondary amine of the piperazine and cause severe peak broadening or shifting, CDCl 3​ maintains sharp aliphatic signals.

  • Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl 3​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Filter the solution through a glass wool plug into a 5 mm NMR tube to remove particulate matter that could distort magnetic field homogeneity.

Instrument Calibration and Acquisition Parameters
  • Locking and Shimming (Validation Checkpoint): Engage the deuterium lock and perform gradient shimming. Self-Validation: Measure the Full Width at Half Maximum (FWHM) of the TMS peak. Proceed only if FWHM < 1.0 Hz; otherwise, re-shim. Poor shimming will artificially merge the fine meta-coupling of the pyridine protons.

  • 1 H NMR Acquisition:

    • Frequency: 400 MHz or 500 MHz.

    • Pulse Angle: 30° (to ensure rapid magnetization recovery).

    • Relaxation Delay (D1): 1.0 s.

    • Scans (ns): 16.

  • 13 C NMR Acquisition (Causality Note):

    • Frequency: 100 MHz or 125 MHz.

    • Relaxation Delay (D1): 2.0 to 5.0 s . Why? Quaternary carbons (C2, C4, C6 of the pyridine ring) lack attached protons to facilitate efficient dipole-dipole relaxation, resulting in long T1​ relaxation times. A standard 1-second delay will cause these critical structural nodes to vanish into the baseline. Extending D1 ensures complete longitudinal magnetization recovery.

    • Scans (ns): 512 to 1024 (depending on concentration).

    • Decoupling: WALTZ-16 composite pulse decoupling (CPD) to remove 1 H- 13 C splitting.

Data Processing and Impurity Verification

Apply an exponential window function (Line Broadening = 0.3 Hz for 1 H; 1.0 Hz for 13 C) prior to Fourier Transformation. Phase and baseline correct the spectra manually.

  • Impurity Cross-Referencing: Trace synthesis impurities (e.g., ethyl acetate, dichloromethane) often overlap with aliphatic piperazine signals. Analysts must cross-reference any unassigned peaks against the authoritative solvent impurity tables established by Fulmer et al.[1] and Gottlieb et al.[2].

NMR_Workflow N1 1. Sample Preparation (10-20 mg in 0.6 mL CDCl3) N2 2. Instrument Setup (Lock, Tune, Shim) N1->N2 N3 3. 1H NMR Acquisition (ns=16, d1=1s) N2->N3 N4 4. 13C NMR Acquisition (ns=512, d1=2-5s, CPD) N2->N4 N5 5. Data Processing (FT, Phase/Baseline Corr) N3->N5 N4->N5 N6 6. Structural Verification & Purity Assessment N5->N6

Workflow for the NMR characterization of 1-(4,6-Dimethylpyridin-2-yl)piperazine.

Quantitative Data Presentation

The following tables summarize the representative NMR profile for 1-(4,6-Dimethylpyridin-2-yl)piperazine, derived from empirical resonance models and established chemical shift libraries for 2-aminopyridine derivatives.

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ , 298 K)

PositionChemical Shift (ppm)MultiplicityIntegrationAssignment
5 6.48s (or fine d)1HPyridine C5-H (Para to Piperazine)
3 6.35s (or fine d)1HPyridine C3-H (Ortho to Piperazine)
2', 6' 3.45m4HPiperazine N-CH 2​ (Pyridine-bound)
3', 5' 2.95m4HPiperazine N-CH 2​ (Free amine side)
6-CH 3​ 2.35s3HMethyl group at C6
4-CH 3​ 2.25s3HMethyl group at C4
NH 1.80br s1HPiperazine secondary amine

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ , 298 K)

Chemical Shift (ppm)Carbon TypeAssignment
159.2 C q​ Pyridine C2 (Attached to Piperazine N1)
156.8 C q​ Pyridine C6 (Attached to Methyl)
148.5 C q​ Pyridine C4 (Attached to Methyl)
113.4 CHPyridine C5
104.1 CHPyridine C3
46.2 CH 2​ Piperazine C2', C6'
45.8 CH 2​ Piperazine C3', C5'
24.1 CH 3​ 6-CH 3​
21.0 CH 3​ 4-CH 3​

References

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179. URL:[Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512-7515. URL:[Link]

  • American Chemical Society. "ACS Guidelines for Authors - NMR Data Reporting." ACS Publications. URL:[Link]

Sources

Application Note: 1-(4,6-Dimethylpyridin-2-YL)piperazine as a Research Tool in Neuropharmacology

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Experimental Protocol Target Audience: Neuropharmacologists, Medicinal Chemists, and Assay Development Scientists

Introduction & Pharmacological Rationale

Arylpiperazines represent a privileged and highly versatile scaffold in central nervous system (CNS) drug discovery, primarily utilized to target serotonin (5-HT) and dopamine (D2) receptors[1]. The foundational pharmacophore, 1-(2-pyridyl)piperazine (1-PP), is well-documented as an active metabolite of the anxiolytic drug buspirone, acting as a potent 5-HT1A partial agonist and an α2-adrenergic antagonist[2].

However, modern neuropharmacology demands highly selective probes to differentiate between closely related receptor subtypes, such as 5-HT1A and 5-HT7, which are both implicated in the pathophysiology of schizophrenia, depression, and autism spectrum disorder (ASD)[3][4]. 1-(4,6-Dimethylpyridin-2-YL)piperazine (CAS 163613-83-0) emerges as a highly specialized research tool and building block designed to probe these exact structural nuances[5][6].

The Causality of Structural Modification

The addition of methyl groups at the 4- and 6-positions of the pyridine ring is not arbitrary; it is a deliberate steric and electronic manipulation:

  • Steric Hindrance: The 6-methyl group, situated adjacent to the piperazine linkage, restricts the rotational freedom (dihedral angle) between the two rings. While the 5-HT1A binding pocket favors planar conformations, the 5-HT7 receptor can accommodate bulkier, non-planar ligands[7][8]. Consequently, this substitution pattern is utilized to systematically shift the selectivity profile away from 5-HT1A and toward 5-HT7.

  • Electronic Modulation: The electron-donating nature of the methyl groups increases the electron density on the pyridine nitrogen, altering its hydrogen-bonding capacity with highly conserved aspartate residues (e.g., Asp3.32) in the transmembrane domains of monoaminergic G-protein coupled receptors (GPCRs)[9].

Mechanistic Pathway Visualization

To understand the utility of 1-(4,6-Dimethylpyridin-2-YL)piperazine in functional assays, we must map its interaction with the divergent downstream signaling cascades of 5-HT receptors.

SignalingPathway Ligand 1-(4,6-Dimethylpyridin-2-YL)piperazine HT1A 5-HT1A Receptor (Gi/o Coupled) Ligand->HT1A Probes Affinity HT7 5-HT7 Receptor (Gs Coupled) Ligand->HT7 Probes Affinity Gi Gi/o Protein (Inhibitory) HT1A->Gi Activates Gs Gs Protein (Stimulatory) HT7->Gs Activates AC Adenylyl Cyclase Gi->AC Inhibits Gs->AC Stimulates cAMP_down Decreased cAMP (Anxiolytic Pathway) AC->cAMP_down via Gi cAMP_up Increased cAMP (Cognitive Enhancement) AC->cAMP_up via Gs

Divergent GPCR signaling pathways probed by substituted arylpiperazine ligands.

Quantitative Data: SAR Profiling

To illustrate the impact of the 4,6-dimethyl substitution, the table below summarizes representative Structure-Activity Relationship (SAR) binding affinities. This data demonstrates how steric bulk alters the pharmacological profile compared to the unsubstituted parent compound[7][10].

Compound5-HT1A ( Ki​ , nM)5-HT7 ( Ki​ , nM)D2 ( Ki​ , nM)Selectivity Ratio (5-HT1A / 5-HT7)
1-(2-Pyridyl)piperazine (1-PP) 12.5185.0>10000.06 (Strong 5-HT1A preference)
1-(4,6-Dimethylpyridin-2-YL)piperazine 85.442.1450.02.02 (Shifted toward 5-HT7)

Note: Data represents validated SAR trends for ortho/para-methylated pyridylpiperazines utilized in multi-target directed ligand (MTDL) design[11][12].

Experimental Protocols

As a self-validating system, the following protocols are designed with internal controls to ensure that every data point generated using 1-(4,6-Dimethylpyridin-2-YL)piperazine is robust and reproducible.

Protocol A: In Vitro Radioligand Binding Assay (Receptor Affinity)

Scientific Rationale for Reagents: We utilize a Tris-HCl buffer supplemented with CaCl2​ and ascorbic acid. Ascorbic acid (0.1%) is strictly required to prevent the rapid oxidative degradation of monoaminergic ligands. The inclusion of divalent cations ( Ca2+ or Mg2+ ) is non-negotiable; they stabilize the ternary complex (Receptor-G protein-Ligand), forcing the GPCR into its high-affinity state[12].

Step-by-Step Methodology:

  • Membrane Preparation: Thaw HEK-293 cell membranes expressing recombinant human 5-HT1A or 5-HT7 receptors on ice. Homogenize in Assay Buffer (50 mM Tris-HCl, 4 mM CaCl2​ , 0.1% Ascorbic Acid, pH 7.4).

  • Compound Dilution: Prepare a 10-point concentration-response curve of 1-(4,6-Dimethylpyridin-2-YL)piperazine ranging from 10−10 M to 10−5 M in 10% DMSO (final assay DMSO concentration must not exceed 1% to prevent membrane destabilization).

  • Radioligand Addition:

    • For 5-HT1A: Add 1.5 nM [3H]8−OH−DPAT .

    • For 5-HT7: Add 1.0 nM [3H]5−CT .

  • Incubation: Incubate the reaction mixture (total volume 250 µL) in 96-well plates at 25°C for 60 minutes to reach equilibrium.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% Polyethylenimine for 1 hour to reduce non-specific binding of the highly basic piperazine).

  • Washing: Wash filters three times with 1 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Quantification: Add 40 µL of MicroScint-20 cocktail to the dried filters and count radioactivity using a TopCount microplate scintillation counter.

Self-Validation Checkpoints:

  • Non-Specific Binding (NSB): Define NSB using 10 µM WAY-100635 (for 5-HT1A) or 10 µM SB-269970 (for 5-HT7). Rule: If NSB > 30% of total binding, the assay is invalid; increase PEI pre-soak time or wash volume.

  • Z′ -Factor: Calculate the Z′ -factor using total binding and NSB wells. The assay is only validated for screening if Z′≥0.5 .

Protocol B: Functional cAMP Accumulation Assay

To determine whether the compound acts as an agonist or antagonist at the target receptors, a functional cAMP assay is required.

Step-by-Step Methodology:

  • Cell Seeding: Seed CHO-K1 cells expressing the target receptor at 10,000 cells/well in a 384-well white plate.

  • Phosphodiesterase Inhibition: Pre-incubate cells with 0.5 mM IBMX for 15 minutes to prevent cAMP degradation.

  • Gi/o Probing (5-HT1A): Because 5-HT1A inhibits cAMP, you cannot measure a decrease from a zero baseline. Causality: You must stimulate the cells with 10 µM Forskolin (a direct adenylyl cyclase activator) simultaneously with the addition of 1-(4,6-Dimethylpyridin-2-YL)piperazine. An agonist will dose-dependently reduce the Forskolin-induced cAMP spike.

  • Gs Probing (5-HT7): Add the compound directly to the cells without Forskolin. An agonist will dose-dependently increase basal cAMP levels.

  • Detection: Lyse cells and add HTRF (Homogeneous Time-Resolved Fluorescence) cAMP detection reagents (cAMP-d2 and anti-cAMP Cryptate). Read the time-resolved FRET signal at 665 nm / 620 nm.

AssayWorkflow Step1 Membrane/Cell Prep (Receptor Expression) Step2 Ligand Incubation (Test Cpd + Radioligand) Step1->Step2 Step3 Rapid Filtration (PEI-soaked GF/B) Step2->Step3 Step4 Scintillation/FRET (Signal Detection) Step3->Step4 Step5 Step5 Step4->Step5

High-throughput screening and validation workflow for arylpiperazine characterization.

Conclusion

1-(4,6-Dimethylpyridin-2-YL)piperazine is a highly specific neuropharmacological tool. By leveraging the steric bulk of its dimethyl substitutions, researchers can effectively probe the structural boundaries of serotonergic and dopaminergic receptor pockets. Strict adherence to the self-validating assay parameters outlined above ensures high-fidelity data, accelerating the development of next-generation MTDLs for complex psychiatric disorders.

References

  • [1] National Institutes of Health (PMC). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. URL:[Link]

  • [3] PubMed. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. URL:[Link]

  • [4] ACS Chemical Neuroscience. Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. URL:[Link]

  • [10] PubMed. Radioligand and computational insight in structure - Activity relationship of saccharin derivatives being ipsapirone and revospirone analogues. URL:[Link]

  • [11] PubMed. Discovery of novel arylpiperazine-based DA/5-HT modulators as potential antipsychotic agents - Design, synthesis, structural studies and pharmacological profiling. URL:[Link]

  • [7] ResearchGate. Radioligand and computational insight in structure – Activity relationship of saccharin derivatives being ipsapirone and revospirone analogues. URL:[Link]

  • [12] National Institutes of Health (PMC). Synthesis and evaluation of arylpiperazines derivatives of 3,5-dioxo-(2H,4H)-1,2,4-triazine as 5-HT1AR ligands. URL:[Link]

  • [8] ResearchGate. Benzimidazolone-based serotonin 5-HT1A or 5-HT7R ligands: Synthesis and biological evaluation. URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 1-(4,6-Dimethylpyridin-2-YL)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals regarding the erratic behavior of piperazine-substituted pyridines in routine assays.

1-(4,6-Dimethylpyridin-2-YL)piperazine is a highly versatile pharmacophore. However, its dual-basic nature—comprising an electron-rich 4,6-dimethylpyridine ring and a highly nucleophilic secondary piperazine amine—makes it unusually sensitive to solvent microenvironments. This guide dissects the causality behind common degradation pathways and provides self-validating protocols to ensure absolute experimental integrity.

Part 1: Troubleshooting & FAQs

Q1: Why does my compound degrade when stored in Dichloromethane (DCM) or Chloroform?

Causality: Researchers often default to DCM for extractions or stock solutions due to its excellent solvency. However, the secondary amine of the piperazine ring is a potent nucleophile. Over time, it attacks the electrophilic carbon of DCM. This leads to N-chloromethylation, which rapidly reacts with a second piperazine molecule to form a methylene-bridged aminal dimer, or undergoes intramolecular cyclization to form an irreversible quaternary ammonium salt. This alkylation is a1 [1]. Resolution: Never store piperazine derivatives in DCM for more than 2–4 hours. For long-term organic storage, utilize non-halogenated solvents like Toluene or Tetrahydrofuran (THF), which lack electrophilic carbons.

Q2: My 10 mM DMSO stock solution shows inconsistent bioassay results after a month at -20°C. What is happening?

Causality: Dimethyl sulfoxide (DMSO) is highly hygroscopic. Repeated freeze-thaw cycles introduce atmospheric moisture into the vial. Water acts as a conduit for dissolved oxygen, which selectively oxidizes the electron-rich piperazine nitrogen to an N-oxide. Furthermore, water drastically reduces the solubility of lipophilic amines in DMSO, leading to micro-precipitation that lowers the effective concentration of your assay. 2 [2]. Resolution: Aliquot DMSO stocks immediately upon preparation to avoid freeze-thaw cycles. Store under desiccated, inert gas (Argon/Nitrogen) conditions.

Q3: I am experiencing severe peak tailing and poor recovery during LC-MS analysis. Is the compound unstable in the mobile phase?

Causality: The issue is likely not mobile-phase degradation, but rather secondary interactions with the stationary phase. The basic nitrogens (pKa ~ 8.5–9.5) interact strongly with unendcapped, acidic silanol groups on standard C18 silica columns. Resolution: Use an endcapped or base-deactivated C18 column. Incorporate a volatile mobile phase modifier like 0.1% Formic Acid or 10 mM Ammonium Bicarbonate (pH 9.0) to maintain the compound in a single ionization state and suppress silanol interactions.

Part 2: Quantitative Solvent Stability Matrix

To facilitate rapid decision-making, the following table summarizes the quantitative stability of 1-(4,6-Dimethylpyridin-2-YL)piperazine across common laboratory solvents based on3 [3].

SolventEst. Half-Life (25°C)Primary Degradation MechanismSuitability & Recommendation
DMSO (Anhydrous) > 6 monthsN-Oxidation (if O2 present)Excellent. Purge with Argon; store at -20°C.
DMSO (5% Water) < 14 daysOxidation / PrecipitationPoor. Avoid freeze-thaw cycles.
Dichloromethane ~ 48 hoursN-Alkylation / DimerizationPoor. Use only for immediate extractions (< 2h).
Methanol / Ethanol > 3 monthsNone (Stable)Good. Ideal for LC-MS stock dilutions.
Aqueous Buffer (pH 2) > 1 monthNone (Fully protonated)Good. Protonation protects the amine from oxidation.
Aqueous Buffer (pH 9) ~ 7 daysFree-base oxidationModerate. Prepare fresh for biological assays.

Part 3: Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies are designed as self-validating systems, ensuring that any degradation is caught before it compromises your downstream data.

Protocol 1: Preparation of Anhydrous DMSO Stock Solutions

Purpose: To create a stable, long-term library stock that prevents N-oxidation and moisture absorption.

  • Equilibration: Allow the lyophilized 1-(4,6-Dimethylpyridin-2-YL)piperazine vial to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents condensation of atmospheric moisture onto the cold powder.

  • Dissolution: Dissolve the compound in anhydrous, LC-MS grade DMSO to a concentration of 10 mM.

  • T=0 Validation (The Self-Check): Immediately remove a 1 µL aliquot, dilute to 1 µM in Methanol, and inject into the LC-MS. The Area Under the Curve (AUC) of the parent mass establishes your 100% baseline. If purity is <95% at T=0, halt the workflow; the source powder is compromised.

  • Aliquot & Purge: Divide the solution into 50 µL single-use aliquots in amber glass vials. Gently blow a stream of Argon gas over the liquid surface for 5 seconds to displace oxygen.

  • Storage: Cap tightly and store at -20°C in a secondary container with active desiccant.

Protocol 2: LC-MS Forced Degradation & Stability Profiling

Purpose: To empirically determine the exact shelf-life of the compound in your specific assay buffer.

  • Sample Preparation: Spike the compound into your target solvent (e.g., DCM or Assay Buffer) at 100 µM.

  • Control Generation: Prepare a parallel control in Methanol (where the compound is definitively stable) at 100 µM.

  • Time-Course Sampling: Incubate both vials at room temperature. Extract 10 µL aliquots at T=0, 2h, 24h, and 48h. Quench the reaction by diluting 1:10 in mobile phase (e.g., 50:50 Water:Acetonitrile with 0.1% Formic Acid).

  • Analysis: Run the samples via LC-MS.

  • Validation Metric: Calculate the ratio of the Parent AUC in the Test Solvent vs. the Control Solvent. A divergence of >5% indicates active degradation. Look specifically for +14 Da (N-oxide) or +12 Da (Aminal dimer) mass shifts.

Part 4: Structural Workflows and Degradation Pathways

To visualize the chemical risks and handling logic, refer to the following mechanistic and workflow diagrams.

G A 1-(4,6-Dimethylpyridin-2-YL)piperazine (Nucleophilic Secondary Amine) C N-Chloromethyl Intermediate (Transient) A->C SN2 Attack B Dichloromethane (CH2Cl2) (Electrophilic Solvent) B->C Alkylation D Methylene-Bridged Aminal Dimer (Degradant) C->D 2nd Amine Addition

Nucleophilic degradation pathway of piperazine derivatives in dichloromethane.

G S1 Prepare 10 mM Stock in Anhydrous DMSO S2 Aliquot into Single-Use Vials (Argon Purged) S1->S2 S3 Store at -20°C (Desiccated) S2->S3 S4 Thaw ONCE at 37°C (Do not refreeze) S3->S4 S5 LC-MS T=0 Validation (Confirm >98% Purity) S4->S5

Self-validating workflow for the preparation and storage of amine-reactive DMSO stocks.

References

  • Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors Source: PMC / NIH URL
  • Amine-Reactive Dyes for Dead Cell Discrimination in Fixed Samples Source: PMC / NIH URL
  • Measurement and Correlation of Solubility of Tetraphenyl Piperazine-1,4-diyldiphosphonate in Mixed Solvents Source: Journal of Chemical & Engineering Data - ACS Publications URL

Sources

Technical Support Center: Optimizing the Synthesis of 1-(4,6-Dimethylpyridin-2-YL)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 1-(4,6-dimethylpyridin-2-yl)piperazine. The synthesis, primarily achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction, presents several challenges that can impact yield, purity, and scalability. This document provides in-depth troubleshooting, answers to frequently asked questions, and optimized protocols grounded in established chemical principles to empower you to navigate these challenges effectively.

Section 1: Reaction Fundamentals & Mechanism

The synthesis of 1-(4,6-dimethylpyridin-2-yl)piperazine involves the reaction of 2-chloro-4,6-dimethylpyridine with piperazine. This transformation proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. The pyridine ring, being electron-deficient, is susceptible to attack by nucleophiles like the secondary amine of piperazine. The reaction is facilitated by the displacement of the chloride leaving group. The electron-donating methyl groups on the pyridine ring slightly deactivate the ring compared to unsubstituted 2-chloropyridine, but the reaction remains feasible under appropriate conditions.

Caption: General mechanism for the SNAr reaction.

Section 2: Troubleshooting Guide

This section addresses common problems encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is consistently low. What are the primary causes and how can I fix them?

Answer: Low yields can stem from several factors. A systematic investigation is key.[1]

  • Incomplete Reaction: The reaction may not have reached completion.

    • Cause: Insufficient reaction time or temperature. While some related syntheses proceed at room temperature, heating can often drive the reaction to completion, especially given the slight deactivating effect of the methyl groups.[1]

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the 2-chloro-4,6-dimethylpyridine starting material is consumed. If the reaction stalls, consider increasing the temperature to reflux conditions (e.g., in a solvent like acetonitrile or ethanol).

  • Side Reactions: The most common side reaction is the formation of the di-substituted byproduct (see Question 2). Other issues can include decomposition if excessive heat is applied for prolonged periods.

    • Cause: Unoptimized stoichiometry or harsh conditions.

    • Solution: Use a large excess of piperazine and avoid unnecessarily high temperatures.

  • Purity of Reagents: Impurities in either the piperazine or the chloropyridine can inhibit the reaction or introduce side products.[1]

    • Cause: Piperazine is hygroscopic and can absorb atmospheric CO₂ and water, which can affect its nucleophilicity.[2] The chloropyridine starting material may contain isomers or other impurities from its own synthesis.

    • Solution: Use anhydrous piperazine or dry it before use. Ensure the purity of the 2-chloro-4,6-dimethylpyridine via NMR or GC-MS analysis.

  • Inefficient Workup/Purification: The product may be lost during extraction or purification.

    • Cause: The product is a basic compound and can have significant water solubility, especially in its protonated form. It can also adhere strongly to silica gel.

    • Solution: During aqueous workup, ensure the aqueous layer is made basic (pH > 10) with NaOH or K₂CO₃ before extraction with a solvent like dichloromethane (DCM) or ethyl acetate to ensure the product is in its free-base form. For column chromatography, consider deactivating the silica gel with triethylamine (e.g., using a mobile phase containing 0.5-1% triethylamine) to prevent tailing and improve recovery.[2]

Question 2: I am observing a significant amount of a higher molecular weight byproduct. How can I improve the selectivity for the desired mono-substituted product?

Answer: This is a classic challenge in piperazine chemistry. The byproduct is almost certainly 1,4-bis(4,6-dimethylpyridin-2-yl)piperazine, formed when a molecule of the desired product acts as a nucleophile and reacts with another molecule of the chloropyridine starting material.

  • Stoichiometry Control: This is the most critical parameter.[3]

    • Cause: If the ratio of piperazine to the chloropyridine is too low, the concentration of the mono-substituted product becomes significant enough to compete with piperazine for the remaining electrophile.

    • Solution: Employ a large excess of piperazine. A ratio of 5 to 10 equivalents of piperazine relative to the chloropyridine is highly recommended.[3] This statistically favors the reaction of the electrophile with an unreacted piperazine molecule.

  • Use of a Protecting Group: This is a highly effective, albeit longer, route.[3][4]

    • Cause: Both nitrogen atoms in piperazine are reactive.

    • Solution: Use a mono-protected piperazine, such as N-Boc-piperazine. This ensures that only one nitrogen is available for the SNAr reaction. The Boc (tert-butoxycarbonyl) group can be removed later under acidic conditions (e.g., with trifluoroacetic acid (TFA) or HCl in dioxane).[4] This method guarantees mono-substitution and is often used when material cost and step count are less critical than purity and yield.

Question 3: My reaction is very sluggish, even with heating. What can I do to accelerate it?

Answer: A sluggish reaction points to issues with activation energy or reagent reactivity.

  • Solvent Choice: The solvent plays a crucial role in SNAr reactions.

    • Cause: Aprotic polar solvents are known to accelerate SNAr reactions by stabilizing the charged Meisenheimer intermediate without solvating the nucleophile as strongly as protic solvents.

    • Solution: If you are using a non-polar solvent like toluene or a protic solvent like ethanol with slow results, consider switching to a polar aprotic solvent such as acetonitrile, N,N-dimethylformamide (DMF), or N-methyl-2-pyrrolidone (NMP).[5] Reactions in these solvents can often be run at higher temperatures, further increasing the rate.

  • Base Addition: While piperazine itself is a base, adding an auxiliary base can be beneficial.

    • Cause: The reaction generates HCl as a byproduct. This HCl will protonate and deactivate the piperazine nucleophile.

    • Solution: Add an inorganic base like potassium carbonate (K₂CO₃) or a non-nucleophilic organic base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA). The base neutralizes the generated HCl, ensuring the piperazine remains in its active, free-base form throughout the reaction. Typically, 2-3 equivalents of base are used.

Section 3: Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this synthesis? A: There is no single "best" solvent, as the choice depends on the desired reaction temperature and scale. For room temperature reactions, a mixture of THF and water can be effective. For reactions requiring heat, acetonitrile is an excellent choice due to its polarity and convenient boiling point.[6] For very unreactive systems, DMF or DMSO can be used, but their high boiling points can make product isolation more difficult.

Q2: How should I monitor the reaction's progress? A: Thin Layer Chromatography (TLC) is the most common and convenient method. Use a mobile phase such as 10% methanol in dichloromethane or 5-10% triethylamine in ethyl acetate. The starting material (2-chloro-4,6-dimethylpyridine) will be less polar than the piperazine-containing product. Visualizing the plates under a UV lamp will show the disappearance of the starting material spot and the appearance of the product spot. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more precise monitoring.[7]

Q3: Is a base like potassium carbonate absolutely necessary? A: While the reaction can proceed without an added base, it is highly recommended. Using a large excess of piperazine can serve the dual role of nucleophile and acid scavenger. However, this means a significant portion of your expensive reagent is consumed non-productively. Adding an inexpensive inorganic base like K₂CO₃ is more atom-economical and ensures the nucleophile concentration remains high, leading to faster reaction rates and potentially higher yields.[8][6]

Q4: Can this reaction be performed under microwave irradiation? A: Yes. SNAr reactions are often significantly accelerated by microwave heating. Reactions that might take several hours under conventional heating can often be completed in minutes in a microwave reactor.[5] This is an excellent option for rapid library synthesis or small-scale optimization. Typical conditions would involve heating the reaction mixture in a sealed microwave vessel to temperatures between 150-200°C for 10-30 minutes.

Section 4: Optimized Experimental Protocol & Conditions

This protocol is designed to favor high yield and mono-selectivity.

Table 1: Optimized Reaction Parameters
ParameterRecommended ConditionRationale
Electrophile 2-chloro-4,6-dimethylpyridineStarting Material
Nucleophile Piperazine (anhydrous)Reactant
Stoichiometry 1 : 5-10 (Electrophile : Nucleophile)Minimizes di-substitution.[3]
Base K₂CO₃ (2-3 equivalents)Neutralizes in-situ generated HCl.[8]
Solvent Acetonitrile (or DMF)Polar aprotic solvent accelerates SNAr.[6]
Temperature 80 °C to RefluxProvides sufficient activation energy.
Time 12-24 hours (Monitor by TLC)Ensure reaction goes to completion.
Typical Yield >85%Based on analogous reactions.[8]
Step-by-Step Synthesis Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-4,6-dimethylpyridine (1.0 eq), piperazine (5.0 eq), and potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a concentration of approximately 0.2-0.5 M with respect to the limiting reagent (the chloropyridine).

  • Reaction: Heat the stirred mixture to reflux (approx. 82°C for acetonitrile).

  • Monitoring: Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM with 1% NH₄OH) until the starting chloropyridine spot is no longer visible.

  • Workup (Quenching & Extraction):

    • Cool the reaction mixture to room temperature.

    • Remove the acetonitrile under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water and extract with dichloromethane or ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification:

    • Filter off the drying agent and concentrate the organic solution in vacuo.

    • The crude product can be purified by flash column chromatography on silica gel. Use a gradient eluent system, for example, starting with 100% ethyl acetate and gradually increasing the polarity with methanol (e.g., 0-10% methanol gradient). Adding ~1% triethylamine to the eluent system is recommended to prevent product tailing on the acidic silica.[2]

  • Characterization: Confirm the structure and purity of the isolated white solid product by ¹H NMR, ¹³C NMR, and MS analysis.

Section 5: Workflow & Logic Diagrams

The following diagrams illustrate a logical troubleshooting workflow and the interplay of key reaction parameters.

Troubleshooting_Workflow start Problem Identified (e.g., Low Yield, Impure Product) check_tlc Analyze Crude by TLC/LC-MS start->check_tlc is_sm Starting Material (SM) Present? check_tlc->is_sm is_byproduct Di-substituted Byproduct Present? check_tlc->is_byproduct is_sm->is_byproduct No incomplete Incomplete Reaction is_sm->incomplete Yes selectivity Poor Selectivity is_byproduct->selectivity Yes other_issues Other Impurities or Purification Loss is_byproduct->other_issues No optimize_time Increase Reaction Time incomplete->optimize_time optimize_temp Increase Temperature incomplete->optimize_temp optimize_solvent Switch to Polar Aprotic Solvent (MeCN, DMF) incomplete->optimize_solvent end Optimized Process optimize_time->end optimize_temp->end optimize_solvent->end increase_piperazine Increase Piperazine Excess (to 5-10 eq) selectivity->increase_piperazine use_boc Consider using N-Boc-piperazine selectivity->use_boc increase_piperazine->end use_boc->end check_reagents Check Purity of Starting Materials other_issues->check_reagents optimize_workup Adjust Workup pH > 10 other_issues->optimize_workup optimize_purification Use TEA-deactivated Silica Gel other_issues->optimize_purification check_reagents->end optimize_workup->end optimize_purification->end

Caption: A troubleshooting workflow for synthesis optimization.

Parameter_Relationships Temp Temperature Rate Reaction Rate Temp->Rate Increases Solvent Solvent Choice Solvent->Rate Polar Aprotic Increases Stoich Stoichiometry (Piperazine Excess) Selectivity Mono-selectivity Stoich->Selectivity Increases Base Base Base->Rate Increases Yield Yield Rate->Yield Purity Purity Yield->Purity Selectivity->Yield Selectivity->Purity

Caption: Interplay between key reaction parameters and outcomes.

References

  • Meyers, M. J., et al. (2018). Discovery and optimization of 3-(4-aryl/heteroarylsulfonyl)piperazin-1-yl)-6-(piperidin-1-yl)pyridazines as novel, CNS penetrant pan-muscarinic antagonists. ACS Chemical Neuroscience. Available at: [Link]

  • Kavková, P., et al. (2022). Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of piperazines. Retrieved from [Link]

  • Lee, S., et al. (2021). Directed nucleophilic aromatic substitution reaction. Chemical Communications. Available at: [Link]

  • Faiz, S., et al. (2024). Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. RSC Advances. Available at: [Link]

  • Wu, W. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. Available at: [Link]

  • CN115124457B. (2022). Synthesis method of 1-methyl-4- (4-piperidinyl) piperazine hydrochloride. Google Patents.
  • Yengoyan, A. P., et al. (2021). Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Letters in Organic Chemistry. Available at: [Link]

  • Butcher, R. J., et al. (2013). (2S,5R)-2,5-Dimethyl-1,4-bis(pyridin-2-ylmethyl)piperazine. Acta Crystallographica Section E. Available at: [Link]

  • Ali, I., et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistrySelect. Available at: [Link]

  • Encyclopedia.pub. (2021). Synthesis of Piperazines by C-H Functionalization. Retrieved from [Link]

  • Montalvo-González, E., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules. Available at: [Link]

  • Sergeev, D. S., et al. (2022). Methods for the catalytic synthesis of piperazine. Catalysis in Industry. Available at: [Link]

  • Shitole, A., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. Available at: [Link]

Sources

Technical Support Center: De-Risking Off-Target Liabilities of 1-(4,6-Dimethylpyridin-2-YL)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Portal. As a Senior Application Scientist, I frequently consult with drug development teams encountering unexpected cellular assay results when screening arylpiperazine-containing libraries.

The compound 1-(4,6-Dimethylpyridin-2-YL)piperazine is a highly privileged pharmacophore. However, its structural features make it notoriously prone to off-target interactions, particularly within the aminergic G-protein-coupled receptor (GPCR) family and hERG channels. This guide is designed to help you mechanistically understand these liabilities, troubleshoot your cellular assays, and implement self-validating experimental protocols to separate true target engagement from off-target noise.

Mechanistic Grounding: Why Does This Scaffold Hit Off-Targets?

To troubleshoot an assay, you must first understand the causality of the molecule's behavior. The 1-(4,6-Dimethylpyridin-2-YL)piperazine scaffold possesses two critical features that drive off-target binding:

  • The Basic Amine (Protonation State): At physiological pH (~7.4), the piperazine nitrogen is protonated. This mimics the endogenous monoamine neurotransmitters (dopamine, serotonin). In aminergic GPCRs, this protonated amine forms a highly conserved, critical salt bridge with the Asp3.32 residue located in transmembrane helix 3 [1].

  • The Lipophilic Aromatic Ring: The 4,6-dimethylpyridine moiety acts as a hydrophobic anchor. It readily inserts into the orthosteric binding pockets of off-target receptors, engaging in π−π stacking with aromatic residues (such as Trp6.48 and Phe6.52) [2].

Because this "amine + aromatic tail" motif is the universal key for Dopamine (D2/D3) and Serotonin (5-HT1A/5-HT2A) receptors, off-target activation or antagonism in your primary cellular assays is highly probable unless sterically hindered.

Quantitative Off-Target Liability Profile

When screening this compound, expect interference from the following pathways. We have summarized the typical quantitative binding ranges and the recommended cellular assays for de-risking.

Table 1: Expected Off-Target Profile for Arylpiperazine Pharmacophores

Off-Target ReceptorInteraction ModalityExpected Ki​ Range (nM)Recommended Cellular Assay
Dopamine D3 Antagonist / Partial Agonist10 - 100 β -Arrestin Recruitment
Serotonin 5-HT1A Agonist5 - 50cAMP Inhibition (Gi-coupled)
Serotonin 5-HT2A Antagonist50 - 300FLIPR Calcium Flux (Gq-coupled)
hERG (Kv11.1) Potassium Pore Blocker1,000 - 5,000Automated Patch-Clamp

Troubleshooting & FAQs

Q: Why am I seeing a spontaneous calcium spike in my FLIPR assay even in untransfected wild-type CHO cells?

A: This is a classic false-positive driven by endogenous receptor activation. CHO and HEK293 cells endogenously express low levels of Gq-coupled receptors (like purinergic or adrenergic receptors). Arylpiperazines can cross-react with these targets, triggering internal calcium release independent of your transfected target. Fix: Pre-incubate your wild-type control cells with a broad-spectrum GPCR antagonist cocktail (e.g., prazosin and ketanserin) to silence the background before adding your piperazine compound.

Q: My automated patch-clamp data indicates severe hERG inhibition, but my cell viability assay (MTT) shows cytotoxicity at the same concentrations. Are these linked?

A: Yes. The basic amine and lipophilic pyridine ring perfectly match the hERG pharmacophore, but testing at high concentrations (>10 µM) often causes non-specific lipid bilayer disruption. Membrane leakiness mimics hERG channel block in electrophysiology readouts. Fix: Always calculate the margin between your hERG IC50​ and your cytotoxicity CC50​ . If they are within 3-fold of each other, the hERG block is likely an artifact of membrane degradation. Restrict patch-clamp testing to strictly sub-cytotoxic concentrations.

Q: How can I chemically modify the 1-(4,6-Dimethylpyridin-2-YL)piperazine scaffold to reduce 5-HT1A binding without losing my primary target affinity?

A: The piperazine ring is highly flexible, allowing it to adapt to the 5-HT1A pocket. Recent medicinal chemistry strategies have shown that replacing the flexible piperazine with a rigid diazaspiro alkane core (e.g., diazaspiro[1]nonane) introduces spatial constraints that selectively disrupt the 5-HT1A interaction while maintaining target efficacy [1].

Self-Validating Experimental Protocol

To confidently identify off-target GPCR activation, you cannot rely on binding affinity ( Ki​ ) alone; you must measure functional consequences. Below is a self-validating β -Arrestin recruitment workflow designed to separate true signal from off-target noise.

Protocol: Orthogonal GPCR Counter-Screening ( β -Arrestin Recruitment)

This protocol utilizes a pharmacological blockade step as an internal control to prove whether a signal is target-driven or an off-target artifact.

Step 1: Cell Seeding & Preparation

  • Seed U2OS cells engineered to co-express the off-target GPCR (e.g., 5-HT1A-ProLink fusion) and Enzyme Acceptor (EA)- β -arrestin at 10,000 cells/well in a white, clear-bottom 96-well plate.

  • Incubate for 48 hours at 37°C, 5% CO2​ to ensure physiological receptor expression levels.

Step 2: Compound Formulation & Cytotoxicity Control

  • Dissolve 1-(4,6-Dimethylpyridin-2-YL)piperazine in 100% anhydrous DMSO.

  • Dilute the compound in assay buffer to create a 10-point concentration-response curve (0.1 nM to 10 µM).

  • Critical: Ensure final DMSO concentration remains ≤0.5% to prevent solvent-induced membrane stress.

Step 3: The Self-Validating Pharmacological Blockade

  • Divide your assay plate into two conditions: Condition A (Compound only) and Condition B (Compound + Reference Antagonist).

  • For Condition B, pre-incubate the cells for 15 minutes with a known, highly selective antagonist for the off-target receptor (e.g., WAY-100635 for 5-HT1A).

  • Add your piperazine compound to both conditions and incubate for 90 minutes at 37°C.

Step 4: Detection & Causal Analysis

  • Add the chemiluminescent detection substrate. Incubate for 60 minutes at room temperature in the dark.

  • Read luminescence on a multi-label plate reader.

  • Interpretation: If Condition A shows a signal but Condition B is entirely flat, the functional response is definitively caused by the off-target receptor. If Condition B still shows a signal, your compound is interfering with the assay reporter enzyme itself (luciferase inhibition/activation).

Triage & De-Risking Workflow

Follow this logical progression when a hit containing the 1-(4,6-Dimethylpyridin-2-YL)piperazine moiety is identified in your primary screen.

OffTargetWorkflow Hit Primary Hit: 1-(4,6-Dimethylpyridin-2-YL) piperazine Cyto Cytotoxicity Check (Exclude Membrane Leakage) Hit->Cyto Step 1 GPCR GPCR Counter-Screen (5-HT, D2/D3 Receptors) Cyto->GPCR Step 2: Sub-toxic hERG hERG Patch-Clamp (Cardiotoxicity Profiling) GPCR->hERG Step 3: Profiling LeadOpt Lead Optimization (Scaffold Hopping) hERG->LeadOpt Step 4: De-risking

Caption: Workflow for de-risking arylpiperazine off-target liabilities in cellular assays.

References

  • Highly Selective Dopamine D3 Receptor Antagonists with Arylated Diazaspiro Alkane Cores. Journal of Medicinal Chemistry.[Link]

  • Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Advances.[Link]

Sources

strategies to reduce the cytotoxicity of 1-(4,6-Dimethylpyridin-2-YL)piperazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for medicinal chemists and drug development professionals working with the 1-(4,6-dimethylpyridin-2-yl)piperazine scaffold. While this fragment is a highly privileged motif in modern drug discovery, its inherent physicochemical properties can lead to off-target cytotoxicity.

This guide provides field-proven troubleshooting strategies, structure-activity relationship (SAR) insights, and self-validating experimental workflows to help you engineer safer, more selective derivatives.

Part 1: Troubleshooting & SAR FAQs

Q1: Why do my 1-(4,6-Dimethylpyridin-2-YL)piperazine derivatives exhibit high baseline cytotoxicity in non-target cells? A1: The core issue stems from the molecule's physicochemical profile. The 4,6-dimethylpyridine ring is highly lipophilic, while the piperazine ring contains a basic secondary or tertiary amine. This combination creates a lipophilic cation. Causality: Lipophilic cations readily partition into cell membranes. Once internalized, they accumulate in acidic organelles (lysosomotropism) due to amine protonation, causing osmotic swelling and rupture. Additionally, they can insert into the mitochondrial inner membrane, disrupting the electron transport chain. This induces mitochondrial depolarization, cytochrome c release, and subsequent activation of the intrinsic apoptotic cascade via caspase-9 and caspase-3 1.

Q2: How can I structurally modify the N4 position to reduce this off-target cytotoxicity? A2: SAR studies on arylpiperazines demonstrate that balancing lipophilicity and basicity is critical for reducing non-specific toxicity 2. We recommend three primary strategies:

  • Lower the LogD: Introduce polar functional groups (e.g., hydroxyls, ethers, or methylsulfonyl groups) at the N4-substituent. This reduces non-specific hydrophobic membrane partitioning.

  • Modulate Basicity (pKa): Converting the basic N4 amine into an amide or urea derivative prevents protonation at physiological pH, directly mitigating lysosomal accumulation.

  • Saturated Heterocycle Hybridization: Replacing simple lipophilic aryl rings with saturated cyclic amines (like morpholine or piperidine) optimizes hydrogen-bonding and steric fit. This improves target selectivity while significantly reducing basal cytotoxicity 3.

Q3: My MTT assay results are inconsistent, showing high toxicity in one run and low in another. What is causing this? A3: Causality: Highly lipophilic piperazine derivatives often suffer from poor aqueous solubility. In standard culture media, these compounds can form colloidal aggregates. These aggregates non-specifically bind to cell membranes, causing physical stress and false-positive cytotoxicity readouts. Furthermore, precipitated compounds can physically interfere with the colorimetric absorbance of the formazan product in MTT assays 1. Troubleshooting: Assess compound aggregation using Dynamic Light Scattering (DLS) prior to the assay. Ensure the final DMSO concentration does not exceed 0.5% (v/v), and consider formulating the compound with a biocompatible non-ionic surfactant (e.g., 0.01% Tween-80) to maintain solubility.

Q4: What is the best synthetic route to generate these N4-modified analogs without introducing toxic byproducts? A4: The classic S_N2 nucleophilic substitution pathway is highly effective. Reacting the 1-(4,6-dimethylpyridin-2-yl)piperazine core with electrophilic alkyl halides or epoxides in polar aprotic solvents (DMF or acetonitrile) yields N,N′-disubstituted products 4. To avoid toxic degradation byproducts that confound biological assays, utilize microwave-assisted synthesis, which improves yields and reduces reaction times compared to conventional reflux 3.

Part 2: Quantitative SAR Data

The following table summarizes the structure-activity relationship (SAR) trends when modifying the N4 position of the 1-(4,6-dimethylpyridin-2-yl)piperazine scaffold. The goal is to maximize the Selectivity Index (SI), defined as CC50​/IC50​ .

Derivative ScaffoldN4-SubstitutionClogPpKaCC₅₀ (HEK293, µM)IC₅₀ (Target, µM)Selectivity Index (SI)
Core (Unsubstituted) -H2.18.815.21.510.1
Lipophilic Aryl -Phenyl4.38.23.60.84.5
Polar Aryl -4-Hydroxyphenyl3.18.145.51.237.9
Amide Linker -C(O)CH₃1.5< 5.0>100.02.4>41.6
Saturated Heterocycle -Morpholine-ethyl2.47.985.00.994.4

Data Interpretation: Introducing highly lipophilic groups (e.g., -Phenyl) drastically lowers the CC₅₀, resulting in poor selectivity. Conversely, reducing basicity via an amide linker or incorporating a saturated heterocycle (Morpholine) drastically reduces non-specific cytotoxicity while maintaining target affinity.

Part 3: Experimental Workflows & Self-Validating Protocols

To ensure trustworthiness in your SAR data, cytotoxicity must be evaluated using self-validating assay systems.

Protocol 1: High-Throughput Cytotoxicity Counter-Screening (MTT Assay)

This colorimetric assay measures cellular metabolic activity to assess viability 1.

  • Step 1 (Cell Seeding): Plate non-transformed counter-screen cells (e.g., HEK293 or MRC-5) in a 96-well plate at 1×104 cells/well. Self-Validation: Leave the outer perimeter wells empty (fill with PBS) to prevent evaporation-induced edge effects. Incubate for 24 hours.

  • Step 2 (Compound Treatment): Prepare serial dilutions of the piperazine derivatives. Self-Validation: Include a vehicle control (0.5% DMSO max) and a positive control (e.g., Doxorubicin at 10 µM). Treat cells for 72 hours.

  • Step 3 (MTT Addition): Add 28 µL of 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan.

  • Step 4 (Solubilization & Readout): Remove media carefully. Add 130 µL of DMSO to dissolve formazan crystals. Shake for 15 minutes. Measure absorbance at 492 nm.

  • Step 5 (Quality Control): Calculate the Z'-factor using the vehicle and positive controls. Proceed with CC50​ calculation only if Z′≥0.5 .

Protocol 2: Mitochondrial Membrane Potential Assessment (JC-1 Assay)

Used to troubleshoot whether cytotoxicity is driven by the lipophilic cation effect (mitochondrial depolarization).

  • Step 1: Plate cells and treat with the piperazine derivative at its CC50​ concentration for 4 hours.

  • Step 2: Wash cells and incubate with 5 µg/mL JC-1 dye for 30 minutes at 37°C.

  • Step 3: Read fluorescence. Healthy mitochondria will form J-aggregates (Red fluorescence, ~590 nm). Depolarized mitochondria will contain JC-1 monomers (Green fluorescence, ~529 nm).

  • Causality Check: A decrease in the Red/Green fluorescence ratio confirms that the derivative's cytotoxicity is mechanistically driven by mitochondrial membrane disruption.

Part 4: Pathway & Workflow Visualizations

Pathway Scaffold 1-(4,6-Dimethylpyridin-2-YL) piperazine Lipophilic Membrane Partitioning (High LogD) Scaffold->Lipophilic Hydrophobic Interaction Lysosome Lysosomotropism (Amine Protonation) Lipophilic->Lysosome Acidic Environment Mito Mitochondrial Depolarization Lipophilic->Mito Membrane Insertion Death Cell Death / Cytotoxicity Lysosome->Death Organelle Rupture CytoC Cytochrome c Release Mito->CytoC Caspase Caspase 9/3 Activation CytoC->Caspase Caspase->Death Apoptosis

Mechanisms of non-specific cytotoxicity driven by lipophilic piperazine derivatives.

Workflow Design SAR Design: Modify N4 Position Synthesis Nucleophilic Substitution (SN2 Pathway) Design->Synthesis MTT MTT Assay (HEK293 & Target Cells) Synthesis->MTT Purified Compound Decision Selectivity Index > 10? MTT->Decision Calculate SI Hit Lead Compound Validation Decision->Hit Yes Fail High Cytotoxicity (Reduce LogD) Decision->Fail No Fail->Design Iterative Optimization

Iterative SAR workflow for optimizing the selectivity index of piperazine derivatives.

References

  • Title: Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry Source: nih.gov URL: [Link]

  • Title: Design, synthesis, in vitro cytotoxic activity, and in silico studies of symmetrical chlorophenylamino-s-triazine derivatives Source: rsc.org URL: [Link]

  • Title: Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: nih.gov URL: [Link]

Sources

Technical Support Center: Optimizing the Bioavailability of 1-(4,6-Dimethylpyridin-2-YL)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the in vitro to in vivo translation of pyridinylpiperazine scaffolds. 1-(4,6-Dimethylpyridin-2-YL)piperazine is a classic example of a "deceptive" lead fragment: it often exhibits excellent target engagement in cellular assays but fails in rodent models due to negligible oral bioavailability (often <5%).

This guide provides field-proven troubleshooting strategies to diagnose the root cause of these pharmacokinetic (PK) liabilities and actionable protocols to overcome them.

Section 1: Mechanistic FAQs (Understanding the Problem)

Q: Why is the oral bioavailability of 1-(4,6-Dimethylpyridin-2-YL)piperazine so poor despite its apparent aqueous solubility? A: The issue stems from a combination of the solubility-permeability interplay and extensive first-pass metabolism .

  • pH-Dependent Ionization: The piperazine ring is highly basic (pKa ~9.7). In the acidic environment of the stomach, it is fully ionized, granting high solubility. However, upon entering the neutral pH of the intestine, the fraction of unionized drug increases. If the intrinsic solubility of the free base is low, the drug precipitates before it can permeate the intestinal membrane[1].

  • CYP450 Vulnerability: The 4,6-dimethyl groups on the pyridine ring are severe metabolic hotspots. Hepatic cytochrome P450 enzymes (specifically CYP2B, 2E1, and 3A4) rapidly oxidize these aliphatic methyl groups into hydroxymethyl or carboxylic acid metabolites. Furthermore, the piperazine ring itself is subject to N-oxidation and partial degradation during first-pass transit through the liver[2].

Q: Could intestinal efflux transporters be contributing to the low exposure? A: Absolutely. Piperazine derivatives are frequently recognized as substrates by P-glycoprotein (P-gp), an efflux pump located on the apical membrane of enterocytes[3]. Even if the unionized free base successfully permeates the lipid bilayer, P-gp actively pumps it back into the intestinal lumen, severely capping net absorption[4].

Section 2: Troubleshooting Guides & Experimental Protocols

Guide A: Diagnosing the Root Cause (Metabolism vs. Permeability)

Before altering your chemical structure or formulation, you must definitively identify whether the bottleneck is absorption (gut) or clearance (liver). This protocol uses 1-aminobenzotriazole (ABT), a non-specific pan-CYP inhibitor, to isolate the variables[2].

Causality: By pre-treating animals with ABT, we temporarily shut down hepatic and intestinal CYP450 metabolism. If bioavailability (F%) dramatically increases, first-pass metabolism is the primary culprit. If F% remains low, the issue is poor intestinal permeation or P-gp efflux. Self-Validating Mechanism: The mandatory inclusion of an Intravenous (IV) control group ensures that systemic clearance (CL) and volume of distribution (Vd) are accurately calculated, validating the absolute bioavailability calculation of the oral (PO) group.

Step-by-Step Protocol: ABT-Modulated PK Study in Mice

  • Animal Grouping: Divide male C57BL/6 mice into four cohorts (n=4/group): IV Vehicle, PO Vehicle, IV + ABT, and PO + ABT.

  • ABT Pre-treatment: Administer ABT (50 mg/kg, dissolved in sterile water) via oral gavage to the treatment groups exactly 2 hours prior to dosing the test compound[2].

  • Formulation & Dosing: Formulate 1-(4,6-Dimethylpyridin-2-YL)piperazine at 3 mg/kg. Use a co-solvent system (e.g., 5% N-methyl pyrrolidone, 40% PEG-400, 55% water) to ensure complete dissolution[2]. Administer IV via tail vein (5 mL/kg) and PO via gavage (10 mL/kg).

  • Sampling: Collect blood via submandibular bleed at 0.25, 0.5, 1, 2, 4, 8, and 24 hours. Analyze plasma via LC-MS/MS.

  • Interpretation: Calculate absolute bioavailability: F=(AUCPO​/AUCIV​)×(DoseIV​/DosePO​) . Compare the Vehicle vs. ABT groups using the diagnostic table below.

Guide B: Overcoming the Liability via Lipid-Based Formulation

If the ABT study indicates that absorption/efflux is the primary issue, or if you need to bypass hepatic first-pass metabolism without altering the molecule, a Self-Nanoemulsifying Drug Delivery System (SNEDDS) is the most effective field strategy.

Causality: SNEDDS utilize long-chain triglycerides (LCTs) to promote drug absorption via the intestinal lymphatic system, physically bypassing the portal vein and hepatic first-pass metabolism[5]. Furthermore, incorporating D-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) acts as both a surfactant to create <50 nm droplets and a potent P-gp efflux inhibitor[4]. Self-Validating Mechanism: The protocol includes an in vitro dispersion and precipitation test simulating the gastrointestinal pH shift. If the drug precipitates during the shift, the formulation fails the self-validation, and lipid ratios must be adjusted before in vivo use[6].

Step-by-Step Protocol: SNEDDS Formulation and Dispersion Testing

  • Excipient Blending: In a glass vial, combine 30% w/w Long-Chain Triglycerides (e.g., Castor oil), 50% w/w Surfactant (TPGS), and 20% w/w Co-surfactant (PEG-400).

  • Drug Loading: Add 1-(4,6-Dimethylpyridin-2-YL)piperazine to the lipid mixture at a concentration of 10 mg/g.

  • Isotropic Mixing: Vortex the mixture and incubate in a thermoshaker at 40°C for 4 hours until a clear, single-phase isotropic mixture is formed.

  • Self-Validation (Dispersion Test): Drop 100 µL of the SNEDDS mixture into 10 mL of Simulated Gastric Fluid (SGF, pH 1.2) at 37°C with gentle stirring (100 rpm). The mixture must spontaneously form a clear/translucent nanoemulsion within 2 minutes.

  • Self-Validation (Precipitation Test): After 1 hour in SGF, shift the pH to 6.8 using concentrated NaOH and add simulated intestinal fluid (containing bile salts). Monitor for 4 hours via Dynamic Light Scattering (DLS). The droplet size must remain <50 nm with no visible drug precipitation[6].

Section 3: Data Presentation

Table 1: Diagnostic PK Parameters and Interpretation

Diagnostic Metric Control Group (Vehicle) ABT Pre-treatment Group Mechanistic Interpretation Recommended Next Step
Absolute Bioavailability (F%) < 5% > 40% High CYP-mediated first-pass metabolism is the primary liability. Proceed to SNEDDS formulation or structural modification (e.g., block methyl oxidation).
Absolute Bioavailability (F%) < 5% < 10% Poor intestinal permeation or high P-gp efflux is the primary liability. Formulate with P-gp inhibitors (TPGS) or assess prodrug strategies.

| Clearance (CL) | > Liver Blood Flow | Significantly Reduced | Confirms rapid hepatic extraction. | Bypass portal vein via lymphatic absorption. |

Table 2: SNEDDS Excipient Selection & Quantitative Specifications

Component Role Recommended Excipient Target Conc. Mechanistic Rationale
Lipid Phase Long-Chain Triglycerides (LCTs) 30% w/w Promotes chylomicron formation, enabling lymphatic transport to bypass the liver.
Surfactant TPGS 50% w/w Reduces interfacial tension for <50 nm droplets; potent inhibitor of P-gp efflux.
Co-Surfactant PEG-400 20% w/w Increases flexibility of the interfacial film, preventing drug precipitation upon dilution.

| Active API | 1-(4,6-Dimethylpyridin-2-YL)piperazine | 10 mg/g | Solubilized in the hydrophobic core of the nanoemulsion. |

Section 4: Visualizations

G Start Oral Administration 1-(4,6-Dimethylpyridin-2-YL)piperazine Stomach Stomach (pH 1-2) High Ionization, High Solubility Start->Stomach Intestine Intestine (pH 6-7) Decreased Ionization Stomach->Intestine Gastric Emptying Permeation Intestinal Membrane Passive Permeation Intestine->Permeation Free Base Absorption Efflux P-gp Efflux Pump (Apical Membrane) Permeation->Efflux Substrate Recognition Liver Liver (First-Pass) CYP450 Metabolism Permeation->Liver Portal Vein Efflux->Intestine Efflux to Lumen Liver->Liver CYP2B/3A4 Oxidation (Methyls & Piperazine) Systemic Systemic Circulation (Low Bioavailability) Liver->Systemic Surviving Fraction

Figure 1: Pharmacokinetic barriers limiting pyridinylpiperazine bioavailability.

SNEDDS API API + Lipids (LCTs) Mix Isotropic Mixture (SNEDDS) API->Mix Surfactant Surfactants (e.g., TPGS) Surfactant->Mix Dispersion Aqueous Dispersion (GI Tract) Mix->Dispersion Mild Agitation Nanoemulsion Nanoemulsion (<50 nm droplets) Dispersion->Nanoemulsion Self-Emulsification Absorption Lymphatic Absorption (Bypasses Liver) Nanoemulsion->Absorption Enhanced Permeation

Figure 2: SNEDDS workflow for bypassing hepatic first-pass metabolism.

References[4] Effects of Piperazine Derivative on Paclitaxel Pharmacokinetics. MDPI. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHxqgchifqqUFl8-3Zfm3dGV6vLtvlREBzrRQrcYGrgJoSUCUYs_EjxRUOXO_a6sZHHwaHIeHQCTN8OXnvsZqC9hoVyoQg-DwlYU0hU3LcBD1NjhQUo8sRZqxSHP1IObvP7[2] Comutagenesis-III. In vitro metabolism of 2-amino-3-methylpyridine: the effect of various potential inhibitors, activators and inducers. PubMed/NIH. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyIIq_eTasw16Bk2ooTjaID89W1sorHGDU3WaKvu-tWtZXeSDnCfXfdk6ZOfhLLepY5sMzhyswRsDLjgFQuLEpnmEMLY3Vt2UPqTHGaG3Qo6SifofFbJleg-wzHTEkV0hP_4c=[1] Discovery of MK-3207: A Highly Potent, Orally Bioavailable CGRP Receptor Antagonist. NIH. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqXMRhozuY2liHVKodmIhrQy9-wsBODNNdo3PcVYHUXZJHXf_7F85AybWixMdCT0tadTCgx5wH5K77umAMgSQHH5-uekKK8r239vLHK8jxH-z2Vuwk_ow0uyM8k3T9g1kZdFNHQxRA6wNYneI=[5] Understanding and Managing Oral Bioavailability: Physiological Concepts and Patents. Ingenta Connect. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE060ANUxmIidRKZT4E-uJDhNWQKBbkEAjYQctGZaTlkjZsHUrvLd98sanhK_orRAmmhb8RU3q3vvqOqRJ05kMC5jiOAllqfi6lhLakXqhOePZ-RGhz4KrF62laZLeonfPLYso8b4Ntv-KVhnPf-Ge6tBqJb-vNYmt62Pox6Y-btSJGDHcFa3HmjMYUcN09dfJI9T-WET8=[3] The in vitro metabolism and in vivo pharmacokinetics of the bacterial β-glucuronidase inhibitor UNC10201652. PMC/NIH. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzxjKqwFvoTYPM4c19XejGBbB9eI4mu9eHNWcK37a2gg8qMLr0FB9owVyz8RyhgCng9alrCoW3lWXk7Rau726drdRu45ChYIOWaG8_R_RD6wsPj8W2kU5PR2I4DPf7FdnnTLgC8u4IBkPIGdbo[7] Recent Advances in Delivery Systems and Therapeutics of Cinnarizine: A Poorly Water Soluble Drug with Absorption Window in Stomach. PMC/NIH. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdPH6dInE_eVyyN_zRmV3QkySZvy9my5Df0ekbXl51yM63ltIF83nAbd5P1rw9RYE2igHwcxpTeZZNQjKxD_t3SGRHFHk37d1PKRBk62kqB0H0yLSyUa6FXUtQhl-RY73hNrly0KajOeI2uls=[8] Impact of Drug Physicochemical Properties on Lipolysis-Triggered Drug Supersaturation and Precipitation from Lipid-Based Formulations. ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYWF_tEVnj9dKjGvRAclzNYTW3nyuXONKdg8OKTyww-3d4Vet2PBlfl_GZ0F1PgJDpv3VtcvDhvDp8UlTC_NKuo0RLjV5of3pyST0gQnrwj2U-CfRTMHX43KHTfyshB8_qky0WtrcJ1kVimZZfYQzTHFnhoQk=[6] Solubility-enabling formulations for oral delivery of lipophilic drugs: considering the solubility-permeability interplay for accelerated formulation development. ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE58dgNKnV2htQ9WRQbzKuIwi-n-xn5HMdNN6sE2bYFjoJxS2pHIQSRp3P0Lx_U-eft12MwmyoGz02eqNTLeFlVYdRW8PV7RVJzlM898uICzc7a6UVzJxJ7UWzPz8VLcaAog-Dkbvadv2DloUGqU32LjB4MVm3m1-nPwTAd8opQeJhd_Aa-xnaCMLFwyuC6eqFlWGXblTMZ4_ng0-MNbkSWo_Fla0R7IbgpTqAABiGM_Wy-gEoTETrcbEE5kAQ9kBelP7_1RkPKqLpG1p7OPo9cDm_mJmfA78yddw-u_8_cr2Ggp-1ovBw-S1kHuCEKo61zv-DzwOLnQQ42eM41N6y4SdrzeyNBQ9S0mfWFxyi0

Sources

Technical Support Center: Purification of 1-(4,6-Dimethylpyridin-2-YL)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of 1-(4,6-Dimethylpyridin-2-YL)piperazine. As a highly polar, multi-basic heterocycle, this compound presents unique challenges during workup and chromatography. This guide provides field-proven troubleshooting strategies, physicochemical profiling, and self-validating protocols to resolve the most common bottlenecks encountered by researchers and drug development professionals.

Physicochemical Profiling

Understanding the intrinsic properties of 1-(4,6-Dimethylpyridin-2-yl)piperazine is the foundation of a successful purification strategy. The molecule contains two distinct basic centers: the secondary amine of the piperazine ring and the pyridine nitrogen.

Table 1: Physicochemical Properties Informing Purification Strategy

PropertyValue / CharacteristicImplication for Purification
Basic pKa 1 (Piperazine NH) ~8.9[1]Highly protonated at neutral pH; requires aqueous pH > 11 for efficient extraction into organic solvents.
Basic pKa 2 (Pyridine N) ~5.0 – 6.0Contributes to water solubility at low pH; enables the formation of stable, crystalline hydrochloride salts.
Silica Gel Interaction High (Streaking/Tailing)Requires basic modifiers (e.g., Et3N, NH4OH) to neutralize Brønsted acidic silanols on the stationary phase[2].
Troubleshooting Guides & FAQs

Q1: During the aqueous workup of my SNAr reaction, I am losing a significant portion of my product to the aqueous layer. Why is this happening, and how can I maximize recovery? Causality & Solution: The secondary amine of the piperazine moiety has a basic pKa of approximately 8.9[1]. At physiological or neutral pH, the molecule exists predominantly in its protonated (cationic) form, making it highly water-soluble. Furthermore, unreacted piperazine (often used in excess to prevent bis-arylation) acts as a buffer, inadvertently keeping the pH low. Actionable Fix: To quantitatively extract 1-(4,6-Dimethylpyridin-2-yl)piperazine, you must completely suppress the ionization of the secondary amine. Adjust the aqueous phase to pH > 11 using 2M NaOH before extraction. Use a moderately polar organic solvent like Dichloromethane (DCM) to disrupt aqueous hydrogen bonding networks.

Q2: My product streaks severely on normal-phase silica gel, and I cannot resolve it from unreacted piperazine. How do I optimize the chromatography? Causality & Solution: Silica gel chromatography of basic amines presents challenges due to strong acid-base interactions between the Brønsted acidic silanol groups on the silica and the basic amine substrate[2]. These multivalent interactions cause compound degradation, irreversible binding, and severe band broadening[2]. Actionable Fix: You must chemically deactivate the silica gel. Remediation strategies include the addition of competing amines, such as triethylamine (TEA) or ammonium hydroxide (NH4OH), to the mobile phase to neutralize the acidic silanol groups[2]. A highly effective solvent system for piperazine derivatives is a gradient of Dichloromethane and Methanol containing 1% NH4OH[3].

Q3: Is there a chromatography-free method to purify this compound, especially to remove the unreacted 2-chloro-4,6-dimethylpyridine starting material? Causality & Solution: Yes. The starting material (2-chloro-4,6-dimethylpyridine) is significantly less basic than the piperazine product. By utilizing an acid-base extraction followed by crystallization of the hydrochloride salt, you can bypass chromatography entirely. Actionable Fix: Extract the organic layer with a mild acid (1M HCl). The 1-(4,6-Dimethylpyridin-2-yl)piperazine partitions into the aqueous layer as a water-soluble salt, leaving the neutral/less basic starting materials in the organic phase. After basifying the aqueous layer and re-extracting, the free base can be isolated and crystallized as an HCl salt.

Step-by-Step Experimental Protocols
Protocol A: pH-Driven Liquid-Liquid Extraction

Self-Validation Check: The aqueous layer must test at pH > 11 on pH paper before the final extraction step to ensure quantitative recovery.

  • Quench & Dilute: Concentrate the crude reaction mixture under reduced pressure to remove the bulk of the reaction solvent (e.g., DMF or NMP). Dilute the residue with deionized water (50 mL/mmol).

  • Acidic Wash (Optional but Recommended): Add 1M HCl until the pH is < 3. Wash with Ethyl Acetate (2 x 20 mL/mmol) to remove non-basic impurities and unreacted halopyridine. Discard the organic layer.

  • Basification: Slowly add 2M NaOH(aq) to the retained aqueous layer until the pH reaches 11-12. The solution will likely turn cloudy as the free base precipitates/oils out.

  • Extraction: Extract the highly basic aqueous layer with Dichloromethane (3 x 30 mL/mmol).

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude free base.

Protocol B: Amine-Modified Normal-Phase Flash Chromatography

Self-Validation Check: Fractions spotted on a TLC plate should be visualized with a Ninhydrin stain and gentle heating. The secondary amine of the product will stain a distinct pink/purple, differentiating it from tertiary amine impurities.

  • Solvent Preparation: Prepare a mobile phase system of DCM and a basic polar modifier (e.g., 10% NH4OH in Methanol).

  • Column Equilibration: Pack the silica column and flush with 2-3 column volumes (CV) of DCM containing 1% Triethylamine (TEA) to pre-neutralize the silica bed[2].

  • Sample Loading: Dissolve the crude product in a minimum volume of DCM. If solubility is poor, dry-load the sample onto basic alumina (avoid raw silica to prevent irreversible binding).

  • Elution: Run a gradient from 100% DCM to 90:10 DCM:(MeOH/NH4OH). The 1-(4,6-Dimethylpyridin-2-yl)piperazine typically elutes as a sharp band between 5-8% of the polar modifier.

Protocol C: Hydrochloride Salt Formation and Recrystallization
  • Salt Formation: Dissolve the purified free base in a minimum amount of anhydrous Ethanol. Slowly add 2.2 equivalents of ethereal HCl (e.g., 2M HCl in Diethyl ether) dropwise while stirring at 0 °C.

  • Precipitation: Stir for 30 minutes at 0 °C. The bis-hydrochloride salt will precipitate as a white/off-white solid.

  • Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with cold Diethyl ether.

  • Drying: Dry the purified crystals under high vacuum at 40 °C for 12 hours to remove residual solvent.

Purification Workflows

ExtractionWorkflow Crude Crude Reaction Mixture (Product + Piperazine + SM) Acidify Add 1M HCl (pH < 3) Extract with Organic Solvent Crude->Acidify Org1 Organic Phase (Neutral SM, Non-basic Impurities) Acidify->Org1 Discard Aq1 Aqueous Phase (Protonated Product + Piperazine) Acidify->Aq1 Retain Basify Add 2M NaOH (pH > 11) Extract with DCM Aq1->Basify Aq2 Aqueous Phase (Excess Piperazine) Basify->Aq2 Discard Org2 Organic Phase (1-(4,6-Dimethylpyridin-2-yl)piperazine) Basify->Org2 Isolate

pH-dependent liquid-liquid extraction workflow for basic piperazine derivatives.

PurificationStrategy CrudeBase Crude Free Base CheckImp Primary Impurity? CrudeBase->CheckImp SM Starting Material (2-Halo-pyridine) CheckImp->SM Pip Excess Piperazine CheckImp->Pip Bis Bis-arylated Byproduct CheckImp->Bis Salt HCl Salt Formation & Recrystallization SM->Salt AqWash Aqueous Wash (pH 11) Pip->AqWash Chrom Silica Gel Chromatography (DCM/MeOH/NH4OH) Bis->Chrom Pure Pure 1-(4,6-Dimethylpyridin-2-yl)piperazine Salt->Pure AqWash->Pure Chrom->Pure

Decision tree for selecting the optimal purification method based on impurity profile.

References
  • 1-(2-Pyridyl)piperazine | CID 94459. PubChem, National Center for Biotechnology Information. URL:[Link]

Sources

understanding the degradation pathways of 1-(4,6-Dimethylpyridin-2-YL)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal specifically for researchers, analytical chemists, and drug development professionals tasked with establishing stability-indicating methods (SIMs) and conducting forced degradation studies for 1-(4,6-Dimethylpyridin-2-YL)piperazine .

This guide bypasses generic advice to focus purely on the structural vulnerabilities, causal mechanisms, and self-validating protocols required to accurately map the degradation profile of this specific active pharmaceutical ingredient (API) building block.

Part 1: Core Mechanistic Overview (The "Why")

To effectively troubleshoot unexpected peaks in your chromatograms, you must first understand the electronic and structural vulnerabilities of the molecule. 1-(4,6-Dimethylpyridin-2-yl)piperazine consists of three distinct reactive zones:

  • The Aliphatic Piperazine Ring: The secondary amine nitrogen in the piperazine moiety is highly nucleophilic and sterically accessible. It is the primary site for oxidative attack, readily forming N-oxides[1]. Under severe thermal or basic conditions, the ring is susceptible to hydrolytic cleavage, yielding ethylenediamine and formylpiperazine derivatives[2].

  • The Aromatic Pyridine Ring: The nitrogen in the 4,6-dimethylpyridine ring is significantly less nucleophilic due to its involvement in the aromatic π -system. However, under forced oxidative conditions (especially in the presence of catalysts or excess peracids), it can undergo secondary N-oxidation to form a pyridine N-oxide[3].

  • The C-N Aryl-Amine Linkage: The bond connecting the pyridine and piperazine rings represents a potential cleavage point under intense photolytic stress, leading to radical-mediated fragmentation.

Part 2: Troubleshooting FAQs

Q1: During oxidative stress testing (3% H2​O2​ , Room Temp), my LC-MS analysis shows a major degradant at M+16 Da, and a minor one at M+32 Da. What is the sequence of oxidation? A: The M+16 Da peak corresponds to the mono-N-oxide. Because the aliphatic secondary amine of the piperazine ring is significantly more nucleophilic than the pyridine nitrogen, it oxidizes first, requiring lower activation energy[1]. The M+32 Da peak is the di-N-oxide, which forms only after prolonged exposure when the less reactive pyridine nitrogen finally oxidizes[3]. Actionable Advice: If you need to arrest oxidation at the mono-N-oxide stage to isolate the primary degradant, limit H2​O2​ exposure to 1.2 equivalents and maintain reaction temperatures below 5°C.

Q2: My thermal degradation samples (80°C, pH 10 buffer) show a complete loss of the parent API, with several low-molecular-weight fragments appearing. How do I prevent this total destruction? A: You have over-stressed the system. At high pH and elevated temperatures, the piperazine ring undergoes base-catalyzed hydrolysis and ring-opening, generating a complex, unquantifiable mixture of ethylenediamine and formate derivatives[2]. According to ICH Q1A(R2) guidelines, a forced degradation study should target 5% to 20% degradation to be considered informative and stability-indicating[4]. Complete destruction invalidates your mass balance. Actionable Advice: Lower the temperature to 60°C or reduce the stress duration from 7 days to 24-48 hours to capture the primary degradation intermediates before secondary cleavage occurs.

Q3: We observe significant degradation under UV light but not under standard thermal conditions. What pathway is being triggered? A: Photolytic degradation primarily targets the C-N bond linking the aromatic pyridine to the piperazine ring via a radical-mediated cleavage pathway. This results in the formation of 2-amino-4,6-dimethylpyridine and free piperazine fragments. Actionable Advice: Ensure all sample preparation and LC-vial storage are conducted using amber glassware to mitigate ambient UV exposure during routine analysis.

Part 3: Quantitative Data & Degradation Summary

The following table summarizes the expected degradation behavior of 1-(4,6-Dimethylpyridin-2-YL)piperazine across standard ICH stress conditions.

Stress ConditionReagents / EnvironmentTarget DegradationPrimary DegradantMechanistic Pathway
Oxidation 3% H2​O2​ , 25°C, 24h10 - 15%Piperazine N-oxide (+16 Da)Electrophilic oxygen transfer to aliphatic amine
Base Hydrolysis 0.1 N NaOH, 60°C, 48h5 - 10%Ethylenediamine derivativesBase-catalyzed piperazine ring opening
Acid Hydrolysis 0.1 N HCl, 60°C, 48h< 5%Stable (Salt formation)Protonation protects against nucleophilic attack
Photolysis UV/Vis (1.2M lux hours)10 - 20%2-Amino-4,6-dimethylpyridineRadical-mediated C-N bond cleavage

Part 4: Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and regulatory compliance, do not just execute steps; validate the chemistry as you proceed.

Protocol 1: Controlled Oxidative Degradation

Objective: Generate the mono-N-oxide without over-oxidizing the molecule into unidentifiable fragments. Causality: Hydrogen peroxide ( H2​O2​ ) is chosen over m-CPBA for initial screening to avoid organic acid adducts in LC-MS. A 3% concentration ensures a controlled reaction rate, preventing thermal runaway.

  • Sample Preparation: Dissolve the API in HPLC-grade Methanol to a concentration of 1.0 mg/mL.

  • Stress Induction: Transfer 5.0 mL of the API solution to a 20 mL amber volumetric flask. Add 1.0 mL of 3% v/v H2​O2​ .

  • Incubation: Stir the mixture at 25°C for 24 hours. (Causality: Elevated temperatures with peroxides can lead to explosive ring-opening; room temperature ensures selective N-oxidation)[1].

  • Quenching & Validation: Quench the reaction by adding 1.0 mL of 10% sodium thiosulfate.

    • System Suitability Check: Inject a blank containing only the quenched peroxide matrix to ensure no artifact peaks co-elute with the degradants.

  • Analysis: Dilute to 10 mL with mobile phase and analyze via LC-MS. Verify that total degradation falls within the 5-20% ICH target[4].

Protocol 2: Base-Catalyzed Thermal Degradation

Objective: Induce hydrolytic ring-opening of the piperazine moiety.

  • Sample Preparation: Dissolve the API in a 50:50 mixture of Acetonitrile and 0.1 N NaOH to achieve 1.0 mg/mL.

  • Stress Induction: Seal the solution in a pressure-rated glass vial. (Causality: This prevents solvent evaporation, which would artificially concentrate the sample and skew kinetic degradation data).

  • Incubation: Heat the vial in a dry block at 60°C for 48 hours.

  • Neutralization: Cool to room temperature and neutralize with an equivalent volume of 0.1 N HCl. (Causality: Injecting highly basic samples will dissolve the silica backbone of standard C18 HPLC columns).

  • Analysis: Analyze via LC-UV/MS.

    • Mass Balance Check: The sum of the peak areas of the parent and degradants should equal ~95-100% of the unstressed control area. If it is lower, secondary volatile fragments have formed, and the stress condition must be reduced.

Part 5: Degradation Pathway Visualization

Pathway Parent 1-(4,6-Dimethylpyridin-2-YL)piperazine (Parent API) Oxidation Oxidative Stress (H2O2 / m-CPBA) Parent->Oxidation Thermal Thermal / Base Stress (Heat, pH > 9) Parent->Thermal Photo Photolytic Stress (UV/Vis Light) Parent->Photo NOxide1 Piperazine N-oxide (+16 Da) Oxidation->NOxide1 Primary Aliphatic Amine Oxidation RingOpen Ring-Opened Fragments (Ethylenediamine derivs) Thermal->RingOpen Base-Catalyzed Hydrolysis Cleavage C-N Cleavage (2-Amino-4,6-dimethylpyridine) Photo->Cleavage Radical Cleavage NOxide2 Di-N-oxide (+32 Da) NOxide1->NOxide2 Secondary Aromatic Amine Oxidation

Degradation pathways of 1-(4,6-Dimethylpyridin-2-YL)piperazine under forced stress conditions.

References

  • Oxidative degradation of Piperazine (PZ) in aqueous KOH/K2CO3 solutions. Journal of Environmental Chemical Engineering (hw.ac.uk).
  • Application Notes and Protocols for the N-oxidation of 2,2-dimethylpiperazine. BenchChem.
  • Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products. ICH.
  • Maleic anhydride derivatives as catalysts for N-oxidation of pyridine using hydrogen peroxide. RSC Publishing.

Sources

troubleshooting inconsistent experimental results with 1-(4,6-Dimethylpyridin-2-YL)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist research teams struggling with the erratic behavior of piperazine-pyridine derivatives in biological and analytical assays.

1-(4,6-Dimethylpyridin-2-YL)piperazine is a highly versatile pharmacophore, but it possesses dual basic nitrogen centers: a secondary amine on the piperazine ring and a tertiary nitrogen on the pyridine ring. This specific architecture dictates its physicochemical behavior. When experiments yield inconsistent results—such as drifting IC50 values, irreproducible cell viability data, or erratic analytical quantification—the root cause almost always traces back to kinetic solubility limits , non-specific binding (NSB) , or secondary silanol interactions during chromatography.

This guide is designed to help you diagnose and resolve these specific failure modes using causality-driven, self-validating protocols.

Compound Handling & Aqueous Solvation

Q: Why do my IC50/EC50 values drift significantly between biological replicates, even when using the same 10 mM DMSO stock?

A: You are likely experiencing a "DMSO Crash," which is a failure of kinetic solubility. Researchers typically prepare high-concentration stock solutions in 100% DMSO. When this stock is diluted 1:100 or 1:1000 into an aqueous assay buffer (like PBS or DMEM at pH 7.4), the compound transitions from a fully solvated state into an aqueous environment.

While the piperazine nitrogen is protonated at physiological pH (pKa ~9.8), the highly lipophilic 4,6-dimethylpyridine core heavily counteracts this hydrophilicity. The compound undergoes micro-precipitation—forming sub-visible colloidal aggregates. Because this precipitation is kinetic (time-dependent), the actual free-drug concentration available to your target drops continuously over the course of your assay, leading to drifting, irreproducible results [1].

Protocol: Self-Validating Kinetic Solubility Assessment

To prove whether your compound is crashing out of solution, you must build a self-validating assay that compares theoretical concentration against actual soluble concentration.

  • Serial Dilution in DMSO: Prepare a 2-fold serial dilution of your compound in 100% DMSO (e.g., 10 mM down to 0.01 mM).

  • Aqueous Transfer (The Crash Test): Transfer 2 µL of each DMSO stock into 198 µL of your exact assay buffer (pH 7.4) in a 96-well clear-bottom plate. This mimics your assay's 1% DMSO final concentration.

  • Incubation: Seal the plate and incubate at your assay temperature (e.g., 37°C) for the exact duration of your biological assay (e.g., 2 hours).

  • Nephelometry/Absorbance Check: Read the plate on a microplate reader at 620 nm (turbidity). A sudden spike in absorbance indicates the exact concentration at which micro-precipitation begins.

  • Validation (Centrifugation): Transfer the contents to microcentrifuge tubes, spin at 14,000 x g for 10 minutes to pellet aggregates, and quantify the supernatant via HPLC.

Table 1: Physicochemical Profile & Assay Implications

ParameterValue / StateImpact on Assay Performance
Piperazine pKa ~9.8Protonated (+1) at pH 7.4. Drives electrostatic interactions.
Pyridine pKa ~5.5 - 6.0Mostly neutral at pH 7.4. Increases overall lipophilicity.
Kinetic Solubility Buffer DependentHigh risk of micro-precipitation if final DMSO > 1% at high doses.
Storage Stability Hygroscopic (if salt)Free base oxidizes slowly; store as HCl salt in desiccator at -20°C.

Assay Artifacts & Non-Specific Binding (NSB)

Q: I confirmed my compound is fully soluble via the protocol above, but I am still losing signal in my biochemical assay at low concentrations. What is happening?

A: You are likely encountering Non-Specific Binding (NSB) to your plasticware. Basic amines, particularly protonated piperazines, act as cationic surfactants. They interact strongly with the negatively charged, oxidized surfaces of standard tissue culture-treated polystyrene plates or untreated polypropylene tips via electrostatic and hydrophobic interactions [2].

If you perform serial dilutions in the assay plate itself, the compound binds to the walls of the earlier wells, meaning the lower concentration wells receive exponentially less compound than theoretically calculated.

Caption: Diagnostic workflow for resolving inconsistent assay results with basic amines.

Protocol: Diagnosing Plasticware NSB
  • Prepare a Control Solution: Prepare a 1 µM solution of 1-(4,6-Dimethylpyridin-2-YL)piperazine in your assay buffer.

  • The Transfer Test: Transfer 100 µL of this solution into Well A1 of a standard polystyrene plate. Incubate for 15 minutes.

  • Serial Transfer: Transfer the same 100 µL from Well A1 to Well A2. Wait 15 minutes. Repeat this down the column to Well A8.

  • Quantification: Analyze the concentration of Well A8 vs. the original stock using LC-MS.

  • Resolution: If Well A8 shows >20% loss compared to the stock, NSB is confirmed. Switch to PEG-coated low-binding plates or add a blocking agent like 0.1% BSA (Bovine Serum Albumin) or 0.01% CHAPS to your assay buffer to outcompete the piperazine for plastic binding sites.

Analytical Detection & Chromatography

Q: My LC-MS/HPLC quantification is unreliable. The chromatograms show broad, asymmetrical peaks with severe tailing. How do I fix this?

A: You are observing secondary electrostatic interactions. In reversed-phase HPLC, separation should ideally be driven purely by hydrophobic interactions with the C18 stationary phase. However, standard silica-based columns contain residual, unreacted silanol groups (Si-OH) on their surface.

At typical mobile phase pH values (pH 3 to 7), these silanols ionize to become negatively charged (Si-O⁻). Simultaneously, the highly basic piperazine nitrogen is positively charged. This creates a strong, secondary ion-exchange interaction. A fraction of your analyte molecules gets "stuck" to the silica surface and elutes later than the main peak, causing a long tail that ruins integration and reproducibility [3].

Caption: Mechanism of HPLC peak tailing for piperazine derivatives and its resolution.

Protocol: HPLC Optimization for Piperazine Derivatives

To achieve sharp, Gaussian peaks for 1-(4,6-Dimethylpyridin-2-YL)piperazine, you must neutralize either the analyte or the column surface.

Option A: Low pH Approach (Protonate the Column)

  • Use an end-capped C18 column (where residual silanols are chemically blocked with trimethylsilyl groups).

  • Adjust your aqueous mobile phase to pH 2.5 using 0.1% Trifluoroacetic acid (TFA) or Formic acid. At pH 2.5, the residual silanols are fully protonated (neutral), eliminating the electrostatic attraction.

Option B: High pH Approach (Deprotonate the Analyte)

  • Use a hybrid-silica column (e.g., Waters XBridge) designed to withstand high pH.

  • Adjust your aqueous mobile phase to pH 10.5 using 10 mM Ammonium Bicarbonate adjusted with Ammonium Hydroxide. At this pH, the piperazine secondary amine is deprotonated (neutral), preventing it from interacting with the negatively charged column.

Table 2: HPLC Mobile Phase Optimization

ApproachAqueous PhaseOrganic PhaseColumn RequirementResult on Piperazine
Low pH Water + 0.1% TFA (pH ~2.0)Acetonitrile + 0.1% TFAHeavily End-capped C18Protonated (+2), Silanols Neutralized
High pH 10mM NH4HCO3 (pH ~10.5)AcetonitrileHybrid Silica (pH stable)Deprotonated (Neutral), Sharp Peak
References
  • Predictive Models of Aqueous Solubility of Organic Compounds Built on A Large Dataset of High Integrity. National Center for Biotechnology Information (NCBI) / PubMed Central. URL:[Link]

  • Differential Recovery of Peptides from Sample Tubes and the Reproducibility of Quantitative Proteomic Data. ResearchGate / Mass Spectrometry Reviews. URL:[Link]

  • RP-HPLC-UV validation method for levofloxacin hemihydrate estimation in the nano polymeric ocular preparation. Arabian Journal of Chemistry. URL:[Link]

Validation & Comparative

Comparative Analysis of 1-(4,6-Dimethylpyridin-2-YL)piperazine Against Classical Piperazine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

As a privileged scaffold in medicinal chemistry, the piperazine ring serves as the structural backbone for a vast array of therapeutics, from antipsychotics to targeted cancer therapies[1]. The pharmacological destiny of a piperazine derivative is heavily dictated by its N-substitutions. While classical N-aryl and N-heteroaryl piperazines—such as 1-phenylpiperazine and 1-(pyridin-2-yl)piperazine—have historically dominated neuropharmacology, the emergence of 1-(4,6-dimethylpyridin-2-yl)piperazine (CAS 163613-83-0)[2] has opened entirely new therapeutic corridors in metabolic oncology and non-opioid pain management.

This guide objectively compares the structural, physicochemical, and performance profiles of 1-(4,6-dimethylpyridin-2-yl)piperazine against traditional piperazine alternatives, providing actionable experimental frameworks for drug development professionals.

Structural and Physicochemical Divergence

The addition of methyl groups at the 4 and 6 positions of the pyridine ring fundamentally alters the molecule's interaction with biological targets:

  • 1-(Pyridin-2-yl)piperazine & 1-Phenylpiperazine: These classical derivatives possess a planar, relatively unhindered aromatic system. This allows them to easily intercalate into the orthosteric binding pockets of monoaminergic receptors (e.g., 5-HT1A, 5-HT2A, and D2 receptors), making them the foundation of drugs like mirtazapine and aripiprazole[3][4].

  • 1-(4,6-Dimethylpyridin-2-yl)piperazine: The dual methyl substitutions introduce profound steric hindrance around the pyridine nitrogen, reducing its basicity and hydrogen-bonding capacity while significantly increasing the overall lipophilicity (LogP) of the scaffold. Consequently, this derivative exhibits poor affinity for classical 5-HT receptors. Instead, it demonstrates an exceptional ability to dock into deep, hydrophobic allosteric pockets of metabolic enzymes (like PHGDH)[5] and ion channels (like TRPV1)[6].

SAR Base Piperazine Scaffold Aryl 1-Phenylpiperazine (e.g., Aripiprazole) Base->Aryl Pyridyl 1-(Pyridin-2-yl)piperazine (e.g., Mirtazapine) Base->Pyridyl Dimethyl 1-(4,6-Dimethylpyridin-2-yl)piperazine (e.g., NCT-503) Base->Dimethyl Target1 5-HT / DA Receptors (Neurological) Aryl->Target1 Pyridyl->Target1 Target2 TRPV1 (Pain) & PHGDH (Oncology) Dimethyl->Target2 Enhanced Lipophilicity & Steric Hindrance

Figure 1: Structure-Activity Relationship (SAR) divergence of piperazine derivatives.

Performance Comparison: Target Specificity and Efficacy

To objectively evaluate the utility of these scaffolds, we must compare their binding affinities and primary therapeutic applications.

Table 1: Quantitative Comparison of Piperazine Derivatives
Derivative CorePrimary Target ClassRepresentative CompoundBinding AffinityKey Advantage / Disadvantage
1-(4,6-Dimethylpyridin-2-yl)piperazine PHGDH (Metabolism)NCT-503IC50 = 2.5 µM[7]Advantage: High metabolic stability; non-competitive allosteric inhibition.
1-(4,6-Dimethylpyridin-2-yl)piperazine TRPV1 (Ion Channel)Compound 5acIC50 = 9.80 nM[6]Advantage: Excellent analgesia without the hyperthermia side-effects of older drugs.
1-(Pyridin-2-yl)piperazine 5-HT ReceptorsMirtazapine analogsKi < 10 nM[3]Disadvantage: Broad polypharmacology; lacks precise target selectivity.
1-(2-Methoxyphenyl)piperazine 5-HT1A ReceptorWAY-100635Ki = 0.6 nM[8]Disadvantage: Gold standard antagonist, but suffers from a poor metabolic half-life.
Deep Dive: Metabolic Oncology via PHGDH Inhibition

One of the most significant applications of the 1-(4,6-dimethylpyridin-2-yl)piperazine scaffold is in the synthesis of NCT-503 (N-(4,6-dimethylpyridin-2-yl)-4-(4-(trifluoromethyl)benzyl)piperazine-1-carbothioamide)[7]. NCT-503 is a potent inhibitor of 3-phosphoglycerate dehydrogenase (PHGDH), the rate-limiting enzyme in glucose-derived serine synthesis, which is heavily hijacked by triple-negative breast cancers and melanomas[9]. Unlike classical competitive inhibitors, the bulky dimethylpyridine moiety allows NCT-503 to bind allosterically, rendering it non-competitive with respect to NAD+ and 3-PG substrates[7].

Deep Dive: Next-Generation TRPV1 Antagonism

Classical urea-based TRPV1 antagonists (e.g., BCTC, which utilizes a 4-tert-butylphenyl piperazine core) are highly effective at blocking pain but consistently fail in clinical trials due to severe hyperthermia side-effects[6]. Recent 2025 data demonstrates that replacing the classical core with a 1-(4,6-dimethylpyridin-2-yl)piperazine moiety (yielding Compound 5ac) results in a highly potent antagonist (IC50 = 9.80 nM) that perfectly fits the rTRPV1 hydrophobic pocket without triggering the hyperthermic response, marking a breakthrough in analgesic drug design[6].

G Glucose Glucose Glycolysis 3-Phosphoglycerate (3-PG) Glucose->Glycolysis PHGDH PHGDH Enzyme (Rate-Limiting) Glycolysis->PHGDH Serine Serine Synthesis PHGDH->Serine Cancer Tumor Proliferation Serine->Cancer NCT503 NCT-503 (1-(4,6-Dimethylpyridin-2-yl)piperazine derivative) NCT503->PHGDH Allosteric Inhibition

Figure 2: Pharmacological mechanism of NCT-503 inhibiting the PHGDH-mediated serine biosynthesis pathway.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems, incorporating strict causality and necessary controls.

Protocol A: PHGDH Allosteric Inhibition Assay

Causality: PHGDH catalyzes the conversion of 3-PG to phosphohydroxypyruvate, simultaneously reducing NAD+ to NADH. Because NADH is fluorescent (unlike NAD+), measuring NADH fluorescence provides a direct, real-time kinetic readout of enzyme activity. Self-Validation: To prove that inhibition is driven by the specific structural geometry of the drug rather than non-specific aggregation, you must run the active compound (NCT-503) alongside its exact inactive control (N-(4,6-dimethylpyridin-2-yl)-4-(pyridin-4-yl)piperazine-1-carbothioamide)[5].

  • Enzyme Preparation: Dilute recombinant human PHGDH to 50 nM in assay buffer (50 mM Tris-HCl pH 8.5, 1 mM EDTA, 1 mM DTT).

  • Compound Incubation: Dispense 1-(4,6-dimethylpyridin-2-yl)piperazine derivatives (Active and Inactive Control) across a 10-point concentration gradient (0.01 µM to 50 µM) into a 384-well black microplate. Incubate with the enzyme for 15 minutes at room temperature.

  • Reaction Initiation: Add a substrate mix yielding final concentrations of 200 µM NAD+ and 1 mM 3-PG.

  • Kinetic Readout: Immediately measure NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) every 30 seconds for 20 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity (V0) from the linear portion of the curve. The inactive control must show no reduction in V0 compared to the DMSO vehicle, validating the on-target specificity of the active compound[5].

Protocol B: TRPV1 Calcium Influx (FLIPR) Assay

Causality: TRPV1 is a non-selective cation channel highly permeable to Calcium ( Ca2+ ). By loading cells with Fluo-4 AM (a cell-permeable dye that fluoresces upon binding free intracellular calcium), we can optically quantify the extent of channel blockade by the piperazine derivative when challenged with capsaicin.

  • Cell Preparation: Seed HEK293 cells stably expressing human TRPV1 into 384-well poly-D-lysine coated plates at 15,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye solution (diluted in Tyrode's buffer with 2.5 mM probenecid to prevent dye efflux). Incubate for 60 minutes at 37°C.

  • Antagonist Pre-incubation: Add 10 µL of the 1-(4,6-dimethylpyridin-2-yl)piperazine derivative (e.g., Compound 5ac) at varying concentrations. Incubate for 15 minutes.

  • Agonist Challenge: Using a Fluorometric Imaging Plate Reader (FLIPR), inject capsaicin (final concentration 100 nM, roughly the EC80).

  • Readout: Record the peak fluorescence intensity (Excitation: 488 nm, Emission: 525 nm). Calculate the IC50 by plotting the normalized peak fluorescence against the log concentration of the antagonist[6].

Sources

A Comparative Guide to Validating the Therapeutic Efficacy of 1-(4,6-Dimethylpyridin-2-YL)piperazine in Oncology Models

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the therapeutic efficacy of the novel investigational compound, 1-(4,6-Dimethylpyridin-2-YL)piperazine, hereafter referred to as "Compound X," in preclinical oncology models. We will explore its hypothesized mechanism of action and present a logical, multi-stage validation workflow, comparing its performance against established alternatives.

The piperazine heterocycle is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved drugs targeting a wide array of diseases, including cancer.[1] Its structural versatility allows for precise modifications that can optimize potency, selectivity, and pharmacokinetic properties.[1] Compound X, featuring a dimethyl-substituted pyridine moiety, represents a next-generation derivative designed for enhanced target engagement. Our hypothesis posits that Compound X functions as a potent and selective inhibitor of Tyrosine Kinase Z (TKZ), a critical signaling node implicated in the proliferation and survival of various solid tumors.

This document outlines the essential in vitro and in vivo studies required to rigorously test this hypothesis, establish a dose-response relationship, and benchmark Compound X against a standard-of-care TKZ inhibitor, "Reference Compound R."

Part 1: In Vitro Validation of Mechanism of Action

The foundational step in validating any therapeutic agent is to confirm its hypothesized mechanism of action at the molecular and cellular levels. This ensures that the observed anti-proliferative effects are indeed a direct result of target engagement.

Biochemical Kinase Inhibition Assay

Causality: The first and most direct test is a cell-free biochemical assay. This isolates the kinase (TKZ) and the inhibitor (Compound X) from the complexities of a cellular environment. It allows us to confirm direct binding and inhibition of the kinase's enzymatic activity and to determine a precise potency value (IC50).

Experimental Protocol: TKZ Kinase Assay

  • Reagents: Recombinant human TKZ enzyme, ATP, biotinylated peptide substrate, Compound X, Reference Compound R, and a suitable kinase buffer.

  • Procedure:

    • Prepare a serial dilution of Compound X and Reference Compound R in DMSO.

    • In a 384-well plate, add the kinase buffer, the peptide substrate, and the test compounds.

    • Initiate the reaction by adding recombinant TKZ enzyme.

    • Incubate for 60 minutes at room temperature.

    • Add an ATP solution to start the phosphorylation reaction. Incubate for 90 minutes.

    • Stop the reaction by adding EDTA.

    • Add a detection reagent (e.g., LanthaScreen™ Tb-anti-pTyr antibody) to quantify the phosphorylated substrate via Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).

  • Data Analysis: Plot the inhibition percentage against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement Assay

Causality: Following biochemical confirmation, it is critical to verify that Compound X can penetrate the cell membrane and inhibit TKZ activity within a living system. A Western blot assay to measure the phosphorylation of a known downstream substrate of TKZ provides this crucial evidence of cellular target engagement.

Experimental Protocol: Western Blot for p-Substrate Y

  • Cell Culture: Culture a cancer cell line known to have high TKZ activity (e.g., NSCLC cell line NCI-H460) to 80% confluency.

  • Treatment: Starve the cells in a serum-free medium for 12 hours, then treat with varying concentrations of Compound X or Reference Compound R for 2 hours.

  • Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis & Transfer: Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate overnight at 4°C with a primary antibody against the phosphorylated form of Substrate Y (p-Substrate Y).

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Use an antibody for total Substrate Y and a housekeeping protein (e.g., GAPDH) for loading control.

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and quantify band density.

Hypothesized Signaling Pathway

The diagram below illustrates the proposed mechanism where Compound X inhibits TKZ, thereby blocking the downstream phosphorylation of Substrate Y and inhibiting cancer cell proliferation.

G cluster_0 Cell Membrane GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor TKZ TKZ Receptor->TKZ Activates SubstrateY Substrate Y TKZ->SubstrateY Phosphorylates pSubstrateY p-Substrate Y Proliferation Cell Proliferation & Survival pSubstrateY->Proliferation Promotes CompoundX Compound X CompoundX->TKZ Inhibits G cluster_workflow In Vivo Efficacy Workflow A 1. Cell Culture (NCI-H460) B 2. Tumor Implantation (Athymic Nude Mice) A->B C 3. Tumor Growth (to 150-200 mm³) B->C D 4. Randomization (n=10/group) C->D E 5. Dosing Period (21 days) - Vehicle - Compound X (30 mpk) - Compound X (60 mpk) - Ref. Compound R (50 mpk) D->E F 6. Monitoring - Tumor Volume - Body Weight E->F G 7. Endpoint & Analysis - Tumor Collection - TGI Calculation F->G

Caption: Step-by-step workflow for a mouse xenograft efficacy study.

Conclusion

This guide provides a robust, logical, and self-validating framework for assessing the therapeutic potential of 1-(4,6-Dimethylpyridin-2-YL)piperazine (Compound X). By systematically progressing from biochemical validation to cellular assays and finally to in vivo disease models, researchers can build a comprehensive data package. The direct comparison against a reference compound at each stage is crucial for objectively determining the relative advantages of Compound X in terms of potency, selectivity, and anti-tumor activity. Positive outcomes from this workflow would provide strong justification for advancing Compound X into further IND-enabling studies.

References

  • Hassan, S. S., & Usman, M. (2021). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. Available at: [Link]

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  • Patsnap Synapse. (2024). What is the mechanism of Piperazine?. Available at: [Link]

  • Hassan, S. S., & Usman, M. (2021). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. Available at: [Link]

  • Jadhav, S. B., et al. (2023). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. Available at: [Link]

  • Dong, M., et al. (2012). Design, synthesis, and biological activity of novel 1,4-disubstituted piperidine/piperazine derivatives as CCR5 antagonist-based HIV-1 entry inhibitors. PubMed. Available at: [Link]

  • Pharmacology of Piperazine ; Definition, Uses, Mechanism of action, Side effects. (2024). YouTube. Available at: [Link]

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  • Sausville, E. A., et al. (2008). Synthesis and evaluation of piperazine and homopiperazine analogues of JS-K, an anti-cancer lead compound. PMC. Available at: [Link]

  • Rege, P., et al. (2015). Development of (S)-N6-(2-(4-(Isoquinolin-1-yl)piperazin-1-yl)ethyl)-N6-propyl-4,5,6,7-tetrahydrobenzo[d]-thiazole-2,6-diamine and its analogue as a D3 receptor preferring agonist: Potent in vivo activity in Parkinson's disease animal models. Europe PMC. Available at: [Link]

  • Shah, P., et al. (2023). Synthesis, characterization, and biological activity of novel azole piperazine congeners. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • de Oliveira, R., et al. (2019). Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. Available at: [Link]

  • Popugaeva, E., et al. (2019). Derivatives of Piperazines as Potential Therapeutic Agents for Alzheimer's Disease. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

  • Kumar, B., et al. (2020). Neuropharmacological Potential of Different Piperazine Analogs: A Recent Prospective. ResearchGate. Available at: [Link]

  • Lombardo, C. M., et al. (2021). Piperidine and piperazine analogs in action: zinc(ii)-mediated formation of amidines. New Journal of Chemistry. Available at: [Link]

  • Ataman Kimya. (n.d.). 1,4-DIMETHYLPIPERAZINE. Available at: [Link]

  • Řezáčová, A., et al. (2020). Substituted Piperazines as Novel Potential Radioprotective Agents. PMC. Available at: [Link]

  • University of Hertfordshire. (2025). Piperazine. AERU. Available at: [Link]

  • Christodoulou, M. S., et al. (2025). Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. Available at: [Link]

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity in Preclinical Assays. ResearchGate. Available at: [Link]

  • Gatiatulin, A. G., et al. (2023). (1R,2R,6S)-2(4-(4-Isopropylbenzyl)piperazin-1-yl)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-enol. MDPI. Available at: [Link]

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1-(4,6-Dimethylpyridin-2-YL)piperazine versus a known inhibitor for target binding affinity

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analysis of Target Binding Affinity: A Guide for Drug Discovery Professionals

An In-Depth Evaluation of 1-(4,6-Dimethylpyridin-2-YL)piperazine against a High-Affinity Sigma-1 Receptor Antagonist

Introduction: The Central Role of Binding Affinity in Drug Efficacy

In the landscape of modern drug discovery, the binding affinity of a compound for its biological target is a cornerstone metric, profoundly influencing its potency, selectivity, and overall therapeutic potential. A high binding affinity, quantified by a low inhibition constant (Kᵢ) or dissociation constant (K𝘥), often correlates with a lower effective dose and a reduced likelihood of off-target effects. This guide provides a comparative analysis of the target binding affinity of the novel compound 1-(4,6-Dimethylpyridin-2-YL)piperazine against a well-characterized, high-potency inhibitor, focusing on the Sigma-1 Receptor (S1R) .

The S1R has emerged as a compelling therapeutic target for a range of neurological and psychiatric disorders, including neurodegenerative diseases, neuropathic pain, and depression.[1][2] It functions as a unique ligand-operated molecular chaperone at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM), playing a critical role in regulating calcium signaling, ion channel function, and cellular stress responses.[1][2][3] Given that the piperazine scaffold is a privileged structure found in many S1R ligands, this analysis will explore the potential of 1-(4,6-Dimethylpyridin-2-YL)piperazine within this important target class.

This document will present quantitative binding data, detail the rigorous experimental methodology required to obtain such data, and provide expert analysis on the implications of these findings for future research and development.

Compound Overview and Target Selection

For this guide, we compare our compound of interest with a benchmark antagonist known for its exceptional potency and selectivity for the S1R.

  • Compound of Interest (COI): 1-(4,6-Dimethylpyridin-2-YL)piperazine. A novel molecule featuring a substituted pyridine ring linked to a piperazine core. As direct experimental data for this compound is not yet publicly available, we will operate with a hypothetical, yet plausible, Kᵢ value based on structure-activity relationships of similar piperazine derivatives. This serves an illustrative purpose for the comparative methodology.

  • Known Inhibitor: Sigma-1 Receptor Antagonist 1 (Compound 137). A highly potent and selective S1R antagonist reported in the literature, serving as an ideal benchmark for high-affinity binding.[4]

Quantitative Comparison of Binding Affinity

The binding affinity of a ligand for its receptor is a measure of the strength of their interaction. The inhibition constant (Kᵢ) is a critical parameter derived from competitive binding assays, where a lower Kᵢ value signifies a higher binding affinity.

Parameter1-(4,6-Dimethylpyridin-2-YL)piperazineSigma-1 Receptor Antagonist 1[4]
Target Sigma-1 Receptor (S1R)Sigma-1 Receptor (S1R)
Binding Affinity (Kᵢ) 25 nM (Hypothetical) 1.06 nM
Selectivity To Be DeterminedHigh (1344-fold over σ2R)
Molecular Weight 191.27 g/mol Not Specified

Analysis: The benchmark, Sigma-1 Receptor Antagonist 1, demonstrates exceptionally high affinity with a Kᵢ value in the low-nanomolar range (1.06 nM).[4] Our hypothetical Kᵢ of 25 nM for 1-(4,6-Dimethylpyridin-2-YL)piperazine positions it as a compound with significant affinity for the S1R, worthy of further investigation, yet highlights a clear difference in potency when compared to a highly optimized antagonist. This quantitative gap underscores the importance of lead optimization in drug development to achieve desired potency.

The Sigma-1 Receptor: Mechanism and Signaling Pathway

The S1R is not a classical receptor but a chaperone protein that resides at the ER-mitochondrion interface (MAM).[3] Under basal conditions, S1R is complexed with another chaperone, the Binding Immunoglobulin Protein (BiP).[5] Upon stimulation by ligand agonists or in response to cellular stress, S1R dissociates from BiP and translocates to modulate the function of various "client proteins," including ion channels and other receptors.[3][5] This modulation has profound effects on cellular homeostasis, particularly in neurons.[6]

S1R signaling is implicated in neuroprotection, regulation of apoptosis, protein folding, and inflammation.[2][7] Its activation can alter neuronal excitability by interacting with voltage-gated ion channels and can influence calcium signaling between the ER and mitochondria, which is vital for cellular energy and survival.[1][3][6]

G cluster_MAM Mitochondria-Associated ER Membrane (MAM) cluster_Cellular Cellular Effects S1R_BiP S1R-BiP Complex (Inactive State) S1R_Active Active S1R (Monomer/Oligomer) S1R_BiP->S1R_Active Ligand Binding (Agonist) or Cellular Stress BiP BiP S1R_Active->BiP Dissociation IP3R IP3 Receptor S1R_Active->IP3R Modulates IonChannels Ion Channels (K⁺, Na⁺, Ca²⁺) S1R_Active->IonChannels Modulates Plasma Membrane & ER Channels Mitochondrion Mitochondrion IP3R->Mitochondrion Ca²⁺ Transfer CellSurvival Neuroprotection & Cell Survival Mitochondrion->CellSurvival Maintains Homeostasis Apoptosis ↓ Apoptosis CellSurvival->Apoptosis

Caption: Signaling pathway of the Sigma-1 Receptor (S1R) at the MAM.

Experimental Protocol: Radioligand Binding Assay for S1R

To ensure the trustworthiness and reproducibility of binding affinity data, a standardized, rigorously controlled experimental protocol is essential. The following describes a competitive radioligand binding assay to determine the Kᵢ of a test compound for the human Sigma-1 Receptor.

Causality in Experimental Design: This assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the S1R. The concentration of the test compound that displaces 50% of the radioligand is the IC₅₀, which is then mathematically converted to the Kᵢ. The use of a highly selective radioligand like [³H]-(+)-pentazocine is critical for isolating the interaction to the S1R.[8][9]

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Separation & Analysis P1 S1R Membrane Prep (e.g., from Guinea Pig Liver or Recombinant Cells) A1 Combine in 96-well Plate: 1. S1R Membranes 2. Radioligand 3. Test Compound (or Buffer or NSB) P1->A1 P2 Serial Dilution of Test Compound P2->A1 P3 Prepare Radioligand ([³H]-(+)-pentazocine) P3->A1 A2 Incubate to Equilibrium (e.g., 120 min at 37°C) A1->A2 S1 Rapid Filtration (Glass Fiber Filters) A2->S1 S2 Wash Filters (Remove Unbound Ligand) S1->S2 S3 Quantify Radioactivity (Scintillation Counting) S2->S3 S4 Calculate IC₅₀ (Non-linear Regression) S3->S4 S5 Calculate Kᵢ (Cheng-Prusoff Equation) S4->S5

Caption: Workflow for a Sigma-1 Receptor competitive binding assay.

Step-by-Step Methodology
  • Membrane Preparation:

    • Homogenize tissue highly expressing S1R (e.g., guinea pig liver) or cells expressing recombinant human S1R in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) with protease inhibitors.[10]

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 40,000 x g).

    • Wash and resuspend the membrane pellet in the assay buffer. Determine protein concentration via a Bradford or BCA assay.

  • Assay Setup (96-well plate format):

    • Total Binding Wells: Add S1R membrane preparation, assay buffer, and a fixed concentration of [³H]-(+)-pentazocine (typically near its K𝘥 value).[11]

    • Non-Specific Binding (NSB) Wells: Add the same components as Total Binding, plus a high concentration (e.g., 10 µM) of a non-labeled S1R ligand like haloperidol to saturate the receptors.[11] This step is crucial as it defines the amount of radioligand that binds to non-receptor components, which must be subtracted for accurate analysis.

    • Competitive Binding Wells: Add S1R membrane preparation, [³H]-(+)-pentazocine, and serial dilutions of the test compound (e.g., 1-(4,6-Dimethylpyridin-2-YL)piperazine).

  • Incubation:

    • Incubate the plate for a sufficient duration to reach binding equilibrium (typically 90-120 minutes) at a controlled temperature (e.g., 37°C).[10]

  • Filtration and Washing:

    • Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This critical step separates the membrane-bound radioligand from the free radioligand.[10][12]

    • Immediately wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.

  • Quantification:

    • Place the dried filters into scintillation vials, add a scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding CPM - Non-Specific Binding CPM.

    • Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC₅₀ value.

    • Convert the IC₅₀ to the Kᵢ using the Cheng-Prusoff equation :

      • Kᵢ = IC₅₀ / (1 + [L]/K𝘥)

      • Where [L] is the concentration of the radioligand and K𝘥 is its dissociation constant.[11][13]

Expert Interpretation and Future Directions

The comparative analysis reveals that while our hypothetical compound, 1-(4,6-Dimethylpyridin-2-YL)piperazine, shows promise with a respectable affinity in the nanomolar range, it is approximately 24-fold less potent than the highly optimized antagonist. This is a common and expected finding in early-stage discovery.

Key Insights:

  • Potency: The Kᵢ of 1.06 nM for the benchmark antagonist sets a high standard for potency.[4] Achieving such high affinity is often the result of extensive structure-activity relationship (SAR) studies and iterative chemical modifications.

  • Selectivity: The benchmark's high selectivity (1344-fold over the related σ2R) is a critical attribute for minimizing off-target effects and is a key goal for optimization.[4] The selectivity profile of 1-(4,6-Dimethylpyridin-2-YL)piperazine would be a mandatory next step in its characterization.

  • Structural Implications: The dimethylpyridine substitution on the piperazine core is the primary structural variable. Future synthetic efforts should focus on exploring different substitutions on both the pyridine and piperazine rings to probe the binding pocket of the S1R and identify key interactions that could enhance affinity.

Recommended Next Steps:

  • Experimental Validation: The immediate priority is to synthesize 1-(4,6-Dimethylpyridin-2-YL)piperazine and experimentally determine its Kᵢ for S1R using the protocol detailed above.

  • Selectivity Profiling: The compound must be tested against a panel of related receptors (especially σ2R) and other common off-targets to establish its selectivity profile.

  • Functional Assays: Binding affinity does not reveal whether a compound is an agonist or an antagonist. Functional assays, such as measuring downstream effects like calcium mobilization or changes in neuronal excitability, are required to determine the compound's functional activity.

  • Lead Optimization: Based on the initial data, a medicinal chemistry campaign should be initiated to synthesize analogs with the goal of improving potency and selectivity to levels comparable to or exceeding the benchmark inhibitor.

Conclusion

This guide has objectively compared the binding affinity of 1-(4,6-Dimethylpyridin-2-YL)piperazine (hypothetically) with a state-of-the-art Sigma-1 Receptor antagonist. While the benchmark inhibitor demonstrates superior potency, the analysis validates the piperazine scaffold as a viable starting point for developing novel S1R modulators. The provided experimental framework offers a robust, self-validating system for researchers to accurately determine binding affinities and guide the data-driven optimization of new chemical entities. The path from a promising hit to a clinical candidate is paved with rigorous quantitative analysis, and understanding the nuances of target binding is the essential first step on that journey.

References

  • Su, T. P., Su, T. C., Nakamura, Y., & Tsai, S. Y. (2016). The sigma-1 receptor: roles in neuronal plasticity and disease. Journal of Biomedical Science.
  • BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Studies of Sigma-1 Receptor Ligands. BenchChem Technical Support.
  • Berardi, F., et al. (2010). Novel Highly Potent and Selective σ1 Receptor Antagonists Related to Spipethiane. Journal of Medicinal Chemistry.
  • MedchemExpress. (n.d.). Sigma-1 receptor antagonist 1.
  • Ngo, A., et al. (2024). Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke.
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  • Pabba, M. (2019). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in Neuroscience.
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  • BenchChem. (2025). Application Note: Radioligand Binding Assay for Fluvoxamine at the Sigma-1 Receptor. BenchChem Technical Support.
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  • Motawe, Z. Y., et al. (2021). PRE-084 as a tool to uncover potential therapeutic applications for selective sigma-1 receptor activation.
  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
  • Selleck Chemicals. (n.d.). PRE-084 hydrochloride.
  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology.
  • Prezzavento, O., et al. (2013). Neuroprotective effects of high affinity sigma 1 receptor selective compounds. Amino acids.
  • Bai, T., et al. (2017). Haloperidol, a sigma receptor 1 antagonist, promotes ferroptosis in hepatocellular carcinoma cells.
  • Fishback, J. A., et al. (2017). Activation of the sigma-1 receptor by haloperidol metabolites facilitates brain-derived neurotrophic factor secretion from human astroglia.
  • Tocris Bioscience. (n.d.). Haloperidol hydrochloride.
  • D'Anca, M., et al. (2022). Sigma-1 receptor agonist PRE-084 confers protection against TAR DNA-binding protein-43 toxicity through NRF2 signalling. Neurobiology of Disease.
  • Ruiz-Molina, M., et al. (2025). Prediction of Activity and Selectivity Profiles of Sigma Receptor Ligands Using Machine Learning Approaches.
  • Rossi, D., et al. (2025). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety.

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A Researcher's Guide to Cross-Validating Anticancer Activity: The Case of Piperazine and Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern oncology drug discovery, the identification of novel chemical scaffolds with potent and selective anticancer activity is a paramount objective. Among the myriad of heterocyclic compounds, piperazine and pyridine moieties have emerged as privileged structures, frequently incorporated into molecules exhibiting significant antiproliferative effects.[1][2] This guide provides a comprehensive framework for the cross-validation of a hypothetical, yet representative, compound, '1-(4,6-Dimethylpyridin-2-YL)piperazine', across various cancer cell lines. While specific experimental data for this exact molecule is not yet publicly available, we will draw upon established methodologies and data from structurally related piperazine and pyridine derivatives to illustrate the critical workflow for evaluating a novel anticancer candidate. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously assess and compare the preclinical efficacy of new chemical entities.

The Rationale: Why Piperazine and Pyridine Scaffolds in Oncology?

The piperazine ring is a versatile scaffold in medicinal chemistry, known to improve physicochemical properties such as solubility and bioavailability.[1] Its derivatives have been investigated for a wide range of biological activities, including significant anticancer properties.[3][4] Similarly, the pyridine ring is a core component of many bioactive compounds and has been incorporated into numerous anticancer agents.[5] The combination of these two pharmacophores, as in our subject compound, presents a promising starting point for the development of novel therapeutics. The exploration of such compounds is driven by the continuous need for drugs with improved efficacy, better safety profiles, and the ability to overcome resistance to existing treatments.[6]

Comparative Analysis of Anticancer Activity: A Multi-Cell Line Approach

The initial step in characterizing a new compound is to assess its cytotoxic and antiproliferative effects across a panel of well-characterized cancer cell lines. This approach provides insights into the compound's spectrum of activity and potential for selective targeting of certain cancer types. The table below summarizes the reported activities of various piperazine and pyridine derivatives, which can serve as a benchmark for our hypothetical compound.

Compound/Derivative ClassCancer Cell Line(s)Reported Activity (IC50/GI50)Reference
Quinoxalinyl–piperazine derivatives Breast, Skin, Pancreas, CervixGrowth inhibition demonstrated[4]
Arylpiperazine derivatives Prostate (DU145)IC50 < 2 µM for lead compounds[7]
Piperazine-substituted pyranopyridines Lung (A549), Cervix (HeLa), Prostate (DU145), Leukemia (K562), Neuroblastoma (SH-SY5Y)Activity at micromolar and submicromolar concentrations[2]
Vindoline–piperazine conjugates Breast (MDA-MB-468), Non-small cell lung (HOP-92)GI50 = 1.00 µM and 1.35 µM respectively[1]
1,2,4 Triazole pyridine derivatives Murine Melanoma (B16F10)IC50 in the range of 41.12µM to 61.11µM[8]
N-Mannich bases of 1,3,4-oxadiazole with 4,6-dimethylpyridine Skin Cancer (A375, C32), Breast Cancer (MCF-7/WT, MCF-7/DX), Glioblastoma (SNB-19)High sensitivity at 100 µM for some compounds[6]
2,5-Diketopiperazines Lung (A549), Cervix (HeLa)IC50 values ranging from 0.7 to 8.9 μM[9]

This comparative data highlights the broad-spectrum potential of piperazine-containing compounds and underscores the importance of screening against a diverse panel of cell lines to identify the most sensitive cancer types.

Experimental Protocols for Cross-Validation

To ensure the trustworthiness and reproducibility of findings, standardized and well-validated experimental protocols are essential. Here, we detail the core assays required for the initial cross-validation of a novel compound's anticancer activity.

Cell Viability and Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cancer cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate overnight to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., from 0.1 to 100 µM) in the appropriate cell culture medium. Treat the cells with these concentrations for a specified period (e.g., 24, 48, or 72 hours).[10] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[10]

  • MTT Addition: After the incubation period, add 20 µL of a 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[10]

  • Formazan Solubilization: Carefully remove the medium and add 150-200 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Absorbance Measurement: Measure the absorbance at 590 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis

Understanding how a compound induces cell death is crucial. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer agents.

Protocol: Annexin V-FITC/Propidium Iodide (PI) Staining

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Investigating Cell Cycle Perturbations

Many anticancer drugs exert their effects by arresting the cell cycle at specific phases, thereby preventing cell proliferation.

Protocol: Propidium Iodide (PI) Staining for Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described for the apoptosis assay.

  • Cell Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A. Incubate in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Visualizing the Workflow and Potential Mechanisms

To provide a clearer understanding of the experimental logic and potential molecular interactions, the following diagrams are provided.

G cluster_0 Initial Screening cluster_1 Mechanism of Action Studies A Novel Compound (e.g., 1-(4,6-Dimethylpyridin-2-YL)piperazine) B Multi-Cell Line Panel (e.g., NCI-60) A->B C MTT/Cell Viability Assay B->C D Apoptosis Assay (Annexin V/PI) C->D If cytotoxic E Cell Cycle Analysis (PI Staining) C->E If antiproliferative F Western Blot (for protein expression) D->F E->F G Target Identification Studies F->G H Lead Compound Identification G->H

Caption: Experimental workflow for the cross-validation of a novel anticancer compound.

G Compound Piperazine-Pyridine Derivative Receptor Cell Surface Receptor (e.g., Tyrosine Kinase) Compound->Receptor Inhibition Pathway Signaling Cascade (e.g., PI3K/Akt/mTOR) Receptor->Pathway Blocks Activation Transcription Transcription Factors Pathway->Transcription Inhibition Nucleus Nucleus Transcription->Nucleus Prevents Nuclear Translocation Apoptosis Apoptosis Induction Nucleus->Apoptosis Altered Gene Expression CellCycle Cell Cycle Arrest (G2/M Phase) Nucleus->CellCycle Altered Gene Expression

Caption: Hypothetical signaling pathway inhibited by a piperazine-pyridine derivative.

Conclusion and Future Directions

The cross-validation of a novel compound's anticancer activity is a meticulous process that requires a systematic and multi-faceted approach. While '1-(4,6-Dimethylpyridin-2-YL)piperazine' serves as a conceptual model in this guide, the principles and protocols outlined are universally applicable for the preclinical evaluation of new chemical entities. The promising results from various piperazine and pyridine derivatives in the literature provide a strong rationale for the continued exploration of this chemical space. Future studies should focus on elucidating specific molecular targets, assessing in vivo efficacy in animal models, and exploring potential synergistic combinations with existing chemotherapeutic agents. Through such rigorous scientific inquiry, we can advance the development of more effective and targeted cancer therapies.

References

  • Piperazine - Wikipedia. [Link]

  • What are the pharmacodynamics of piperazine? - Blog - Biosynce. [Link]

  • Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. [Link]

  • Synthesis, Anticancer Activity and Molecular Docking Studies of Novel N-Mannich Bases of 1,3,4-Oxadiazole Based on 4,6-Dimethylpyridine Scaffold - MDPI. [Link]

  • Piperazine Heterocycles as Potential Anticancer Agents: A Review - ResearchGate. [Link]

  • Synthesis and Antitumor Activity of Novel Arylpiperazine Derivatives Containing the Saccharin Moiety - PMC. [Link]

  • What is the mechanism of Piperazine? - Patsnap Synapse. [Link]

  • SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE - International Journal of Pharmaceutical Sciences and Research (IJPSR). [Link]

  • Anticancer Functions of Pyridine Heterocycles - IntechOpen. [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC. [Link]

  • Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma - MDPI. [Link]

  • Targeting Cancer Cell Proliferation Using Piperazine‐Linked Quinolinequinones: Mechanism and Metabolic Profile - PMC. [Link]

  • Piperazine - chemeurope.com. [Link]

  • Novel Piperazine Derivatives of Vindoline as Anticancer Agents - MDPI. [Link]

  • Piperazine-Substituted Pyranopyridines Exhibit Antiproliferative Activity and Act as Inhibitors of HBV Virion Production - PMC. [Link]

  • Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. [Link]

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independent verification of the proposed mechanism of action for 1-(4,6-Dimethylpyridin-2-YL)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Independent Verification of the Proposed Mechanism of Action for 1-(4,6-Dimethylpyridin-2-YL)piperazine Scaffolds Content Type: Publish Comparison Guide & Experimental Verification Workflow Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Pharmacophore Context

The compound 1-(4,6-Dimethylpyridin-2-YL)piperazine serves as the critical core pharmacophore for a novel class of metabolic inhibitors, most notably the investigational probe NCT-503 [1]. The proposed mechanism of action (MoA) for derivatives of this scaffold is the non-competitive inhibition of Phosphoglycerate Dehydrogenase (PHGDH) , the rate-limiting enzyme in the de novo serine biosynthesis pathway[2].

However, evaluating this scaffold presents a unique pharmacological challenge. The 2-pyridylpiperazine moiety is a historically privileged structural motif for central nervous system (CNS) targets, frequently exhibiting high affinity for serotonin (5-HT) and dopamine (D2) receptors[3]. Therefore, as an Application Scientist, I have designed this guide to provide a self-validating experimental workflow that independently verifies the proposed metabolic MoA (PHGDH inhibition) while rigorously ruling out off-target neuropharmacological activity (GPCR binding).

Proposed Mechanism of Action (MoA)

In highly proliferative cells (e.g., MDA-MB-468 breast cancer lines), the de novo serine synthesis pathway is hijacked to supply one-carbon units for nucleotide synthesis. 1-(4,6-Dimethylpyridin-2-YL)piperazine derivatives are proposed to bind non-competitively to PHGDH, independent of its natural substrates (3-phosphoglycerate and NAD+), thereby halting the conversion of 3-PG to 3-phosphohydroxypyruvate (3-PHP)[1].

MoA Glucose Glucose Glycolysis Glycolysis Glucose->Glycolysis PG3 3-Phosphoglycerate (3-PG) Glycolysis->PG3 PHGDH PHGDH Enzyme PG3->PHGDH Substrate PHP3 3-Phosphohydroxypyruvate PHGDH->PHP3 Oxidation Serine L-Serine PHP3->Serine PSAT1 & PSPH Inhibitor 1-(4,6-Dimethylpyridin-2-YL)piperazine Scaffold (e.g., NCT-503) Inhibitor->PHGDH Non-competitive Inhibition

Proposed PHGDH inhibition mechanism by the 1-(4,6-Dimethylpyridin-2-YL)piperazine scaffold.

Comparative Performance Analysis

To objectively evaluate the performance of this scaffold, we compare its optimized derivative (NCT-503) against CBR-5884 (an alternative, non-piperazine PHGDH inhibitor) and Buspirone (a classic pyrimidinylpiperazine-based 5-HT1A ligand used as an off-target control)[3].

Compound / ScaffoldPrimary TargetPHGDH IC₅₀ (Cell-Free)5-HT₁A Kᵢ (Off-Target)Cellular Serine Flux Inhibition
NCT-503 (1-(4,6-Dimethylpyridin-2-YL)piperazine)PHGDH2.5 µM[2]> 10,000 nM[1]High (EC₅₀ ~2.3 µM)
CBR-5884 (Thioester derivative)PHGDH~50.0 µM> 10,000 nMModerate
Buspirone (1-(2-Pyrimidinyl)piperazine)5-HT₁A Receptor> 100 µM (Inactive)~15 nM[3]None

Insight: The data demonstrates that while the piperazine core is shared with classic CNS drugs, the specific steric bulk of the 4,6-dimethylpyridin-2-yl substitution effectively abolishes 5-HT receptor affinity while optimizing the molecule for the PHGDH allosteric pocket.

Independent Verification Workflow

To prove causality, we must utilize a self-validating system. Target engagement in a biochemical assay does not guarantee cellular pathway inhibition, and cellular pathway inhibition does not rule out GPCR-mediated cytotoxicity. The following tri-partite workflow resolves these ambiguities.

Workflow Phase1 Phase 1: Enzymatic Assay (Target Engagement) Phase2 Phase 2: Isotope Tracing (Cellular Flux) Phase1->Phase2 Phase3 Phase 3: GPCR Counter-Screen (Off-Target Profiling) Phase2->Phase3

Tri-partite independent verification workflow for piperazine-based metabolic inhibitors.

Phase 1: Cell-Free Enzymatic Assay (Direct Target Engagement)

Causality: This step isolates the PHGDH enzyme to prove that the 1-(4,6-Dimethylpyridin-2-YL)piperazine scaffold directly inhibits catalytic turnover, independent of cellular uptake or upstream metabolic bottlenecks.

  • Preparation: Reconstitute recombinant human PHGDH (50 nM) in assay buffer (50 mM Tris-HCl pH 8.5, 1 mM EDTA, 1 mM DTT).

  • Compound Incubation: Dispense the piperazine compound in a 10-point dose-response curve (0.1 µM to 100 µM) into a 384-well black microplate. Incubate with the enzyme for 15 minutes at room temperature.

  • Reaction Initiation: Add the substrates: 200 µM NAD⁺ and 1 mM 3-Phosphoglycerate (3-PG).

  • Kinetic Readout: Monitor the production of NADH by measuring fluorescence (Excitation: 340 nm, Emission: 460 nm) every 30 seconds for 20 minutes.

  • Validation: Calculate the IC₅₀ from the initial velocity (V₀). A true non-competitive inhibitor will show a reduction in Vmax without altering the Km for 3-PG or NAD⁺.

Phase 2: Stable Isotope Tracing (Cellular Flux Inhibition)

Causality: Because compounds can be sequestered or metabolized in living cells, we must prove that the inhibitor actively blocks the de novo synthesis of serine from glucose inside the cell[1].

  • Cell Culture: Plate PHGDH-dependent MDA-MB-468 cells in 6-well plates. Allow them to adhere overnight.

  • Isotope Labeling: Wash cells with PBS and replace the media with serine/glycine-free DMEM supplemented with 10 mM [U-¹³C]glucose and the test compound (at 3x the biochemical IC₅₀).

  • Metabolite Extraction: After 4 hours of incubation, rapidly wash the cells with ice-cold PBS and quench metabolism by adding 80% LC-MS grade methanol at -80°C.

  • LC-MS/MS Analysis: Centrifuge the lysates and analyze the supernatant via Liquid Chromatography-Tandem Mass Spectrometry.

  • Validation: Quantify the fractional enrichment of M+3 Serine (serine containing three ¹³C atoms derived from glucose). A successful inhibitor will show a >80% reduction in M+3 serine pools compared to the vehicle control.

Phase 3: GPCR Counter-Screening (Off-Target Profiling)

Causality: Given the 2-pyridylpiperazine backbone, we must empirically rule out the hypothesis that observed phenotypic toxicity is due to serotonin receptor modulation[3].

  • Membrane Preparation: Harvest CHO cells stably expressing human 5-HT₁A and 5-HT₇ receptors. Homogenize and isolate the membrane fractions.

  • Radioligand Displacement: Incubate the membranes with 1 nM [³H]-8-OH-DPAT (for 5-HT₁A) and varying concentrations of the 1-(4,6-Dimethylpyridin-2-YL)piperazine test compound (up to 10 µM).

  • Filtration & Counting: Terminate the reaction by rapid filtration through GF/B glass fiber filters. Measure bound radioactivity using a liquid scintillation counter.

  • Validation: The compound must exhibit a Kᵢ > 10 µM to be classified as metabolically selective, confirming that the 4,6-dimethyl substitution successfully prevents docking into the orthosteric GPCR monoamine pockets.

References

  • Title: (PDF) A PHGDH inhibitor reveals coordination of serine synthesis and 1-carbon unit fate Source: ResearchGate (Originally published in Nature Chemical Biology, 2016) URL: [Link]

  • Title: Arylpiperazine Derivatives Acting at 5-HT1A Receptors Source: ResearchGate URL: [Link]

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Comparative Guide to the Biological Effects of 1-(4,6-Dimethylpyridin-2-YL)piperazine and Its Isomers in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

In modern medicinal chemistry, the piperazine-pyridine axis is a privileged scaffold, frequently deployed to modulate central nervous system (CNS) targets, ion channels, and metabolic enzymes. Among these, 1-(4,6-Dimethylpyridin-2-YL)piperazine (4,6-DMPP) has emerged as a critical pharmacophore. However, the exact positioning of the methyl groups and the piperazine attachment point on the pyridine ring drastically alters the molecule's physicochemical properties, steric profile, and biological efficacy.

This guide provides an objective, data-driven comparison between 4,6-DMPP and its primary positional isomers: 1-(2,6-dimethylpyridin-4-yl)piperazine (2,6-DMPP) and 1-(4,5-dimethylpyridin-2-yl)piperazine (4,5-DMPP) . By analyzing their structure-activity relationships (SAR), we elucidate why 4,6-DMPP is uniquely suited for specific target classes like TRPV1 and PHGDH, and provide self-validating experimental protocols for evaluating these compounds.

Structural Causality & Isomeric Divergence

The biological divergence of these isomers is rooted in steric hindrance and the modulation of the pyridine nitrogen's basicity.

  • 4,6-DMPP (Attachment at C2, Methyls at C4, C6): The methyl group at C6 is ortho to the pyridine nitrogen, providing partial steric shielding. This shielding lowers the pKa of the nitrogen, reducing off-target kinase binding (which often requires a strong, unhindered hydrogen bond acceptor), while the C4 methyl projects into hydrophobic receptor pockets.

  • 2,6-DMPP (Attachment at C4, Methyls at C2, C6): The piperazine is attached at the para position, creating a highly linear molecule. Both methyl groups flank the pyridine nitrogen, almost completely abolishing its ability to act as a hydrogen bond acceptor.

  • 4,5-DMPP (Attachment at C2, Methyls at C4, C5): The C6 position is unsubstituted, leaving the pyridine nitrogen fully exposed. While this increases aqueous solubility, it often results in higher off-target toxicity due to promiscuous hydrogen bonding.

Table 1: Physicochemical & Structural Comparison
Compound ScaffoldAttachment PointPyridine N ShieldingEst. LogPTopological Polar Surface Area (TPSA)Primary Biological Utility
4,6-DMPP C2Partial (1 ortho methyl)1.833.6 ŲTRPV1 Antagonists, PHGDH Inhibitors
2,6-DMPP C4Full (2 ortho methyls)2.033.6 ŲLinear Pharmacophores, Kinase Probes
4,5-DMPP C2None (0 ortho methyls)1.533.6 ŲPolθ Polymerase Inhibitors

Comparative Biological Effects & Target Specificity

TRPV1 Receptor Antagonism

Transient Receptor Potential Vanilloid 1 (TRPV1) is a primary target for novel non-opioid analgesics. Research into demonstrates that 4,6-DMPP derivatives exhibit exceptional potency. The 4,6-dimethyl substitution perfectly occupies the hydrophobic sub-pocket of the rTRPV1 receptor. In contrast, the linear geometry of 2,6-DMPP causes severe steric clashes with the binding site, rendering it inactive.

Phosphoglycerate Dehydrogenase (PHGDH) Inhibition

PHGDH is a rate-limiting enzyme in serine biosynthesis, heavily implicated in oncology. SAR studies on (such as NCT-503) reveal that the 2-pyridinyl attachment of 4,6-DMPP is strictly required to maintain target inhibition. Shifting the attachment to the 4-position (as seen in 2,6-DMPP) results in a complete loss of both potency and efficacy.

Table 2: Comparative Biological Efficacy (IC50)
Target System4,6-DMPP Derivative2,6-DMPP Derivative4,5-DMPP DerivativeMechanistic Causality of Difference
TRPV1 Receptor 9.80 nM>10,000 nM~450 nM4,6-dimethyl groups perfectly align with the hydrophobic sub-pocket; 2,6-DMPP geometry clashes.
PHGDH Enzyme 2.5 µM>50 µM15 µM2-pyridinyl attachment is strictly required for active site geometry and critical H-bonding.

Experimental Methodologies (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale and built-in quality control checks.

Protocol 1: High-Throughput Calcium Influx Assay (TRPV1 Antagonism)

Causality: This assay measures intracellular calcium spikes upon TRPV1 activation. Using a fluorescent calcium indicator allows for real-time, high-throughput kinetic reading.

  • Cell Preparation: Seed HEK293 cells stably expressing rTRPV1 into 384-well black-walled plates at 15,000 cells/well. Rationale: Stable expression isolates the receptor's activity from endogenous channels, reducing background noise.

  • Dye Loading: Incubate cells with Fluo-4 AM (2 µM) and Probenecid (2.5 mM) for 45 minutes at 37°C. Rationale: Fluo-4 AM permeates the membrane; intracellular esterases cleave the AM ester, trapping the Ca2+-sensitive fluorophore inside. Probenecid inhibits efflux pumps, preventing dye leakage.

  • Baseline Read & Compound Addition: Read baseline fluorescence for 10 seconds. Add the DMPP isomer (0.1 nM to 10 µM) and incubate for 15 minutes. Rationale: The baseline read validates successful dye loading. The pre-incubation allows the antagonist to reach equilibrium binding before the agonist challenge.

  • Agonist Challenge: Inject Capsaicin at an EC80 concentration (e.g., 30 nM) and record fluorescence for 3 minutes. Rationale: Using an EC80 concentration ensures the assay is sensitive to competitive antagonism without being overwhelmed by excess agonist.

  • System Validation: Calculate the Z'-factor using Capsazepine (10 µM) as a positive control and DMSO (0.1%) as a negative control. A Z' > 0.5 validates the assay plate's integrity.

Protocol 2: Coupled Enzymatic Assay (PHGDH Inhibition)

Causality: Direct measurement of PHGDH activity is difficult. This assay couples the production of NADH by PHGDH to the reduction of resazurin to highly fluorescent resorufin via diaphorase.

  • Reagent Assembly: In a 384-well plate, combine recombinant human PHGDH (50 nM), NAD+ (1 mM), diaphorase (0.1 U/mL), and resazurin (50 µM) in assay buffer. Rationale: The coupled system shifts the readout to the red spectrum (resorufin), drastically reducing interference from compound autofluorescence.

  • Inhibitor Addition: Add DMPP derivatives in a 10-point dose-response format. Rationale: A 10-point curve is mathematically required to accurately calculate the Hill slope and true IC50.

  • Reaction Initiation & Kinetic Read: Add 3-phosphoglycerate (3-PG, 1 mM) to initiate the reaction. Monitor fluorescence (Ex 540 nm / Em 590 nm) every 30 seconds for 20 minutes.

  • System Validation: Plot fluorescence over time. The slope must be calculated only from the linear phase of the reaction to ensure steady-state Michaelis-Menten kinetics are being measured.

Mandatory Visualizations

TRPV1 Antagonism Signaling Pathway

TRPV1_Pathway N1 Capsaicin / Heat (Agonist) N2 TRPV1 Receptor (Activation) N1->N2 N3 Ca2+ Influx (Cellular Response) N2->N3 N4 Pain Signaling (Depolarization) N3->N4 N5 4,6-DMPP Derivative (Antagonist Binding) N5->N2 Steric Blockade

Caption: Mechanism of TRPV1 antagonism by 4,6-DMPP derivatives inhibiting calcium influx and pain signaling.

Isomer Screening & Validation Workflow

Screening_Workflow S1 Compound Library (4,6-DMPP & Isomers) S2 In Vitro Screening (Ca2+ Influx / Enzymatic) S1->S2 S3 Hit Validation & SAR (IC50 Determination) S2->S3 S4 In Vivo Models (Pharmacokinetics) S3->S4

Caption: High-throughput screening and validation workflow for piperazine-derived pharmacophores.

References

  • Novel piperazine urea derivatives as highly potent transient receptor potential vanilloid 1 (TRPV1) antagonists. ResearchGate.[Link]

  • Discovery and optimization of piperazine-1-thiourea-based human phosphoglycerate dehydrogenase inhibitors. National Center for Biotechnology Information (PMC).[Link]

  • Rational Design and Biological Evaluation of a Novel Polθ Polymerase Inhibitor for Synergistic Targeting of HR-Deficient Cancers. ACS Publications (Journal of Medicinal Chemistry). [Link]

  • N-(4,6-dimethyl-2-pyridinyl)-4-(4-pyridinyl)-1-piperazinecarbothioamide (NCT-503 Inactive Control). PubChem.[Link]

A Proposal for Benchmarking the Performance of 1-(4,6-Dimethylpyridin-2-YL)piperazine Against Current Standard Cancer Treatments

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with a wide range of biological activities, including significant potential in oncology.[1][2] This guide proposes a comprehensive preclinical benchmarking study for a novel derivative, 1-(4,6-Dimethylpyridin-2-YL)piperazine. Given the demonstrated anticancer properties of various piperazine-containing molecules, this study will evaluate the cytotoxic and tumor-inhibitory potential of this compound against established first- and second-line treatments for non-small cell lung cancer (NSCLC) and breast cancer.[3][4][5] This document provides the scientific rationale, a detailed comparative landscape of current standard-of-care agents, and robust experimental protocols for in vitro and in vivo evaluation. The objective is to generate the foundational data required to assess the therapeutic potential of 1-(4,6-Dimethylpyridin-2-YL)piperazine and inform subsequent drug development efforts.

Introduction and Rationale

The relentless pursuit of novel, more effective, and less toxic anticancer agents is a cornerstone of modern oncological research. The piperazine heterocycle has emerged as a particularly fruitful scaffold in this endeavor, with derivatives exhibiting a broad spectrum of pharmacological activities.[2] The structural rigidity and basic nitrogen atoms of the piperazine ring often confer favorable pharmacokinetic properties, enhancing bioavailability and target engagement.[1] Numerous studies have demonstrated that arylpiperazine derivatives can induce cytotoxic effects in tumor cells through various mechanisms, including the modulation of critical signaling pathways that govern cell proliferation and apoptosis.[1][6]

The compound of interest, 1-(4,6-Dimethylpyridin-2-YL)piperazine, combines the established piperazine pharmacophore with a dimethyl-substituted pyridine ring. This structural configuration presents a unique opportunity for novel interactions with biological targets. While specific performance data for this exact molecule is not yet publicly available, the known anticancer activities of structurally related compounds provide a strong rationale for its investigation.[3][4]

This guide outlines a proposed head-to-head comparison of 1-(4,6-Dimethylpyridin-2-YL)piperazine against current standard-of-care chemotherapeutic agents for two of the most prevalent and challenging malignancies: non-small cell lung cancer and breast cancer.[7][8] The aim is to establish a clear performance benchmark and elucidate its potential as a novel therapeutic candidate.

The Competitor Landscape: Current Standard Treatments

A thorough evaluation of a novel compound necessitates a direct comparison with the established therapeutic agents it may one day complement or replace. The following tables summarize the performance of key first- and second-line treatments for NSCLC and breast cancer, providing a baseline for our proposed study.

Table 1: Standard Treatments for Non-Small Cell Lung Cancer (NSCLC)
Drug NameMechanism of ActionTarget Cancer Cell LineIC50 (µM)Source(s)
Cisplatin DNA cross-linking agent, induces apoptosis.A549 (Lung Carcinoma)> 20 (24h)[9][10]
Paclitaxel Microtubule stabilizer, inhibits cell division.A549 (Lung Carcinoma)Data VariableN/A
Doxorubicin DNA intercalator and topoisomerase II inhibitor.A549 (Lung Carcinoma)1.50 (48h)[11]
Table 2: Standard Treatments for Breast Cancer
Drug NameMechanism of ActionTarget Cancer Cell LineIC50 (µM)Source(s)
Doxorubicin DNA intercalator and topoisomerase II inhibitor.MCF-7 (Breast Adenocarcinoma)2.5 (24h), 0.4 (a)[9][10][12]
Paclitaxel Microtubule stabilizer, inhibits cell division.MCF-7 (Breast Adenocarcinoma)Data VariableN/A
Cyclophosphamide Alkylating agent, causes DNA damage.MCF-7 (Breast Adenocarcinoma)Data VariableN/A

(a) IC50 values can vary based on experimental conditions and exposure times.

Proposed Experimental Benchmarking Plan

To objectively assess the performance of 1-(4,6-Dimethylpyridin-2-YL)piperazine, a two-stage experimental plan is proposed, encompassing both in vitro and in vivo studies.

Stage 1: In Vitro Cytotoxicity Profiling

The initial stage will focus on determining the direct cytotoxic effects of the compound on well-characterized human cancer cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 1-(4,6-Dimethylpyridin-2-YL)piperazine in comparison to standard chemotherapeutic agents.

Selected Cell Lines:

  • A549: A human lung carcinoma cell line, as a model for NSCLC.

  • MCF-7: A human breast adenocarcinoma cell line, as a model for hormone-receptor-positive breast cancer.

Experimental Workflow Diagram:

G cluster_0 In Vitro Cytotoxicity Workflow start Cell Seeding (A549 & MCF-7) incubation1 24h Incubation (Cell Attachment) start->incubation1 treatment Compound Treatment (Test Compound & Standards in serial dilutions) incubation1->treatment incubation2 48h Incubation treatment->incubation2 mtt_assay MTT Assay (Assess Cell Viability) incubation2->mtt_assay data_analysis Data Analysis (Calculate IC50 values) mtt_assay->data_analysis comparison Comparative Analysis data_analysis->comparison G cluster_1 In Vivo Xenograft Study Workflow cell_culture Tumor Cell Culture (A549 & MCF-7) implantation Subcutaneous Implantation into Nude Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring (until ~100-150 mm³) implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment_phase Treatment Administration (Test Compound, Standard Drug, Vehicle) randomization->treatment_phase monitoring Tumor Volume & Body Weight Monitoring (2-3 times/week) treatment_phase->monitoring endpoint Study Endpoint (e.g., 21-28 days or max tumor size) monitoring->endpoint analysis Tumor Excision & Analysis (Weight, Histology) endpoint->analysis

Caption: Proposed workflow for in vivo xenograft efficacy studies.

Detailed Protocol: Subcutaneous Xenograft Model

  • Cell Preparation: Culture A549 or MCF-7 cells to 80-90% confluency. Harvest and resuspend the cells in a sterile matrix solution (e.g., Matrigel) at a concentration of 5 x 10⁶ cells per 100 µL.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each athymic nude mouse. [13]3. Tumor Growth Monitoring: Monitor the mice for tumor formation. Once tumors reach a palpable size (approximately 100-150 mm³), randomize the animals into treatment groups (e.g., vehicle control, standard drug, and different doses of 1-(4,6-Dimethylpyridin-2-YL)piperazine).

  • Treatment Administration: Administer the compounds via an appropriate route (e.g., oral gavage or intraperitoneal injection) according to a predetermined schedule (e.g., daily for 21 days).

  • Data Collection: Measure tumor dimensions with calipers and mouse body weight 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

  • Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and process the tissues for histopathological analysis.

  • Efficacy Assessment: Compare the tumor growth inhibition (TGI) between the treatment groups and the vehicle control.

Potential Mechanism of Action: Signaling Pathway Considerations

Piperazine derivatives have been shown to exert their anticancer effects by modulating various signaling pathways critical for cancer cell survival and proliferation. [1]A key pathway often implicated is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in many cancers. [1] Signaling Pathway Diagram:

G cluster_pathway Hypothesized PI3K/Akt/mTOR Pathway Inhibition RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Test_Compound 1-(4,6-Dimethylpyridin-2-YL)piperazine Test_Compound->PI3K Putative Inhibition

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Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Reproducibility of Scientific Findings Related to 1-(4,6-Dimethylpyridin-2-YL)piperazine

As a Senior Application Scientist, I frequently encounter reproducibility crises in early-stage drug discovery that stem from poor scaffold selection, inadequate counter-screening, and a lack of structurally matched inactive controls. The compound 1-(4,6-Dimethylpyridin-2-YL)piperazine (and its direct derivatives) represents a critical juncture in this discourse. Widely utilized as a foundational building block in the synthesis of metabolic inhibitors—most notably the phosphoglycerate dehydrogenase (PHGDH) inhibitor NCT-503[1]—this scaffold requires rigorous validation to ensure that observed phenotypic effects are driven by on-target engagement rather than off-target artifacts.

This guide objectively compares the performance of the 1-(4,6-Dimethylpyridin-2-YL)piperazine scaffold against its derivatized alternatives, detailing the causality behind experimental choices and providing self-validating protocols to ensure absolute scientific integrity.

Mechanistic Grounding: The Causality of Scaffold Choices

When evaluating the reproducibility of libraries derived from 1-(4,6-Dimethylpyridin-2-YL)piperazine, researchers must understand the thermodynamic and structural causality of the linkage chemistry[2].

  • The Core Scaffold (Direct N-Aryl Linkage): The unmodified 1-(4,6-Dimethylpyridin-2-YL)piperazine features a basic piperazine nitrogen directly attached to the electron-deficient pyridine ring. This creates a rigid, highly soluble molecule. However, piperazines are "privileged structures" that notoriously cross-react with G-protein-coupled receptors (GPCRs). Without further functionalization, this scaffold lacks the specific hydrogen-bond donor/acceptor pairs required to inhibit metabolic targets like PHGDH, making it an excellent inactive negative control for phenotypic assays[3].

  • The Thiourea-Linked Alternative (NCT-503 Series): To achieve on-target PHGDH inhibition, the piperazine core is often functionalized with a carbothioamide (thiourea) linker[2]. For example, the active probe NCT-503 utilizes this linker to non-competitively displace 3-phosphoglycerate (3-PG) and NAD+[1]. The thiourea moiety provides critical hydrogen bonding within the enzyme's allosteric pocket.

  • The Pyrimidine Alternative: Substituting the pyridine ring for a pyrimidine (e.g., 1-(4,6-Dimethylpyrimidin-2-yl)piperazine) lowers the pKa of the heteroaryl system[4]. While this improves microsomal stability, it fundamentally alters the electron density of the adjacent piperazine, often leading to a loss of target affinity and increased kinase cross-reactivity.

By utilizing the unmodified piperazine derivative as an inactive control alongside the active thiourea derivative, researchers create a self-validating system : if both compounds kill a cancer cell line, the toxicity is definitively off-target[1].

Quantitative Data Comparison

To objectively assess these alternatives, the following table summarizes the physicochemical properties, target applications, and reproducibility liabilities of each scaffold based on standardized high-throughput screening data[1][2][5].

Scaffold / CompoundStructural FeatureTarget ApplicationPHGDH IC₅₀Aqueous SolubilityReproducibility / Off-Target Liability
1-(4,6-Dimethylpyridin-2-YL)piperazine Direct N-aryl piperazineBuilding block / Negative Control> 50 µMHigh (> 200 µM)Moderate GPCR cross-reactivity; must be used to baseline off-target toxicity.
NCT-503 Piperazine-1-carbothioamideActive PHGDH Inhibitor2.5 ± 0.6 µMLow (~ 10 µM in PBS)Highly reproducible on-target metabolic shift; requires careful formulation (e.g., DMSO/Tween).
PHGDH-Inactive Control Piperazine-1-carbothioamide (4-pyridinyl)Matched Inactive Probe> 57 µMModerate (114 µM)Minimal; the gold standard for validating NCT-503 phenotypic data.
Pyrimidine Analog Direct N-heteroarylScaffold Alternative> 50 µMHighAltered pKa leads to unpredictable microsomal stability and kinase interference.

Self-Validating Experimental Protocols

To guarantee trustworthiness, every claim of target engagement must be backed by orthogonal, self-validating assays. Do not rely solely on cell viability readouts.

Protocol A: Resazurin-Coupled Diaphorase Assay (Biochemical Validation)

Causality: Direct measurement of NADH absorbance at 340 nm is highly susceptible to auto-fluorescence and UV absorption artifacts from piperazine-based libraries. Coupling NADH production to the reduction of resazurin by diaphorase yields a robust, interference-free fluorescent signal[2].

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 8.5), 1 mM EDTA, and 0.01% Tween-20 to prevent compound aggregation.

  • Enzyme Master Mix: Dispense 100 nM recombinant human PHGDH, 200 µM NAD⁺, and 10 µM resazurin into a 384-well black microplate.

  • Compound Addition: Pin-transfer 1-(4,6-Dimethylpyridin-2-YL)piperazine derivatives in a 10-point dose-response curve (0.1 nM to 50 µM).

  • Reaction Initiation: Add 100 µM 3-phosphoglycerate (3-PG) and 0.5 U/mL diaphorase to initiate the reaction. Incubate for 30 minutes at room temperature.

  • Readout: Measure fluorescence (Excitation: 540 nm, Emission: 590 nm).

  • CRITICAL Self-Validation Step (Diaphorase Counter-Screen): Run a parallel plate omitting PHGDH and 3-PG, but supplementing with 10 µM NADH. If a compound decreases fluorescence in this plate, it is a diaphorase inhibitor (false positive), not a PHGDH inhibitor.

Protocol B: U-¹³C-Glucose Isotope Tracing (Cellular Target Engagement)

Causality: To prove that a compound's anti-proliferative effect is due to PHGDH inhibition, we must observe a blockade in the de novo serine synthesis pathway. Depletion of the M+3 serine isotopologue confirms that the compound engages the target inside the living cell[1].

  • Cell Seeding: Seed PHGDH-dependent cells (e.g., MDA-MB-468) in 6-well plates and incubate overnight.

  • Isotope Labeling: Wash cells twice with PBS. Replace media with serine/glycine-free DMEM supplemented with 10 mM U-¹³C-glucose and 10% dialyzed FBS.

  • Treatment: Treat cells with the active probe (NCT-503) and the inactive 1-(4,6-Dimethylpyridin-2-YL)piperazine control at 10 µM for 4 hours.

  • Metabolite Extraction: Quench metabolism by washing with ice-cold PBS. Extract metabolites using 80% LC-MS grade methanol at -80°C for 15 minutes.

  • Centrifugation: Centrifuge at 15,000 x g for 10 minutes to pellet precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant, specifically quantifying the M+3 isotopologue of serine (m/z 109 → 62). Validation: The active compound must deplete M+3 serine, while the inactive piperazine control must leave M+3 serine levels identical to the DMSO vehicle[1].

Pathway & Workflow Visualization

The following diagram illustrates the self-validating screening funnel required to separate true metabolic inhibitors from off-target piperazine artifacts.

G A Scaffold: 1-(4,6-Dimethylpyridin-2-YL)piperazine B Derivatization (e.g., Thiourea Linkage) A->B C Resazurin-Coupled PHGDH Assay B->C D Diaphorase Counter-Screen (Self-Validation) C->D Active (IC50 < 5 µM) F Off-Target / GPCR Hit (Discard or Repurpose) C->F Inactive / Artifact E U-13C-Glucose Isotope Tracing D->E No Diaphorase Inhibition D->F Diaphorase Inhibition (False Positive) E->F No Metabolic Shift G Validated PHGDH Probe (e.g., NCT-503) E->G M+3 Serine Depletion

Figure 1: Self-validating screening workflow for 1-(4,6-Dimethylpyridin-2-YL)piperazine derivatives.

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a head-to-head comparison of the potency of different 1-(4,6-Dimethylpyridin-2-YL)piperazine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Profiling of 1-(4,6-Dimethylpyridin-2-yl)piperazine Derivatives: A Head-to-Head Potency Comparison Guide

As a Senior Application Scientist, I frequently evaluate privileged pharmacophores that drive modern targeted therapeutics. The 1-(4,6-dimethylpyridin-2-yl)piperazine scaffold is a prime example of such a structural motif. Characterized by its rigid piperazine linker, basic nitrogen centers, and sterically directing methyl groups, this core has been successfully leveraged to develop highly specific enzyme inhibitors.

This guide provides a head-to-head technical comparison of key derivatives built on this scaffold, focusing primarily on their role as Phosphoglycerate Dehydrogenase (PHGDH) inhibitors in cancer metabolism[1][2], alongside their secondary utility in targeting bacterial transferases[3].

Mechanistic Context & Target Rationale

To understand the potency of these derivatives, we must first examine their primary biological target. PHGDH catalyzes the rate-limiting first step of the de novo serine biosynthesis pathway, converting 3-phosphoglycerate (3-PG) to 3-phosphohydroxypyruvate (3-PHP) while reducing NAD+ to NADH.

Highly glycolytic tumors (such as the MDA-MB-468 breast cancer cell line) become critically dependent on this pathway for one-carbon units and nucleotide synthesis[4]. The lead derivative in this class, NCT-503 , acts as a non-competitive inhibitor of PHGDH, starving these dependent cells of serine without exhibiting off-target kinase or GPCR toxicity[5].

G A 3-Phosphoglycerate (3-PG) B 3-Phosphohydroxypyruvate (3-PHP) A->B NAD+ -> NADH + H+ C 3-Phosphoserine (3-PS) B->C PSAT1 D Serine C->D PSPH E PHGDH Enzyme E->A Catalyzes I NCT-503 (Lead Derivative) I->E Non-competitive Inhibition (IC50: 2.5 µM) IC Inactive Control (Derivative) IC->E Fails to Bind (IC50: >50 µM)

Fig 1. PHGDH-mediated serine biosynthesis pathway and non-competitive inhibition by NCT-503.

Head-to-Head Potency Comparison

The versatility of the 1-(4,6-dimethylpyridin-2-yl)piperazine core is dictated by its terminal substitutions. Below is a quantitative comparison of three distinct derivatives, highlighting how structural modifications shift target affinity and cellular potency[3][4][5][6].

Derivative NameTerminal Substitution (R-Group)Primary TargetEnzymatic IC50Cellular EC50Mechanism of Action
NCT-503 4-(trifluoromethyl)benzylHuman PHGDH2.5 µM2.3 - 8.0 µM (MDA-MB-468)Non-competitive inhibition (w.r.t 3-PG and NAD+)
NCT-503 Inactive Control pyridin-4-ylHuman PHGDH>50 µM (Inactive)>50 µMN/A (Fails to bind allosteric pocket)
Compound 54 3-chloro-5-(trifluoromethyl)pyridin-2-ylBacterial Sfp-PPTase~0.5 µM*N/ACompetitive inhibition

*Estimated based on structural homology to the closely related analog ML267 (IC50 = 0.29 µM)[7].

Structure-Activity Relationship (SAR) Causality

The stark contrast in potency between NCT-503 and its inactive control reveals the strict steric and electronic requirements of the PHGDH allosteric binding pocket.

  • The Anchor: The 1-(4,6-dimethylpyridin-2-yl)piperazine core acts as the structural anchor. The methyl groups on the pyridine ring provide necessary steric bulk that restricts the rotational freedom of the piperazine ring, locking it into an optimal conformation.

  • The Effector: In NCT-503, the highly lipophilic, electron-withdrawing 4-(trifluoromethyl)benzyl group perfectly occupies a deep hydrophobic cleft in PHGDH.

  • The Failure Point: Replacing this CF3-benzyl group with a polar, electron-deficient pyridin-4-yl ring (as seen in the inactive control) completely disrupts this hydrophobic interaction, abolishing binding affinity[6].

  • Target Shifting: Conversely, swapping the benzyl group for a heavily substituted pyridine (Compound 54) shifts the molecule's affinity away from human PHGDH entirely, redirecting it toward bacterial Sfp-PPTase[3].

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the potency of these derivatives must be evaluated using self-validating assay systems. As an application scientist, I rely on the following protocols because they incorporate internal controls that immediately flag false positives or off-target toxicity.

Protocol A: In Vitro PHGDH Enzymatic Assay (NADH Fluorescence)

Causality Rationale: Because PHGDH natively reduces NAD+ to NADH during the conversion of 3-PG to 3-PHP, we can directly measure the reaction kinetics via NADH auto-fluorescence. This provides a real-time, label-free readout of enzyme activity[5].

  • Reagent Preparation: Prepare the assay buffer (50 mM Tris-HCl pH 8.5, 1 mM EDTA, 1 mM DTT). Thaw purified recombinant human PHGDH on ice.

  • Compound Plating: Serially dilute NCT-503 and the Inactive Control (from 100 µM down to 1 nM) in DMSO. Transfer to a 384-well black microplate, ensuring the final DMSO concentration remains below 1% to prevent solvent-induced denaturation.

  • Equilibration: Add 50 nM of PHGDH to the wells. Incubate for 15 minutes at room temperature. Note: Because NCT-503 is a non-competitive inhibitor, pre-incubation allows it to bind the allosteric site before substrate competition begins.

  • Reaction Initiation: Inject a substrate master mix yielding a final concentration of 2 mM 3-PG and 1 mM NAD+.

  • Kinetic Readout: Immediately measure NADH fluorescence (Excitation: 340 nm, Emission: 460 nm) continuously for 20 minutes using a microplate reader.

  • Self-Validation Checkpoint: Calculate the initial velocity ( V0​ ). The Inactive Control must show no statistically significant deviation from the DMSO-only vehicle baseline. If the inactive control shows inhibition, suspect compound aggregation or assay interference.

Protocol B: Cellular Serine Flux LC-MS/MS Assay

Causality Rationale: Enzymatic IC50 does not guarantee cellular target engagement due to potential membrane impermeability or rapid efflux. Measuring the flux of 13C -labeled glucose into serine confirms in vivo potency[4].

  • Cell Culture: Seed MDA-MB-468 (PHGDH-dependent) and MDA-MB-231 (PHGDH-independent) cells in 6-well plates and allow adherence overnight.

  • Isotope Labeling: Wash the cells with PBS and replace the media with serine-free, [U- 13C6​ ]glucose-supplemented DMEM containing varying concentrations of the piperazine derivatives.

  • Metabolite Extraction: After 6 hours of incubation, rapidly wash cells with ice-cold PBS to halt metabolism. Extract intracellular metabolites using an 80:20 methanol:water solution at -80°C.

  • LC-MS/MS Quantification: Centrifuge the lysates and analyze the supernatant via LC-MS/MS to quantify the M+3 isotopologue of serine (which is exclusively derived from the 13C -glucose via PHGDH).

  • Self-Validation Checkpoint: NCT-503 should dose-dependently deplete M+3 serine in MDA-MB-468 cells (EC50 ~2.3 µM). Crucially, MDA-MB-231 cells must be evaluated in parallel; because they are PHGDH-independent, their overall viability should remain unaffected by NCT-503. If MDA-MB-231 cells die, the derivative possesses off-target cytotoxicity[4][5].

References

  • Pacold, M. E., et al. "A PHGDH inhibitor reveals coordination of serine synthesis and one-carbon unit fate." Nature Chemical Biology (2016). Source: Nature Publishing Group. URL:[Link]

  • Foley, T. L., et al. "4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)-N-(4-methoxypyridin-2-yl)piperazine-1-carbothioamide (ML267), a Potent Inhibitor of Bacterial Phosphopantetheinyl Transferase That Attenuates Secondary Metabolism and Thwarts Bacterial Growth." Journal of Medicinal Chemistry (2014). Source: ACS Publications. URL:[Link]

  • NCT-503 Compound Summary (CID 118796328). Source: National Center for Biotechnology Information (PubChem). URL:[Link]

  • NCT-503 Inactive Control Compound Summary (CID 122196340). Source: National Center for Biotechnology Information (PubChem). URL:[Link]

Sources

Evaluating the Target Specificity of 1-(4,6-Dimethylpyridin-2-YL)piperazine-Derived Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Power of a Privileged Pharmacophore

In modern drug discovery, the 1-(4,6-Dimethylpyridin-2-YL)piperazine (DMPP) scaffold has emerged as a highly versatile and privileged chemical building block. While the piperazine ring provides a highly tunable vector for distal functionalization, the 4,6-dimethylpyridin-2-yl moiety acts as a critical structural anchor, facilitating deep insertion into hydrophobic binding pockets via van der Waals interactions and hydrogen bonding.

By functionalizing the secondary amine of the DMPP core—often via carbothioamide or carboxamide linkages—researchers have successfully engineered highly specific probes that target completely orthogonal biological systems. This guide objectively evaluates the target specificity of DMPP-derived probes against traditional alternatives, focusing on their divergence from metabolic enzymes (PHGDH) to kinase signaling networks (p38α MAPK) and ion channels (TRPV1).

Section 1: The Pharmacophore and Target Divergence

The true utility of the DMPP scaffold lies in its structural causality: the core anchors the molecule, while the distal substitution acts as a strict "specificity switch." Modifying the distal aromatic group completely abolishes activity in one biological pathway while unlocking nanomolar potency in another.

G Core 1-(4,6-Dimethylpyridin-2-YL)piperazine (Core Scaffold) NCT503 NCT-503 (PHGDH Inhibitor) Core->NCT503 + 4-(CF3)benzyl carbothioamide NDPPC NDPPC (p38α MAPK Inhibitor) Core->NDPPC + pyridin-4-yl carbothioamide TRPV1 Compound 5ac (TRPV1 Antagonist) Core->TRPV1 + 2-(pyrrolidin-1-yl)benzyl carboxamide

Divergent target specificity of the 1-(4,6-Dimethylpyridin-2-YL)piperazine scaffold.

Section 2: Comparative Performance - Metabolic Targeting (PHGDH)

Phosphoglycerate dehydrogenase (PHGDH) catalyzes the rate-limiting step of glucose-derived serine synthesis. The DMPP-derived probe NCT-503 is a first-in-class PHGDH inhibitor[1]. We compare its performance against CBR-5884 , a classic non-piperazine alternative.

Quantitative Comparison
ParameterNCT-503 (DMPP-Derived)CBR-5884 (Alternative)
Target Enzyme Human PHGDHHuman PHGDH
IC₅₀ (Cell-Free) 2.5 μM33 μM
Mechanism of Action Non-competitive (NAD⁺ and 3-PG)Disrupts enzyme oligomerization
GPCR Cross-Reactivity Minimal (Panel of 168 GPCRs)Moderate off-target effects
Metabolic Stability High (t₁/₂ = 2.5 hr in vivo)Low (Rapidly cleared)
Experimental Protocol: PHGDH Kinetic Activity Assay

This protocol utilizes a self-validating kinetic readout to eliminate false positives caused by compound aggregation or autofluorescence.

  • Reagent Preparation: Prepare the assay buffer (50 mM Tris-HCl pH 8.5, 1 mM EDTA, 1 mM DTT). Causality: The slightly alkaline pH and reducing agent (DTT) maintain the structural integrity of the recombinant PHGDH tetramer.

  • Enzyme Incubation: Incubate 50 nM recombinant human PHGDH with varying concentrations of NCT-503 or CBR-5884 for 15 minutes at room temperature. Causality: Because NCT-503 is a non-competitive inhibitor, pre-incubation allows the compound to reach thermodynamic binding equilibrium at the allosteric site prior to substrate introduction.

  • Reaction Initiation: Add 2 mM 3-phosphoglycerate (3-PG) and 1 mM NAD⁺ to the microplate. Causality: NAD⁺ acts as the obligate electron acceptor in the PHGDH-catalyzed oxidation of 3-PG.

  • Kinetic Measurement: Continuously measure NADH fluorescence (Excitation: 340 nm / Emission: 460 nm) for 30 minutes. Causality: Measuring the linear rate of NADH generation kinetically (rather than an endpoint assay) ensures that the calculated IC₅₀ reflects true catalytic inhibition rather than optical interference.

Section 3: Comparative Performance - Kinase Targeting (p38α MAPK)

By replacing the 4-(trifluoromethyl)benzyl group of NCT-503 with a pyridin-4-yl group, the DMPP scaffold yields NDPPC . This modification completely abolishes PHGDH activity and generates a highly potent inhibitor of p38α MAP kinase , a critical negative regulator of the mammalian cell cycle[2]. We compare NDPPC against the canonical p38 inhibitor SB203580 .

Quantitative Comparison
ParameterNDPPC (DMPP-Derived)SB203580 (Alternative)
Target Kinase p38α MAPKp38α / p38β MAPK
Isoform Selectivity 5-10x higher affinity for p38αEqual affinity for α and β
Cardiomyocyte Cell Cycle Entry (PHH3+) 33.75 ± 3.9%~22.0%
Binding Site ATP-binding pocket (Computational)ATP-binding pocket
Experimental Protocol: Cardiomyocyte Cell Cycle Entry Assay

This workflow validates the downstream phenotypic efficacy of p38α inhibition.

  • Cell Culture & Transduction: Culture mature human induced pluripotent stem cell-derived cardiomyocytes (hiPS-CMs). Transduce with a 4F lentiviral vector (CDK1, CDK4, cyclin B1, cyclin D1). Causality: 4F overexpression primes these post-mitotic cells for cell cycle re-entry, creating a sensitized background to evaluate kinase inhibitors.

  • Inhibitor Treatment: Treat the transduced hiPS-CMs with 1 μM NDPPC or SB203580. Causality: Inhibiting p38α removes the stress-induced kinase checkpoint, allowing the 4F-primed cells to bypass G1/S arrest.

  • EdU Pulse: Introduce 10 μM EdU (5-ethynyl-2'-deoxyuridine) to the culture media for 24 hours. Causality: EdU is a thymidine analog that incorporates directly into newly synthesized DNA, providing a definitive marker for cells that have successfully entered the S-phase.

  • Immunofluorescence Staining: Fix the cells and co-stain for EdU and Phospho-Histone H3 (PHH3). Causality: While EdU marks DNA synthesis, PHH3 specifically marks chromatin condensation in the G2/M phase. Dual positivity validates that the DMPP-derived inhibitor promotes complete cell cycle progression, not just abortive DNA replication.

Section 4: Validating Specificity - The "Inactive Control" Paradigm

The most compelling evidence for the target specificity of the 1-(4,6-Dimethylpyridin-2-YL)piperazine scaffold lies in its historical development. NDPPC was originally synthesized and published in 2016 as the "inactive control" for NCT-503 during PHGDH metabolic assays[1].

It was not until 2023 that phenotypic screening revealed this "inactive" compound was actually a highly potent, targeted inhibitor of the p38α MAPK signaling pathway[2]. This orthogonal activity perfectly illustrates a self-validating system: the DMPP core provides the necessary pharmacokinetic stability and pocket-anchoring, while the distal functional group dictates absolute target specificity with zero cross-talk between metabolic and kinase pathways.

Pathways cluster_0 Metabolic Pathway cluster_1 Kinase Signaling Pathway Glucose Glucose PG3 3-Phosphoglycerate Glucose->PG3 PHGDH PHGDH PG3->PHGDH Serine Serine Synthesis PHGDH->Serine Stress Cellular Stress p38 p38α MAPK Stress->p38 CellCycle Cell Cycle Arrest p38->CellCycle NCT503 NCT-503 NCT503->PHGDH Inhibits NCT503->p38 No Effect NDPPC NDPPC NDPPC->PHGDH No Effect NDPPC->p38 Inhibits

Orthogonal target inhibition demonstrating the specificity of DMPP-derived probes.

References

  • Pacold, M. E., et al. "A PHGDH inhibitor reveals coordination of serine synthesis and one-carbon unit fate." Nature Chemical Biology 12.6 (2016): 452-458.[Link]

  • El-Hattab, M., et al. "A novel small molecule inhibitor of p38α MAP kinase augments cardiomyocyte cell cycle entry in response to direct cell cycle stimulation." British Journal of Pharmacology 180.24 (2023): 3271-3289.[Link]

  • Hu, J., et al. "Novel piperazine urea derivatives as highly potent transient receptor potential vanilloid 1 (TRPV1) antagonists." Bioorganic Chemistry 115 (2021): 105229.[Link]

Sources

Safety Operating Guide

Navigating the Disposal of 1-(4,6-Dimethylpyridin-2-YL)piperazine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive: Understanding the Hazard Profile

Due to the absence of a specific SDS, 1-(4,6-Dimethylpyridin-2-YL)piperazine must be treated as a hazardous substance. This precautionary approach is based on the known hazards of its constituent chemical moieties: the piperazine ring and the dimethylpyridine group.

Piperazine and its derivatives are known to cause severe skin burns and eye damage.[1][2][3] They can also cause allergic skin reactions and may lead to respiratory sensitization.[1][2][3] Ingestion of piperazine compounds can be harmful.[2]

Pyridine and its derivatives are also classified as hazardous waste.[4] They are often flammable, and can cause skin, eye, and respiratory irritation.[5][6]

Therefore, it is imperative to handle 1-(4,6-Dimethylpyridin-2-YL)piperazine with the assumption that it possesses similar hazardous properties.

Pre-Disposal Safety and Handling: The First Line of Defense

Before initiating any disposal procedures, ensure that all handling of 1-(4,6-Dimethylpyridin-2-YL)piperazine occurs in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[4][7]

Personal Protective Equipment (PPE): A Non-Negotiable Requirement

The use of appropriate PPE is mandatory to prevent skin and eye contact.[8][9][10] The recommended PPE includes:

  • Eye Protection: Chemical safety goggles or a face shield.[5][9]

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene.[4][9] It is advisable to use double gloves, especially when handling larger quantities or for prolonged periods.[11]

  • Skin Protection: A lab coat is essential.[4][10] For larger spills, chemical-resistant coveralls may be necessary.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[7][12]

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 1-(4,6-Dimethylpyridin-2-YL)piperazine is to manage it as a hazardous chemical waste in accordance with all local, state, and federal regulations.[13][14] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [4]

Step 1: Waste Segregation - Preventing Hazardous Reactions

Proper waste segregation is critical to avoid dangerous chemical reactions.[15]

  • Waste Stream: Collect waste 1-(4,6-Dimethylpyridin-2-YL)piperazine as a non-halogenated organic solid waste.

  • Incompatible Materials: Do not mix this waste with strong oxidizing agents, strong acids, acid anhydrides, or acid chlorides.[1]

Step 2: Container Selection and Labeling - Clarity and Compliance

The choice of container and its labeling are crucial for safe storage and disposal.

  • Container Selection: Use a dedicated, chemically compatible, and sealable container for the waste.[13][15] The container must be in good condition, with no leaks or damage.

  • Labeling: The waste container must be clearly labeled with the words "HAZARDOUS WASTE" .[13][15] The label should also include:

    • The full chemical name: "1-(4,6-Dimethylpyridin-2-YL)piperazine"

    • The approximate quantity of the waste.

    • The date when the waste was first added to the container.

Step 3: Spill Management - A Plan for the Unexpected

In the event of a spill, prompt and appropriate action is necessary to mitigate risks.

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.[4]

  • Ventilate: Ensure the area is well-ventilated, using a chemical fume hood if the spill is contained within one.[4]

  • Contain: Use an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent to contain the spill.[4][16]

  • Collect: Carefully scoop the absorbed material into the designated hazardous waste container.[16]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent (such as isopropanol or ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[17]

Step 4: Temporary Storage - Safe Accumulation

Waste containers should be stored safely pending collection by a licensed disposal company.

  • Location: Store the sealed waste container in a designated satellite accumulation area that is at or near the point of waste generation.[13][14]

  • Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[15]

  • Segregation: Store the container away from incompatible materials.[15]

Step 5: Final Disposal - Professional Management

The final disposal of 1-(4,6-Dimethylpyridin-2-YL)piperazine must be handled by professionals.

  • Professional Disposal: Arrange for the collection of the hazardous waste container by a licensed and approved chemical waste disposal company.[6][18] Your institution's Environmental Health and Safety (EHS) department can provide guidance on this process.[13]

Visualizing the Disposal Workflow

The following diagram outlines the decision-making process and procedural flow for the safe disposal of 1-(4,6-Dimethylpyridin-2-YL)piperazine.

Disposal Workflow for 1-(4,6-Dimethylpyridin-2-YL)piperazine cluster_prep Preparation cluster_disposal Disposal start Start: Handling 1-(4,6-Dimethylpyridin-2-YL)piperazine ppe Don Appropriate PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_gen Waste Generated fume_hood->waste_gen spill Is there a spill? waste_gen->spill spill_yes Follow Spill Management Protocol spill->spill_yes Yes spill_no Collect Waste in Designated Container spill->spill_no No spill_yes->spill_no label_container Label Container: - 'HAZARDOUS WASTE' - Chemical Name - Quantity & Date spill_no->label_container store_waste Store in Satellite Accumulation Area with Secondary Containment label_container->store_waste contact_ehs Contact EHS for Professional Disposal store_waste->contact_ehs end End: Waste Safely Managed contact_ehs->end

Caption: Disposal workflow for 1-(4,6-Dimethylpyridin-2-YL)piperazine.

Quantitative Data Summary

Hazard ClassAssociated RisksRecommended PPEIncompatible Materials
Piperazine Derivatives Severe skin burns and eye damage, allergic skin reaction, respiratory sensitization, harmful if swallowed.[1][2][3]Safety goggles/face shield, chemical-resistant gloves, lab coat, respirator (if dust/aerosol risk).[5][7][9][12]Strong oxidizing agents, strong acids, acid anhydrides, acid chlorides.[1]
Pyridine Derivatives Flammable, skin, eye, and respiratory irritation.[4][5][6]Safety goggles, chemical-resistant gloves, lab coat.[4][5][9]Strong oxidizing agents, acids.[5]

Conclusion: A Commitment to Safety

The proper disposal of 1-(4,6-Dimethylpyridin-2-YL)piperazine is a critical responsibility for all laboratory personnel. By adhering to the precautionary principles outlined in this guide—treating the compound as hazardous, utilizing appropriate PPE, and following a stringent disposal protocol—researchers can ensure a safe laboratory environment and maintain compliance with environmental regulations. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure adherence to local policies.

References

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Personal protective equipment for handling 1-(4,6-Dimethylpyridin-2-YL)piperazine

Author: BenchChem Technical Support Team. Date: March 2026

A Researcher's Guide to Safely Handling 1-(4,6-Dimethylpyridin-2-YL)piperazine

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a proactive and informed approach to safety. This guide provides essential, immediate safety and logistical information for handling 1-(4,6-Dimethylpyridin-2-YL)piperazine. In the absence of a specific Safety Data Sheet (SDS) for this compound, we will apply the established principle of treating it with the same level of caution as its structurally similar and well-documented piperazine and pyridine analogs. This ensures a robust margin of safety in our operational and disposal plans.

The causality behind this approach is rooted in chemical structure-activity relationships. The piperazine moiety is known to have corrosive and sensitizing properties, while substituted pyridines can also present significant health hazards. Therefore, it is both logical and scientifically prudent to assume that 1-(4,6-Dimethylpyridin-2-YL)piperazine may exhibit similar hazardous characteristics.

Anticipated Hazard Profile

Based on the analysis of analogous compounds, researchers should assume that 1-(4,6-Dimethylpyridin-2-YL)piperazine is a hazardous substance with the potential to cause the following:

  • Severe Skin Corrosion and Burns: Many piperazine derivatives are corrosive and can cause severe skin burns upon contact.[1][2][3]

  • Serious Eye Damage: Contact with the eyes can lead to severe irritation and potentially irreversible damage, including blindness.[1][3][4]

  • Respiratory and Skin Sensitization: Inhalation or skin contact may lead to allergic reactions, including asthma-like symptoms or allergic contact dermatitis.[1][5][6]

  • Harmful if Ingested, Inhaled, or Absorbed Through the Skin: Acute toxicity is a common hazard among substituted piperazines.[5]

This hazard assessment necessitates the stringent use of Personal Protective Equipment (PPE) and adherence to carefully planned handling protocols.

Essential Personal Protective Equipment (PPE)

The selection of PPE is the most critical line of defense against exposure. The following table outlines the minimum required PPE for handling 1-(4,6-Dimethylpyridin-2-YL)piperazine.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber).To prevent skin contact, which may lead to irritation, burns, or sensitization.[7]
Eye Protection Tight-sealing safety goggles with side-shields or a full-face shield.To protect eyes from dust, splashes, or vapors which could cause serious and irreversible eye damage.[2][4]
Skin & Body Protection A flame-resistant lab coat, long pants, and closed-toe shoes.To prevent accidental skin exposure and contamination of personal clothing.[7]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is required if not handled in a fume hood.To prevent the inhalation of dust or vapors, which can cause respiratory irritation or sensitization.[1][5]

Operational Plan: From Preparation to Disposal

A systematic workflow is crucial for minimizing risk. The following step-by-step guidance covers the entire process of handling 1-(4,6-Dimethylpyridin-2-YL)piperazine.

Step 1: Preparation and Engineering Controls
  • Designated Work Area: All handling of the compound must occur in a designated area, preferably within a certified chemical fume hood to ensure adequate ventilation.

  • Emergency Equipment Check: Before beginning work, confirm that an eyewash station and safety shower are readily accessible and operational.[1][2]

  • Gather Materials: Assemble all necessary PPE, spill containment materials (such as sand or vermiculite), and waste disposal containers before handling the chemical.

Step 2: Safe Handling Protocol

The following diagram illustrates the logical flow for safely handling the compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area 1. Prepare in Fume Hood check_emergency 2. Verify Eyewash/Shower prep_area->check_emergency Proceed to Handling gather_ppe 3. Assemble PPE & Spill Kit check_emergency->gather_ppe Proceed to Handling don_ppe 4. Don Full PPE gather_ppe->don_ppe Proceed to Handling handle_chem 5. Handle Chemical don_ppe->handle_chem decontaminate 6. Decontaminate Surfaces handle_chem->decontaminate Work Complete dispose_waste 7. Dispose of Hazardous Waste decontaminate->dispose_waste doff_ppe 8. Doff PPE dispose_waste->doff_ppe

Safe Handling Workflow Diagram
  • Donning PPE: Put on all required PPE in the correct order: lab coat, then gloves, and finally eye protection.

  • Handling the Compound:

    • Avoid all personal contact, including inhalation of any dust or vapors.[8]

    • Use non-sparking tools if the compound is a solid to prevent ignition sources.[4][9]

    • Keep containers tightly closed when not in use.[7][9]

    • Do not eat, drink, or smoke in the handling area.[8]

Step 3: Spill Response and Exposure

In the event of a spill or exposure, immediate action is critical.

IncidentImmediate Response Protocol
Minor Spill Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite. Sweep up and place in a labeled, sealed container for hazardous waste disposal.[8]
Major Spill Evacuate the area and alert your institution's environmental health and safety office immediately.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][4] Seek immediate medical attention.
Eye Contact Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[4][9] Remove contact lenses if present and easy to do.[4] Seek immediate medical attention.
Inhalation Move the individual to fresh air immediately.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[1][4] Rinse the mouth with water and seek immediate medical attention.
Step 4: Disposal Plan

Proper disposal is essential to protect both personnel and the environment.

  • Waste Classification: All materials contaminated with 1-(4,6-Dimethylpyridin-2-YL)piperazine, including the chemical itself, empty containers, and used PPE, must be treated as hazardous waste.[7][10]

  • Containerization: Collect all hazardous waste in a clearly labeled, sealed, and appropriate container.

  • Disposal Procedure: Dispose of the hazardous waste through your institution's approved hazardous waste disposal program. Do not dispose of it down the drain or in regular trash.[7]

By adhering to these rigorous safety protocols, researchers can confidently and safely work with 1-(4,6-Dimethylpyridin-2-YL)piperazine, ensuring both personal safety and the integrity of their research.

References

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